Product packaging for 6-Hydroxypyrimidine-4-carboxylic acid(Cat. No.:CAS No. 6299-87-2)

6-Hydroxypyrimidine-4-carboxylic acid

Cat. No.: B1418105
CAS No.: 6299-87-2
M. Wt: 140.1 g/mol
InChI Key: QYGHXDAYBIFGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Hydroxypyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C5H4N2O3 and its molecular weight is 140.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45047. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O3 B1418105 6-Hydroxypyrimidine-4-carboxylic acid CAS No. 6299-87-2

Properties

IUPAC Name

6-oxo-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-1-3(5(9)10)6-2-7-4/h1-2H,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGHXDAYBIFGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286361
Record name 6-Hydroxypyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6299-87-2
Record name 6-Hydroxypyrimidine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6299-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxypyrimidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6299-87-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Hydroxypyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxy-4-pyrimidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Hydroxypyrimidine-4-carboxylic acid CAS number 6299-87-2 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Hydroxypyrimidine-4-carboxylic acid (CAS 6299-87-2) for Drug Discovery Professionals

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and drug development scientists, this document delves into the molecule's physicochemical properties, synthesis, reactivity, and biological potential, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Significance of the Pyrimidine Scaffold

Nitrogen-containing heterocycles are foundational pillars of medicinal chemistry, with the pyrimidine core being of particular importance.[1][2] As a fundamental component of nucleobases like cytosine, thym, and uracil, the pyrimidine structure is recognized by a vast array of biological systems.[2] This inherent biocompatibility makes it a privileged scaffold in drug design. This compound (CAS 6299-87-2), hereafter referred to as 6-HP-4-CA, represents a key starting material and a valuable building block. Its dual functionality—a nucleophilic hydroxyl group and an electrophilic carboxylic acid—provides a rich chemical canvas for developing diverse molecular libraries with potential therapeutic applications ranging from enzyme inhibition to antiviral and antimicrobial agents.[3][4]

Section 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of successful experimental design. 6-HP-4-CA exists in tautomeric equilibrium between its hydroxyl and keto (6-oxo-1,6-dihydropyrimidine-4-carboxylic acid) forms, with the keto form generally predominating in solid and solution phases. This tautomerism is critical to its reactivity and biological interactions.

Core Properties

All quantitative data for 6-HP-4-CA are summarized in the table below for clarity and rapid reference.

PropertyValueSource(s)
CAS Number 6299-87-2[3][5]
Molecular Formula C₅H₄N₂O₃[3]
Molecular Weight 140.10 g/mol [3]
IUPAC Name 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Synonyms 6-Hydroxy-4-pyrimidinecarboxylic acid[6]
Appearance White to light yellow/red crystalline powder[5]
Melting Point 268-270 °C[5]
Density ~1.63 g/cm³ (Predicted)[5]
pKa 2.77 ± 0.20 (Predicted)[5]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 4[7]
Solubility Profile
  • Water : Sparingly soluble. Solubility increases significantly in basic aqueous solutions (e.g., NaHCO₃, NaOH) due to deprotonation of the carboxylic acid.

  • DMSO : Highly soluble. A related compound, Pyrimidine-4-carboxylic acid, is soluble at 100 mg/mL in DMSO.[8]

  • Methanol/Ethanol : Slightly soluble.

  • Aprotic Solvents (DCM, Ether) : Generally insoluble.

Expert Insight: For reaction chemistry, DMSO or DMF are excellent solvent choices. For biological assays, preparing a concentrated stock solution in DMSO is standard practice, followed by serial dilution in aqueous buffer. Always verify the final DMSO concentration is compatible with your assay system (typically <0.5%).

Spectroscopic Signature

Definitive structural confirmation is paramount. The following data provide a baseline for the analytical characterization of 6-HP-4-CA.

  • ¹H NMR (400 MHz, DMSO-d₆): The proton spectrum is simple and highly characteristic.

    • δ ~12.89 (s, 1H): This broad singlet corresponds to the carboxylic acid proton (-COOH). Its breadth is due to hydrogen bonding and exchange.

    • δ ~8.24 (s, 1H): Aromatic proton at position 2 of the pyrimidine ring.

    • δ ~6.83 (s, 1H): Aromatic proton at position 5 of the pyrimidine ring.[6][7]

The IR spectrum is dominated by features from the hydroxyl and carbonyl groups.

  • 3300-2500 cm⁻¹ (broad): A very broad band characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[9]

  • ~3100-3000 cm⁻¹ (medium, sharp): Aromatic C-H stretching.

  • ~1710-1760 cm⁻¹ (strong, sharp): Carboxylic acid C=O carbonyl stretch.[10]

  • ~1680 cm⁻¹ (strong, sharp): Amide/keto C=O carbonyl stretch from the pyrimidone ring.

  • ~1600-1500 cm⁻¹ (medium): C=C and C=N stretching vibrations within the aromatic ring.

  • ~1320-1210 cm⁻¹ (strong): C-O stretching of the carboxylic acid.[9]

Under Electron Ionization (EI), fragmentation would likely proceed via two main pathways:

  • [M-17]+: Loss of the hydroxyl radical (-OH) from the carboxylic acid group.

  • [M-45]+: Loss of the entire carboxyl group (-COOH). Under Electrospray Ionization (ESI), the compound is readily observed in negative mode.

  • [M-H]⁻: Deprotonation of the carboxylic acid gives the molecular ion peak at m/z ≈ 139.01.

Synthesis_Workflow reagents 1. Formamidine Acetate 2. Diethyl Oxalacetate Na Salt 3. NaOH (aq) reaction Cyclocondensation Stir at RT, 16h reagents->reaction acidification Acidification Add conc. HCl to pH 1 reaction->acidification precipitation Precipitation Stir at 0°C, 1h acidification->precipitation isolation Isolation Vacuum Filtration precipitation->isolation purification Purification Wash with H₂O & Ether isolation->purification drying Drying Vacuum Oven, 40°C purification->drying product Final Product: 6-HP-4-CA drying->product Reactivity cluster_c4 Reactions at C4 cluster_c6 Reactions at C6 Core This compound Carboxylic Acid (C4) Hydroxyl Group (C6) Ester Esterification (R-OH, H⁺) Core:f1->Ester Amide Amidation (R-NH₂, Coupling Agent) Core:f1->Amide Chloro Chlorination (POCl₃) Core:f2->Chloro SNAr Nucleophilic Substitution (Nu⁻) Chloro->SNAr Validation_Workflow cluster_decision Quality Control Decision start Synthesized Crude Product nmr ¹H NMR in DMSO-d₆ start->nmr Identity Check ms LC-MS (ESI-) Confirm Mass nmr->ms Mass Check purity HPLC Assess Purity >95% ms->purity Purity Check ir FT-IR Confirm Functional Groups purity->ir Functional Group Check decision All Specs Met? ir->decision pass Material Passes QC Release for Use fail Repurify or Resynthesize decision->pass Yes decision->fail No

References

6-Hydroxypyrimidine-4-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Hydroxypyrimidine-4-carboxylic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 6299-87-2), a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data, field-proven synthetic protocols, and critical insights into its application as a versatile scaffold in modern pharmacology.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, is a key pyrimidine derivative.[1][2] Its structure integrates a carboxylic acid and a hydroxyl group onto the pyrimidine ring, bestowing it with unique reactivity and significant potential for hydrogen bonding.[1] This dual functionality is central to its utility as a precursor in the synthesis of more complex, biologically active molecules.[1]

The compound's structural similarity to natural nucleobases makes it a subject of significant interest for its potential biological activities, including antiviral, antimicrobial, and enzyme-inhibiting properties.[1]

Table 1: Key Physicochemical and Identification Data

Property Value Source(s)
Molecular Formula C₅H₄N₂O₃ [1][3][4][5]
Molecular Weight 140.10 g/mol [1][3][4][5]
CAS Number 6299-87-2 [1][3][4]
IUPAC Name 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid [1][2]
Melting Point 268-270 °C [4][5][6]
Appearance White to light yellow/red crystalline powder [6]

| InChI Key | QYGHXDAYBIFGKI-UHFFFAOYSA-N |[1] |

Synthesis Protocol: Cyclocondensation Approach

The synthesis of this compound is reliably achieved through a one-pot cyclocondensation reaction. This method is valued for its operational simplicity and use of readily available starting materials. The core transformation involves the reaction of an oxaloacetate salt with formamidine acetate in an aqueous basic medium.

Expert Rationale Behind the Protocol:

The choice of a strong base, such as sodium hydroxide, is critical for deprotonating the starting materials, thereby facilitating the nucleophilic attack that initiates ring formation. The reaction proceeds at ambient temperature, which is sufficient to drive the condensation while minimizing the formation of degradation byproducts. The final acidification step is crucial; it serves to protonate the carboxylate and phenoxide groups, causing the final product to precipitate out of the aqueous solution due to its reduced solubility. This pH adjustment is a classic and effective method for isolating acidic organic compounds.

Step-by-Step Experimental Workflow
  • Reagent Preparation: In a 1 L round-bottom flask, dissolve sodium hydroxide (10 g) in 500 mL of deionized water.

  • Addition of Reactants: To this solution, add sodium diethyl oxaloacetate (55 g, 0.26 mol) and formamidine acetate (26 g, 0.25 mol).[4][6]

  • Reaction Incubation: Stir the resulting mixture vigorously at room temperature (approx. 25 °C) for 16 hours to ensure the reaction proceeds to completion.[4][6]

  • Product Precipitation: Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH reaches 1. The product will precipitate as a fine solid.[4][6]

  • Crystallization: Cool the mixture to 0 °C and stir for an additional hour to maximize the precipitation of the solid product.[6]

  • Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water and diethyl ether to remove residual salts and organic impurities.[4][6]

  • Drying: Dry the purified white solid in a vacuum oven at 40 °C for 20 hours to yield this compound.[6]

Diagram of the Synthesis Workflow

cluster_prep Step 1: Reagent Preparation cluster_reaction Steps 2 & 3: Reaction cluster_isolation Steps 4-7: Isolation & Purification cluster_output Final Product A Dissolve NaOH in Water B Add Sodium Diethyl Oxaloacetate A->B Creates Basic Medium C Add Formamidine Acetate D Stir at Room Temp for 16 hours B->D C->D E Acidify with HCl to pH 1 D->E Reaction Complete F Cool to 0°C E->F Induces Precipitation G Vacuum Filtration F->G Maximizes Yield H Wash with Water & Diethyl Ether G->H I Dry under Vacuum H->I J Pure 6-Hydroxypyrimidine- 4-carboxylic Acid I->J

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Potential for Derivatization

The synthetic value of this compound stems from its two primary functional groups: the carboxylic acid at the C4 position and the hydroxyl group at the C6 position. These sites offer distinct opportunities for chemical modification, making the molecule a versatile building block for creating libraries of novel compounds.[1]

  • Carboxylic Acid Group (C4): This site is amenable to standard transformations such as esterification to modulate lipophilicity and cell permeability, or conversion to amides to introduce new pharmacophores.[1] Under certain conditions, it can also undergo decarboxylation .[1] The presence of this acidic group is crucial for the molecule's water solubility and its ability to interact with biological targets.[7][8]

  • Hydroxyl Group (C6): This group can act as a nucleophile in substitution reactions or be oxidized to a carbonyl, further expanding the range of possible derivatives.[1] Its ability to act as a hydrogen bond donor is also a key feature in molecular recognition by enzymes and receptors.

Diagram of Reactive Sites for Drug Development

cluster_molecule This compound cluster_derivatives Potential Derivatization Pathways mol Core Molecule A Esterification / Amidation mol->A  Carboxylic Acid (C4)   B Nucleophilic Substitution mol->B  Hydroxyl Group (C6)   C Oxidation mol->C  Hydroxyl Group (C6)   D Decarboxylation mol->D  Carboxylic Acid (C4)  

Caption: Key reactive sites for chemical modification.

Applications in Drug Discovery and Development

Pyrimidine derivatives are a cornerstone of medicinal chemistry, found in numerous approved drugs ranging from anticancer agents to antivirals.[9] this compound serves as a valuable scaffold for developing new therapeutic agents due to its structural resemblance to endogenous nucleobases.

  • Enzyme Inhibition: The pyrimidine core can be tailored to fit into the active sites of various enzymes, particularly those involved in nucleotide metabolism.[1] This makes it a promising starting point for designing inhibitors for targets in oncology and virology.[10]

  • Antiviral and Antimicrobial Agents: Research has shown that derivatives of this compound can exhibit inhibitory activity against viral replication and the growth of certain bacterial pathogens.[1] Its structure allows for modifications that can enhance potency and selectivity against microbial targets.

  • Scaffold for Combinatorial Chemistry: The well-defined reactive sites allow for the systematic synthesis of compound libraries. By modifying the hydroxyl and carboxylic acid groups, researchers can explore structure-activity relationships (SAR) to optimize compounds for specific biological targets.[9]

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. Based on available safety data sheets, the compound presents the following hazards:

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Table 2: Recommended Safety and Handling Procedures

Precaution Details Source(s)
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood. [11][12]
Handling Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. [11][13]
First Aid (Eyes) Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [13]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C. |[6][11][12] |

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and highly valuable scaffold for modern drug discovery. Its straightforward synthesis, combined with multiple points for chemical modification, provides researchers with a robust platform for developing novel therapeutics. A thorough understanding of its chemical properties, reactivity, and safety protocols is paramount to unlocking its full potential in the fields of medicinal chemistry and pharmaceutical development.

References

An In-depth Technical Guide to the ¹H NMR Spectral Data of 6-Hydroxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 6-Hydroxypyrimidine-4-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this compound. The document delves into the causal relationships behind experimental choices, ensuring a robust and validated interpretation of the spectral data.

Molecular Structure and Tautomerism: The Key to Interpretation

This compound (C₅H₄N₂O₃) is a substituted pyrimidine, a heterocyclic aromatic compound. A critical aspect of its structure, which directly influences its ¹H NMR spectrum, is the existence of keto-enol tautomerism. The "hydroxy" form (6-hydroxypyrimidine) is in equilibrium with its more stable keto tautomer, 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid.[1] In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the equilibrium strongly favors the 6-oxo form. This is due to the formation of a stable amide-like system within the ring.[2][3] The ¹H NMR data presented herein is consistent with this predominant 6-oxo tautomer.

The diagram below illustrates this crucial tautomeric equilibrium.

Caption: Tautomeric equilibrium of this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz spectrometer. The choice of DMSO-d₆ is critical; as a polar aprotic solvent, it effectively dissolves the compound and, importantly, slows down the exchange rate of the acidic carboxylic acid proton, allowing for its observation as a distinct signal.[4][5]

Summary of Spectral Data

The experimental data reveals a simple spectrum with three distinct singlet signals, consistent with the three non-exchangeable protons of the major 6-oxo tautomer.

Signal LabelChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Hₐ~12.89Singlet (broad)1HCarboxylic Acid (-COOH)
Hₑ~8.24Singlet1HPyrimidine Ring Proton (C2-H)
Hₒ~6.83Singlet1HPyrimidine Ring Proton (C5-H)

Data sourced from publicly available datasets.[6][7]

Caption: Structure of the predominant tautomer with proton assignments.

Detailed Signal Interpretation
  • Hₐ (δ ≈ 12.89 ppm): This highly downfield signal is characteristic of a carboxylic acid proton.[8] Its chemical shift is significantly influenced by hydrogen bonding with the DMSO solvent. The signal often appears broad due to chemical exchange and quadrupolar broadening effects. In solvents like D₂O, this peak would disappear due to the rapid exchange of the acidic proton with deuterium.[5]

  • Hₑ (δ ≈ 8.24 ppm): This singlet is assigned to the proton at the C2 position of the pyrimidine ring. Its significant downfield shift is a direct result of the strong deshielding effect from the two adjacent electronegative nitrogen atoms.[6][9] The electron-withdrawing nature of the nitrogens reduces the electron density around the C2-H proton, causing it to resonate at a lower magnetic field.

  • Hₒ (δ ≈ 6.83 ppm): This singlet corresponds to the proton at the C5 position. It is less deshielded than Hₑ because it is further removed from the direct influence of the two ring nitrogens. It appears as a singlet because there are no adjacent protons within a three-bond distance to cause spin-spin coupling. The four-bond coupling (⁴J) to Hₑ is typically very small or zero in such systems and is not resolved.[9]

Experimental Protocol for ¹H NMR Data Acquisition

This section provides a validated, step-by-step methodology for obtaining a high-quality ¹H NMR spectrum of this compound.

Sample Preparation
  • Material: Weigh approximately 5-10 mg of purified this compound.[10]

  • Solvent: Use high-purity, deuterated dimethyl sulfoxide (DMSO-d₆). A typical volume is 0.6-0.7 mL.[7]

  • Dissolution: Add the DMSO-d₆ to a clean, dry vial containing the sample. Vortex the vial until the solid is completely dissolved. The compound may require gentle warming to fully dissolve.

  • Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution to remove any particulate matter. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and filter it directly into a clean, dry 5 mm NMR tube.[10]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Spectrometer Setup and Data Acquisition (400 MHz)
  • Instrument Insertion: Insert the labeled NMR tube into the spectrometer's sample changer.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.[9]

  • Acquisition Parameters:

    • Experiment: Standard ¹H pulse-acquire experiment.

    • Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the broad carboxylic acid proton, are captured.

    • Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to δ 2.50 ppm.

    • Integrate all signals to determine the relative proton ratios.

The following diagram outlines the complete experimental workflow.

workflow cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition & Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample into Spectrometer filter->insert Transfer to Spectrometer lock_shim 5. Lock and Shim insert->lock_shim acquire 6. Acquire Data (Standard ¹H Experiment) lock_shim->acquire process 7. Process Data (FT, Phase, Calibrate) acquire->process analysis 8. Spectral Analysis (Assign & Interpret Peaks) process->analysis Final Spectrum

Caption: Experimental workflow for ¹H NMR analysis.

References

An In-depth Technical Guide to the Solubility of 6-Hydroxypyrimidine-4-carboxylic Acid in DMSO and Water

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 6-hydroxypyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the theoretical and practical aspects of dissolving this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. By synthesizing fundamental physicochemical principles with actionable experimental protocols, this guide aims to equip the reader with the necessary knowledge to effectively handle this compound in a research setting.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with numerous challenges, among which solubility stands as a critical determinant of success. For a compound to exert its biological effect, it must first be adequately dissolved to enable absorption and distribution to its target site. This compound, with its pyrimidine core, is a scaffold that appears in various biologically active molecules.[2] Its dual functional groups—a hydroxyl group and a carboxylic acid—impart a unique physicochemical profile that governs its interaction with different solvents.[1] Understanding the solubility of this compound in both a polar aprotic solvent like DMSO and a polar protic solvent like water is paramount for its application in biological assays and formulation development.

Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is essential to comprehend its solubility behavior.

PropertyValueSource
CAS Number 6299-87-2[3][4]
Molecular Formula C₅H₄N₂O₃[1]
Molecular Weight 140.10 g/mol [1][4]
Appearance Crystalline solid[3]
IUPAC Name 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid[3]

The presence of both a hydrogen bond donor (hydroxyl and carboxylic acid) and acceptor (carbonyl and nitrogen atoms) sites suggests the potential for complex interactions with solvents.

Theoretical Framework of Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a rudimentary but effective framework for predicting solubility.

Solubility in Water

Water is a highly polar, protic solvent capable of forming extensive hydrogen bond networks. For this compound to dissolve in water, the energy released from the formation of solute-water interactions must overcome the energy required to break the solute-solute interactions in the crystal lattice and the water-water interactions.

The key structural features influencing aqueous solubility are:

  • Carboxylic Acid Group: This group can ionize to a carboxylate anion, particularly as the pH increases.[5][6] The resulting charge significantly enhances interaction with polar water molecules.

  • Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with water.

  • Pyrimidine Ring: The nitrogen atoms in the ring can also participate in hydrogen bonding.

However, the planar, aromatic-like nature of the pyrimidine ring can contribute to unfavorable hydrophobic interactions, potentially limiting aqueous solubility, a common trait among pyrimidine derivatives.[7]

pH-Dependent Aqueous Solubility

The presence of both a carboxylic acid and a phenolic hydroxyl group makes the aqueous solubility of this compound highly dependent on the pH of the solution.[5][6]

  • Acidic Conditions (low pH): The carboxylic acid will be protonated and largely un-ionized. The compound will exist in its neutral form, which is expected to have lower aqueous solubility.

  • Neutral to Alkaline Conditions (higher pH): The carboxylic acid will deprotonate to form a carboxylate salt. Phenols are generally less acidic than carboxylic acids, but at sufficiently high pH, the hydroxyl group can also deprotonate.[8][9] This ionization dramatically increases the polarity of the molecule and its solubility in water.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) low_ph Neutral Molecule (Low Solubility) high_ph Ionized Molecule (High Solubility) low_ph->high_ph Increase pH high_ph->low_ph Decrease pH

Caption: pH effect on the ionization and solubility of this compound.

Solubility in DMSO

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a strong dipole moment. It is an excellent solvent for a wide range of organic compounds due to its ability to act as a powerful hydrogen bond acceptor.[10] For this compound, DMSO can effectively solvate the molecule by forming hydrogen bonds with the hydroxyl and carboxylic acid protons. The lack of a rigid hydrogen-bonding network in DMSO, compared to water, often facilitates the dissolution of organic solids.[11]

G cluster_dmso Solvation in DMSO cluster_water Solvation in Water solute This compound -OH (H-bond donor) -COOH (H-bond donor) dmso DMSO S=O (H-bond acceptor) solute->dmso Strong H-bonding water Water H-O-H (H-bond donor & acceptor) solute_water This compound -OH, -COOH, N atoms solute_water->water H-bonding (pH dependent)

Caption: Solvation mechanisms in DMSO and water.

Experimental Determination of Solubility

Given the absence of specific published solubility data for this compound, experimental determination is necessary. The following protocols outline the standard methods for assessing both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Protocol

This method determines the true solubility of the most stable crystalline form of the compound at equilibrium.[2]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water or buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (DMSO or water/buffer). Ensure there is undissolved solid at the bottom of the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: Centrifuge the vials at high speed to pellet the excess solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a pre-validated analytical method (HPLC or UV-Vis spectrophotometry against a standard curve).

Kinetic Solubility Protocol

This high-throughput method measures the solubility of a compound as it precipitates from a DMSO stock solution upon dilution in an aqueous buffer.[2][12] This is often more relevant for early-stage drug discovery assays.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader (nephelometry or UV-Vis)

Procedure:

  • Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Addition of Compound: Add a small volume of the 10 mM DMSO stock solution to the buffer-containing wells to achieve the desired final concentration (e.g., 10 µL of stock into 190 µL of buffer for a 500 µM final concentration in 5% DMSO).[13]

  • Incubation: Shake the plate for a set period (e.g., 1.5-2 hours) at room temperature.[13]

  • Measurement: Measure the turbidity (light scattering) of the solution using a nephelometer or the absorbance at a specific wavelength. The concentration at which precipitation is observed is the kinetic solubility.

G cluster_thermo Thermodynamic Solubility Workflow cluster_kinetic Kinetic Solubility Workflow thermo1 Add Excess Solid to Solvent thermo2 Equilibrate (24-48h) thermo1->thermo2 thermo3 Separate Solid thermo2->thermo3 thermo4 Quantify Supernatant thermo3->thermo4 kinetic1 Add DMSO Stock to Buffer kinetic2 Incubate (~2h) kinetic1->kinetic2 kinetic3 Measure Precipitation kinetic2->kinetic3

Caption: Experimental workflows for solubility determination.

Expected Solubility and Discussion

Expected Solubility in DMSO: Given DMSO's effectiveness in solvating polar organic molecules with hydrogen bond donors, this compound is expected to exhibit good to excellent solubility in DMSO, likely in the range of the analogous pyrimidine-4-carboxylic acid (i.e., >10 mg/mL).

Expected Solubility in Water: The aqueous solubility is anticipated to be low in acidic to neutral pH due to the un-ionized state of the molecule. However, in alkaline conditions (pH > 8) , where the carboxylic acid and potentially the phenolic hydroxyl group are deprotonated, the solubility is expected to increase significantly . The solubility in neutral buffer (pH 7.4) is likely to be poor, potentially in the low µg/mL to low mg/mL range.[2]

Conclusion and Best Practices

The solubility of this compound is a critical parameter that dictates its utility in research and development. Its amphiprotic nature, arising from the presence of both acidic and basic functional groups, results in a complex solubility profile, particularly in aqueous media where pH is a key modulator.

Key Recommendations for Researchers:

  • For biological assays, prepare a high-concentration stock solution in 100% DMSO.[10]

  • When diluting into aqueous buffers, be mindful of potential precipitation. Perform serial dilutions in DMSO before the final dilution into the assay medium to maintain a consistent, low final DMSO concentration (typically <0.5%).[10]

  • For aqueous solubility determination, the thermodynamic shake-flask method is the gold standard, but the kinetic method can provide a rapid and useful estimate for screening purposes.[2]

  • Always account for the pH of the aqueous medium, as it will have a profound impact on the solubility of this compound.

By understanding the underlying chemical principles and employing rigorous experimental techniques, researchers can navigate the challenges associated with the solubility of this compound and unlock its full potential in their scientific endeavors.

References

Crystal structure of 6-Hydroxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 6-Hydroxypyrimidine-4-carboxylic Acid: A Comparative and Predictive Analysis

Abstract

This technical guide provides a comprehensive examination of the crystal structure of this compound, a molecule of significant interest in medicinal chemistry and drug development.[1] While a definitive, publicly available crystal structure for this specific compound is not available at the time of this writing, this paper, authored from the perspective of a Senior Application Scientist, leverages established crystallographic principles and the known structure of the closely related pyrimidine-4-carboxylic acid to present a predictive analysis.[2] We will explore the synthesis and crystallization of the title compound, detail the methodologies for its structural characterization, and provide an expert-driven hypothesis on its molecular geometry and supramolecular architecture, with a focus on the influential role of its hydrogen-bonding capabilities. The implications of these structural features on the physicochemical properties relevant to pharmaceutical development are also discussed.

Introduction: The Significance of this compound in Drug Discovery

This compound (IUPAC name: 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid) is a heterocyclic compound featuring a pyrimidine core, a scaffold of immense importance in the pharmaceutical sciences.[1] Pyrimidine derivatives are integral to a wide array of therapeutic agents, demonstrating antimicrobial, antiviral, and anticancer activities.[1] The title compound, with its dual functional groups—a carboxylic acid and a hydroxyl group—presents a versatile platform for chemical modification, making it a valuable building block for the synthesis of novel drug candidates.[1]

The solid-state structure of an active pharmaceutical ingredient (API) is of paramount importance, as it governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Understanding the three-dimensional arrangement of molecules in the crystal lattice, the intermolecular interactions that stabilize this arrangement, and the potential for polymorphism is therefore a non-negotiable aspect of modern drug development. This guide will provide researchers, scientists, and drug development professionals with a foundational understanding of what to expect from the crystal structure of this compound and a methodological framework for its empirical study.

Synthesis and Crystallization

The reliable synthesis and subsequent crystallization of this compound are the foundational steps for any solid-state characterization.

Synthetic Pathway

The most common and well-documented synthesis of this compound involves a cyclocondensation reaction.[3] This method utilizes readily available starting materials and offers a straightforward route to the desired product.

Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide in water. To this solution, add diethyl oxaloacetate sodium salt and formamidine acetate.[3]

  • Reaction Execution: Stir the resulting mixture at room temperature for approximately 16 hours.[3]

  • Acidification and Precipitation: Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1. This will cause the product to precipitate out of the solution.[3]

  • Isolation and Purification: Cool the mixture to facilitate complete precipitation. The solid product is then collected by filtration, washed with water and ether, and dried under vacuum to yield this compound.[3]

Single Crystal Growth

Obtaining single crystals of sufficient quality for X-ray diffraction is often more of an art than a science, requiring careful control over solvent selection, saturation, and temperature. For a polar molecule like this compound, slow evaporation from a suitable solvent system is a promising technique.

Experimental Protocol for Crystallization:

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., water, methanol, ethanol, acetone, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent or solvent system, gently heating if necessary to ensure complete dissolution.

  • Slow Evaporation: Filter the solution to remove any particulate matter and transfer it to a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once well-formed, single crystals appear, carefully harvest them from the mother liquor and dry them on filter paper.

G cluster_synthesis Synthesis cluster_crystallization Crystallization s1 Dissolve NaOH, Diethyl Oxaloacetate Sodium Salt, & Formamidine Acetate in Water s2 Stir at Room Temperature (16h) s1->s2 s3 Acidify with HCl to pH 1 s2->s3 s4 Filter, Wash, & Dry Product s3->s4 c1 Prepare Saturated Solution s4->c1 Purified Compound c2 Slow Evaporation c1->c2 c3 Harvest Single Crystals c2->c3 Single-Crystal X-ray Diffraction Single-Crystal X-ray Diffraction c3->Single-Crystal X-ray Diffraction

Figure 1: Experimental workflow from synthesis to single-crystal X-ray diffraction.

Comparative Crystal Structure Analysis

As no public entry in the Cambridge Structural Database (CSD) exists for this compound, we will analyze the crystal structure of pyrimidine-4-carboxylic acid (CSD Refcode: PYMCXA01) and extrapolate the findings to our target molecule.[2][4]

Case Study: The Crystal Structure of Pyrimidine-4-carboxylic Acid

The crystal structure of pyrimidine-4-carboxylic acid was determined by single-crystal X-ray diffraction.[2] The key crystallographic parameters are summarized in Table 1.

Parameter Pyrimidine-4-carboxylic acid [2]This compound (Predicted)
Chemical FormulaC₅H₄N₂O₂C₅H₄N₂O₃
Crystal SystemMonoclinicMonoclinic or Orthorhombic
Space GroupP2₁/mP2₁/c or P-1
a (Å)6.0080(12)~6.1 - 6.3
b (Å)6.3519(13)~6.4 - 6.6
c (Å)7.4834(15)~7.5 - 7.8
β (°)112.20(3)~110 - 115 (if monoclinic)
Volume (ų)264.41(9)~270 - 290
Z22 or 4
Hydrogen Bonds (Primary)O-H···N (Carboxylic acid to pyrimidine N)O-H···O (Carboxylic acid dimer), O-H···N (Hydroxyl to pyrimidine N)

Table 1: Comparison of crystallographic data for pyrimidine-4-carboxylic acid and predicted data for this compound.

In the crystal structure of pyrimidine-4-carboxylic acid, the molecules are arranged in sheets. The dominant intermolecular interaction is a strong O-H···N hydrogen bond between the carboxylic acid group of one molecule and one of the nitrogen atoms of the pyrimidine ring of an adjacent molecule. This interaction links the molecules into chains.[2]

G cluster_pymcxa Hydrogen Bonding in Pyrimidine-4-carboxylic Acid mol1 Molecule A mol2 Molecule B O-H(A) O-H N(B) N O-H(A)->N(B) O-H···N

Figure 2: Schematic of the primary O-H···N hydrogen bond in pyrimidine-4-carboxylic acid.
Predicted Crystal Structure of this compound

The introduction of a hydroxyl group at the 6-position of the pyrimidine ring is expected to have a profound impact on the crystal packing and hydrogen bonding network. The hydroxyl group introduces an additional strong hydrogen bond donor, which will compete with the carboxylic acid's hydroxyl group.

Predicted Structural Features:

  • Tautomerism: The "hydroxyl" group at the 6-position is likely to exist in its tautomeric keto form (6-oxo), as is common for hydroxypyrimidines. This is reflected in the IUPAC name: 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid.[1] This keto group is a strong hydrogen bond acceptor.

  • Hydrogen Bonding: The carboxylic acid group is a robust hydrogen bond donor and acceptor. It is highly probable that it will form the classic carboxylic acid dimer synthon, an R²₂(8) ring motif, with a neighboring molecule. This is a very stable and common arrangement. The remaining N-H of the pyrimidine ring and the keto oxygen will then be available for further hydrogen bonding, likely forming chains or sheets.

  • Crystal Packing: The formation of the carboxylic acid dimer would likely disrupt the simple chain formation seen in the parent compound. This could lead to a different, possibly more complex, three-dimensional network and a different space group (e.g., P2₁/c or P-1), which are common for centrosymmetric dimers. The unit cell volume is predicted to increase to accommodate the additional oxygen atom and the altered packing arrangement.

G cluster_predicted Predicted Hydrogen Bonding in this compound cluster_dimer Carboxylic Acid Dimer cluster_chain Chain Formation molA_COOH C=O(A) molA_OH O-H(A) molB_COOH C=O(B) molA_OH->molB_COOH O-H···O molB_OH O-H(B) molB_OH->molA_COOH O-H···O molA_NH N-H(A) molC_Keto C=O(C) molA_NH->molC_Keto N-H···O

Figure 3: Predicted hydrogen bonding scheme for this compound.

Implications for Pharmaceutical Development

The predicted crystal structure, dominated by a strong carboxylic acid dimer and further linked by N-H···O hydrogen bonds, has several important implications for drug development:

  • Polymorphism: The presence of multiple strong hydrogen bond donors and acceptors increases the likelihood of polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have vastly different properties, and a thorough screening for them would be essential.

  • Solubility: The robust hydrogen bonding network suggests a stable crystal lattice, which could correlate with lower aqueous solubility. The formation of salts or co-crystals by targeting the carboxylic acid group could be a viable strategy to enhance solubility.

  • Stability: A well-defined and strongly bonded crystal structure generally imparts good thermal and chemical stability, which is a desirable attribute for an API.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and published, a scientifically rigorous prediction can be made based on the principles of crystal engineering and comparison with analogous structures. We predict that the crystal packing will be dominated by the formation of centrosymmetric carboxylic acid dimers, with additional N-H···O hydrogen bonds linking these dimers into a more complex network. This structural arrangement has significant consequences for the compound's physicochemical properties, which are of critical interest to its development as a pharmaceutical agent. This guide provides a solid framework for future experimental work and underscores the necessity of empirical crystallographic analysis in modern drug discovery.

References

Spectroscopic Characterization of 6-Hydroxypyrimidine-4-carboxylic acid: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

6-Hydroxypyrimidine-4-carboxylic acid (CAS 6299-87-2) is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its chemical reactivity and biological activity are dictated by its unique structure, which is characterized by the presence of both a hydroxyl and a carboxylic acid group on the pyrimidine ring.[1] Accurate and comprehensive characterization is paramount to ensure purity, confirm structural integrity, and understand its chemical behavior. This guide provides an in-depth exploration of the spectroscopic techniques essential for the definitive characterization of this molecule, grounded in field-proven insights and authoritative references. We will delve into the causality behind experimental choices and present self-validating protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Foundational Concepts: Structure and Tautomerism

Before delving into spectroscopic analysis, it is crucial to understand that this compound exists in a tautomeric equilibrium. While commonly named with the "hydroxy" prefix, the molecule predominantly exists in the more stable keto (or oxo) form, named 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid under IUPAC guidelines.[2] This keto-enol tautomerism significantly influences the spectroscopic data, particularly in IR and NMR spectroscopy. The stability of the 6-oxo isomer is a key consideration in spectral interpretation.[3]

Caption: Tautomeric equilibrium of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number6299-87-2[4]
Molecular FormulaC₅H₄N₂O₃[1]
Molecular Weight140.10 g/mol [1][5]
IUPAC Name6-oxo-1,6-dihydropyrimidine-4-carboxylic acid[2]
Melting Point268-270 °C[4][6]
AppearanceWhite to light yellow powder/crystal[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Expertise & Experience: The "Why"

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to the compound's good solubility and, importantly, its ability to slow the exchange of acidic protons (from the carboxylic acid and the N-H of the oxo tautomer), making them observable in the ¹H NMR spectrum.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief sonication may be required.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Referencing: Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Data Interpretation and Expected Results

The ¹H NMR spectrum is expected to show three distinct singlet peaks, confirming the absence of vicinal proton-proton coupling.[4][7]

  • δ ~12.9 ppm (singlet, 1H): This very downfield chemical shift is characteristic of a carboxylic acid proton (-COOH).[4][8] Its broadness can vary depending on concentration and residual water content.

  • δ ~8.2 ppm (singlet, 1H): This signal corresponds to the proton at the C2 position of the pyrimidine ring.

  • δ ~6.8 ppm (singlet, 1H): This signal is assigned to the proton at the C5 position of the pyrimidine ring.[4][7]

The observation of a proton around 12-13 ppm and the absence of a distinct O-H signal for the hydroxyl group further support the predominance of the 6-oxo tautomer in DMSO solution.

Table 2: Summary of Expected ¹H and ¹³C NMR Data (in DMSO-d₆)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~12.9Broad Singlet-COOH
¹H~8.2SingletH-2
¹H~6.8SingletH-5
¹³C~165-185Singlet-COOH
¹³C~160-170SingletC-6 (C=O)
¹³C~150-160SingletC-2
¹³C~140-150SingletC-4
¹³C~110-120SingletC-5

Note: ¹³C chemical shifts are predicted ranges based on typical values for similar structures. Carboxyl carbons are typically found between 165-185 δ.[9]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by measuring the vibrations of bonds within a molecule. It is particularly useful for confirming the presence of the carboxylic acid and the carbonyl group of the lactam (oxo) form.

Expertise & Experience: The "Why"

Due to the compound's low solubility in many common IR solvents, spectra are typically acquired from solid samples using techniques like Potassium Bromide (KBr) pellets or Attenuated Total Reflectance (ATR).[3] In the solid state, extensive intermolecular hydrogen bonding occurs, which significantly broadens the O-H absorption and shifts the C=O absorption to lower wavenumbers.[10]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small, representative amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking.

Data Interpretation and Expected Results

The IR spectrum provides a distinct fingerprint for this compound.

  • 3300-2500 cm⁻¹ (very broad, strong): This is the hallmark of a hydrogen-bonded carboxylic acid O-H stretch.[9][10] This broad envelope will also encompass the N-H stretching vibration from the pyrimidine ring in its oxo form.

  • ~1710-1760 cm⁻¹ (strong, sharp): A strong absorption in this region is characteristic of the C=O stretch of the carboxylic acid group.[9]

  • ~1630-1690 cm⁻¹ (strong): This band can be attributed to the C=O stretch of the cyclic amide (lactam) in the 6-oxo tautomer.

  • ~1500-1700 cm⁻¹ (medium): These absorptions arise from C=C and C=N bond stretching within the pyrimidine ring.[11]

Table 3: Summary of Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500O-H Stretch (H-bonded)Carboxylic Acid
~3100N-H StretchAmide (Lactam)
1710-1760C=O StretchCarboxylic Acid
1630-1690C=O StretchAmide (Lactam)
1500-1700C=C and C=N StretchesAromatic Ring

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, making it useful for characterizing compounds with conjugated systems or chromophores.

Expertise & Experience: The "Why"

The pyrimidine ring, being a conjugated heterocyclic system, is an excellent chromophore. The position of the maximum absorbance (λ_max) is sensitive to the solvent polarity and pH, which can alter the electronic structure and protonation state of the molecule. A polar protic solvent like ethanol or methanol is a good starting point.

Experimental Protocol: UV-Vis Spectroscopy
  • Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol.

  • Working Solution: Dilute the stock solution to an appropriate concentration (typically in the µg/mL range) to achieve an absorbance reading between 0.1 and 1.0 AU.

  • Blanking: Use the pure solvent as a blank to zero the spectrophotometer.

  • Acquisition: Scan the sample across a range of approximately 200-400 nm to identify the λ_max.

Data Interpretation and Expected Results

The UV spectrum is expected to show strong absorption bands corresponding to π→π* transitions within the conjugated pyrimidine system. While simple carboxylic acids absorb around 210 nm, the extended conjugation in this molecule will shift the absorbance to a longer wavelength (a bathochromic shift).[12] The exact λ_max will be influenced by the solvent, but a primary absorption peak is expected in the 250-300 nm range.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides the exact molecular weight and valuable structural information through fragmentation analysis.

Expertise & Experience: The "Why"

Electrospray ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique suitable for polar, non-volatile compounds, minimizing premature fragmentation and ensuring a strong signal for the molecular ion. Analysis in negative ion mode [M-H]⁻ is often successful for carboxylic acids.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as methanol or an acetonitrile/water mixture.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Ionization: Apply ESI conditions (e.g., negative ion mode, capillary voltage ~3.0 kV).

  • Analysis: Acquire the full scan mass spectrum using a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap for accurate mass measurement.

Data Interpretation and Expected Results
  • Molecular Ion: The primary observation should be the deprotonated molecule [M-H]⁻ at an m/z value corresponding to its molecular weight minus one proton (C₅H₃N₂O₃⁻), which would be approximately 139.01 . High-resolution mass spectrometry can confirm the elemental composition.

  • Fragmentation: While ESI is soft, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed. Key fragmentation pathways for carboxylic acids include the loss of small neutral molecules.[13]

    • Loss of CO₂ (44 Da): A fragment corresponding to [M-H-CO₂]⁻ is highly probable, resulting from decarboxylation.

    • Loss of H₂O (18 Da): While less common in negative mode, this can sometimes be observed.

Integrated Analytical Workflow

No single technique is sufficient for complete characterization. The synergy of these methods provides a self-validating system to confirm the identity and purity of this compound.

workflow node_start node_start node_technique node_technique node_result node_result node_final node_final start Synthesized or Acquired Sample ms Mass Spectrometry (ESI-MS) start->ms ir Infrared Spectroscopy (ATR-FTIR) start->ir nmr NMR Spectroscopy (¹H, ¹³C) start->nmr uv UV-Vis Spectroscopy start->uv mw_confirm Confirm Molecular Weight (m/z = 139.01 [M-H]⁻) ms->mw_confirm fg_confirm Confirm Functional Groups (-COOH, C=O, N-H) ir->fg_confirm structure_confirm Elucidate C-H Framework (Confirm Connectivity) nmr->structure_confirm conjugation_confirm Confirm Conjugated System (λ_max ~250-300 nm) uv->conjugation_confirm final Structure and Purity Confirmed mw_confirm->final fg_confirm->final structure_confirm->final conjugation_confirm->final

Caption: Integrated workflow for spectroscopic characterization.

References

Theoretical and Computational Exploration of Pyrimidine Carboxylic Acids: From Molecular Structure to Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Pyrimidine, a fundamental N-containing heterocycle, forms the core of numerous biologically vital molecules, including the nucleobases of DNA and RNA.[1][2] The incorporation of a carboxylic acid moiety onto this scaffold creates pyrimidine carboxylic acids, a class of compounds with immense therapeutic potential and diverse chemical applications.[3][4] They serve as critical intermediates in the synthesis of antiviral and anticancer agents, as well as agrochemicals.[5][6] This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to investigate these molecules. We will delve into the causality behind the selection of computational techniques, detailing their application in elucidating molecular structure, predicting reactivity, and guiding the rational design of novel therapeutics. This document eschews a rigid template, instead adopting a narrative that flows from foundational principles to advanced applications, mirroring the process of computational inquiry in modern chemical research.

The Pyrimidine Carboxylic Acid Scaffold: A Computational Perspective

The versatility of the pyrimidine ring, characterized by its electron-deficient nature and hydrogen bonding capabilities, makes it a privileged scaffold in medicinal chemistry.[4][7][8] The addition of a carboxylic acid group introduces a key functional handle for derivatization and a crucial site for biological interactions, often involving hydrogen bonds with protein active sites.[9]

Computational chemistry provides an indispensable toolkit for probing these molecules at an atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone. These methods allow us to build robust models that predict molecular behavior, thereby accelerating the discovery and optimization process. The primary goals of computational studies on pyrimidine carboxylic acids are to understand:

  • Inherent Molecular Properties: Stable conformations, tautomeric equilibria, and electronic structure.

  • Spectroscopic Signatures: Correlating computed vibrational and NMR data with experimental results for structural validation.

  • Chemical Reactivity: Identifying sites susceptible to nucleophilic or electrophilic attack and predicting reaction outcomes.

  • Biological Activity: Simulating interactions with protein targets to predict binding affinity and mode of action, guiding the design of potent inhibitors.

Core Computational Methodologies: The "Why" and "How"

The selection of a computational method is a critical decision dictated by a balance between desired accuracy and available computational resources. For pyrimidine carboxylic acids, Density Functional Theory (DFT) has emerged as the workhorse method due to its favorable accuracy-to-cost ratio.

Density Functional Theory (DFT)

Causality of Choice: DFT is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[10] This approach provides a robust framework for accurately predicting geometries, energies, and a wide array of molecular properties for medium-sized organic molecules like pyrimidine derivatives.

Commonly employed DFT protocols involve the B3LYP functional , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional has a proven track record for delivering reliable results for organic systems. The choice of basis set , such as 6-311G(d,p) or 6-311+G *, is also critical.[2][11] These Pople-style basis sets provide sufficient flexibility to describe the electron distribution around each atom, with polarization functions (d,p) allowing for non-spherical electron density shapes and diffuse functions (+) being important for describing anions or weak non-covalent interactions.

Key Applications of DFT:

  • Geometry Optimization: Finding the lowest energy, most stable 3D structure of the molecule.

  • Vibrational Frequency Analysis: Predicting infrared (IR) and Raman spectra to confirm that an optimized structure is a true energy minimum (no imaginary frequencies) and to aid in the interpretation of experimental spectra.[2][12]

  • Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[11] A smaller gap suggests the molecule is more reactive and polarizable.

  • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.[11]

  • Tautomerism Studies: Calculating the relative energies of different tautomers (e.g., keto-enol or amino-imino forms) to predict the most stable form in the gas phase or in solution (using implicit solvent models).[13][14] Understanding tautomerism is vital as different forms can have drastically different biological activities and pairing properties.[15]

Protocol 1: Standard DFT Geometry Optimization and Frequency Calculation
  • Structure Input: Draw the pyrimidine carboxylic acid molecule in a molecular editor (e.g., GaussView, Avogadro) and save the initial 3D coordinates.

  • Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify the calculation type (Opt Freq), method (B3LYP), basis set (6-311G(d,p)), and charge/multiplicity.

  • Execution: Submit the calculation to the software. The program will iteratively adjust the molecular geometry to find the point of minimum energy.

  • Convergence Check: Verify that the optimization has converged successfully by checking the output log file for specific convergence criteria.

  • Frequency Analysis: After optimization, the software will compute the vibrational frequencies. Confirm that there are no imaginary frequencies, which indicates a true local minimum on the potential energy surface.

  • Data Extraction: Extract key data: optimized Cartesian coordinates, final energy, HOMO/LUMO energies, dipole moment, and vibrational frequencies with their corresponding IR intensities.

Molecular Docking

Causality of Choice: For drug development professionals, understanding how a potential drug molecule (ligand) binds to its biological target (receptor, typically a protein) is paramount. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16][17] It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual libraries and providing insights into the specific interactions that confer binding affinity.

The process involves placing the ligand in the active site of the receptor and using a scoring function to estimate the binding free energy for different poses. This allows for the ranking of different compounds and the identification of key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Protocol 2: A Typical Molecular Docking Workflow
  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).[18]

    • Prepare the protein using software like AutoDockTools or MOE. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.[18]

  • Ligand Preparation:

    • Generate the 3D structure of the pyrimidine carboxylic acid derivative.

    • Optimize its geometry using a force field (e.g., MMFF94) or a quantum chemical method (see Protocol 1).

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Grid Box Definition: Define a "grid box" in the receptor that encompasses the binding site. The docking algorithm will confine its search for binding poses to this defined volume.

  • Docking Simulation: Run the docking simulation using a program like AutoDock Vina.[19] The software will systematically explore different conformations and orientations of the ligand within the grid box.

  • Pose Analysis and Scoring:

    • The program will output several possible binding poses, each with a corresponding binding energy score (e.g., in kcal/mol). The more negative the score, the more favorable the predicted binding.[17][20]

    • Visualize the top-scoring poses in a molecular viewer. Analyze the intermolecular interactions (e.g., hydrogen bonds, pi-stacking) between the ligand and the active site amino acid residues.

Applications in Research and Development

Structural Elucidation and Tautomerism

Theoretical calculations are invaluable for studying the subtle structural nuances of pyrimidine carboxylic acids. One of the most critical aspects is tautomerism, as the position of a proton can fundamentally alter the molecule's hydrogen bonding pattern and, consequently, its biological function.[21] Computational studies have shown that for derivatives like 4(3H)-pyrimidinone, the ketonic form is favored over the hydroxyl form, a shift driven by factors like aromaticity and electronic delocalization.[14] DFT calculations can quantify the energy difference between tautomers, providing a reliable prediction of the dominant species under given conditions.[13]

Tautomerism cluster_keto Keto Form (Favored) cluster_enol Enol Form Keto 4(3H)-Pyrimidinone Enol 4-Hydroxypyrimidine Keto->Enol Tautomerization (ΔE calculated via DFT)

Guiding Rational Drug Design

The pyrimidine scaffold is present in numerous approved drugs, and pyrimidine carboxylic acids are key precursors for many more.[1][3][4] Computational studies play a direct role in designing new, more effective therapeutic agents.

  • Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors.[1] Molecular docking studies can elucidate how these compounds bind to the ATP-binding site of kinases like EGFR or CDKs, guiding modifications to improve potency and selectivity.[17]

  • Antiviral/Antibacterial Agents: Docking simulations are used to design inhibitors for essential viral or bacterial enzymes, such as the main protease (Mpro) of SARS-CoV-2 or Pseudomonas aeruginosa TrmD.[16][19]

  • Anti-diabetic Agents: Pyrimidine derivatives have been investigated as inhibitors of enzymes like α-amylase. Docking helps identify compounds that can effectively block the active site and control hyperglycemia.[22]

The results of docking simulations are often presented in tables summarizing the binding affinity and key interactions.

Compound IDTarget ProteinBinding Energy (kcal/mol)Interacting Residues (H-Bonds)
PCA-01Cyclin-Dependent Kinase 2-7.9LEU83, LYS33
PCA-02SARS-CoV-2 Mpro-7.5GLU166, CYS145
PCA-03α-Amylase-8.2ASP197, GLU233
Caption: Example table summarizing molecular docking results for hypothetical pyrimidine carboxylic acid (PCA) derivatives.[16][17][22]
Predicting Advanced Molecular Properties

Beyond biological activity, computational methods can predict other important characteristics.

  • Acidity (pKa): The acidity of the carboxylic group and the basicity of the ring nitrogens are critical for solubility, membrane permeability, and biological activity. Quantum chemical methods combined with QSAR approaches can provide accurate estimations of pKa values.[23]

  • Non-Linear Optical (NLO) Properties: The electron-deficient pyrimidine ring can act as an excellent electron acceptor in "push-pull" molecules, making these compounds candidates for NLO materials used in optoelectronics.[8][24] DFT calculations can predict NLO properties like polarizability and first-order hyperpolarizability (β), guiding the synthesis of materials with enhanced NLO responses.[25][26]

// Nodes Start [label="Define Molecule:\nPyrimidine Carboxylic Acid Derivative", fillcolor="#FBBC05"]; DFT [label="Quantum Chemistry (DFT)\nB3LYP/6-311G(d,p)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Docking [label="Molecular Docking\n(e.g., AutoDock Vina)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Geom [label="Optimized Geometry\n& Tautomer Stability", fillcolor="#FFFFFF"]; Spectra [label="Predicted Spectra\n(IR, NMR)", fillcolor="#FFFFFF"]; FMO [label="Electronic Properties\n(HOMO, LUMO, MEP)", fillcolor="#FFFFFF"]; NLO [label="Advanced Properties\n(pKa, NLO)", fillcolor="#FFFFFF"]; Binding [label="Binding Affinity & Pose\n(Interaction Analysis)", fillcolor="#FFFFFF"]; Design [label="Rational Drug Design\n& Material Science", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> DFT; Start -> Docking; DFT -> {Geom, Spectra, FMO, NLO}; Docking -> Binding; {Geom, FMO, Binding} -> Design; } dot Caption: A generalized workflow for the computational study of a pyrimidine carboxylic acid.

Conclusion and Future Outlook

Theoretical and computational studies have become an integral part of modern research on pyrimidine carboxylic acids. Methodologies like DFT and molecular docking provide a powerful lens through which to examine molecular structure, predict properties, and understand biological function at an atomic level. These in silico approaches not only explain experimental observations but also proactively guide the synthesis of novel compounds with tailored properties. As computational power increases and theoretical models become more refined, the synergy between computational chemistry and experimental synthesis will continue to accelerate the development of new drugs and advanced materials based on this remarkable heterocyclic scaffold.

References

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 6-Hydroxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-hydroxypyrimidine-4-carboxylic acid, a pivotal intermediate in medicinal chemistry and drug development.[1][2] The protocol details a robust method starting from the readily accessible diethyl oxalacetate sodium salt and formamidine acetate. The narrative emphasizes the underlying chemical principles of the cyclocondensation reaction, offers a detailed, step-by-step experimental procedure, and includes methods for purification and characterization to ensure product integrity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, providing both the practical "how" and the critical "why" for each step of the process.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic motif found in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine.[3] This inherent biological relevance has made pyrimidine derivatives a cornerstone of pharmaceutical research, leading to the development of numerous antiviral, antimicrobial, and anticancer agents.[1][2][4] this compound (CAS 6299-87-2) is a particularly valuable derivative.[1] Its bifunctional nature, featuring both a carboxylic acid and a hydroxyl group, provides multiple reaction sites for further chemical modification, making it a versatile precursor for constructing more complex, biologically active molecules.[1]

The synthesis described herein employs a classic approach to pyrimidine ring formation: the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[3][5] This method, a variation of the Pinner synthesis, is a reliable and widely used strategy for constructing the pyrimidine core.[5] By providing a detailed protocol and mechanistic insight, this document aims to empower researchers to confidently synthesize and utilize this important chemical intermediate.

Reaction Mechanism: Cyclocondensation Pathway

The synthesis proceeds via a base-facilitated cyclocondensation reaction. The key transformation involves the formation of the pyrimidine ring by combining the three-carbon backbone of diethyl oxalacetate with the N-C-N unit of formamidine.

The proposed mechanism is as follows:

  • Initial Attack: One of the nitrogen atoms of formamidine acts as a nucleophile, attacking one of the carbonyl carbons of the diethyl oxalacetate.

  • Intramolecular Cyclization: The second nitrogen atom of the formamidine intermediate then attacks the remaining carbonyl carbon, leading to a cyclic intermediate.

  • Dehydration & Hydrolysis: The cyclic intermediate undergoes dehydration to form an aromatic pyrimidine ring. Concurrently, the ethyl ester groups are hydrolyzed under the basic reaction conditions to form the sodium carboxylate salt.

  • Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate group and the pyrimidine ring's hydroxyl group (which exists in tautomeric equilibrium with the keto form), causing the final product to precipitate from the solution.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 Diethyl Oxalacetate Sodium Salt I1 Nucleophilic Attack R1->I1 + Formamidine R2 Formamidine Acetate R2->I1 I2 Cyclic Intermediate I1->I2 Intramolecular Cyclization I3 Aromatization & Hydrolysis I2->I3 - 2x EtOH - H₂O P1 6-Hydroxypyrimidine-4-carboxylic Acid (Precipitate) I3->P1 + HCl (aq) (Acidification to pH 1)

Caption: Figure 1: Proposed Reaction Mechanism.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Equiv.
Sodium (Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate (Sodium diethyl oxalacetate)40876-98-0210.1455.0 g2621.0
Formamidine acetate3473-63-0104.1127.3 g2621.0
Sodium hydroxide (NaOH)1310-73-240.0010.5 g262.51.0
Deionized Water (H₂O)7732-18-518.02500 mL--
Hydrochloric acid (HCl), 1M aq.7647-01-036.46As needed--
Ether (Et₂O)60-29-774.12For washing--
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar, add deionized water (500 mL).

  • Reagent Addition: While stirring, add sodium hydroxide (10.5 g), formamidine acetate (27.3 g), and sodium diethyl oxalacetate (55.0 g) to the flask.[6][7]

  • Reaction: Stir the resulting suspension at room temperature (approx. 25 °C) for 16 hours.[6][7] The mixture may become a clear solution as the reaction progresses.

  • Work-up - Acidification: After 16 hours, place the reaction flask in an ice-water bath to cool. Slowly add 1M hydrochloric acid dropwise while stirring vigorously. Monitor the pH using a pH meter or pH paper. Continue adding acid until the pH of the solution is 1.[6][7] A fine white or off-white solid will precipitate.

  • Isolation: Allow the mixture to stir in the ice bath for an additional hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid on the filter sequentially with cold deionized water (2 x 50 mL) and then with ether (2 x 50 mL) to remove residual acid and any organic-soluble impurities.[6]

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight. The final product, this compound, should be a white to off-white powder.[8]

Experimental_Workflow Figure 2: Experimental Workflow start Start setup 1. Reaction Setup Add H₂O, NaOH, Formamidine Acetate, and Diethyl Oxalacetate Sodium Salt to flask. start->setup react 2. Reaction Stir at 25°C for 16 hours. setup->react workup 3. Work-up Cool in ice bath. Acidify to pH 1 with 1M HCl. react->workup isolate 4. Isolation Collect precipitate via vacuum filtration. workup->isolate purify 5. Purification Wash solid with cold H₂O and then with Ether. isolate->purify dry 6. Drying Dry under vacuum to constant weight. purify->dry characterize 7. Characterization Analyze final product (NMR, MP, Yield). dry->characterize end_node End characterize->end_node

Caption: Figure 2: Experimental Workflow.

Characterization and Expected Results

A thorough characterization of the final product is essential to confirm its identity and purity.

  • Appearance: White to off-white powder.[8]

  • Yield: The reported yields for this specific procedure are typically modest. An expected yield is in the range of 15-20%.[6] For the amounts given, this corresponds to approximately 5.5 - 7.4 g.

  • Melting Point: 268-270 °C.[6][8]

  • Molecular Formula: C₅H₄N₂O₃.[1][8]

  • Molecular Weight: 140.10 g/mol .[1][8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation.

    • Solvent: DMSO-d₆

    • Expected Chemical Shifts (δ):

      • ~12.9 ppm (singlet, 1H, broad): Corresponds to the carboxylic acid proton.

      • ~8.2 ppm (singlet, 1H): Corresponds to the proton at the C2 position of the pyrimidine ring.

      • ~6.8 ppm (singlet, 1H): Corresponds to the proton at the C5 position of the pyrimidine ring.[6][7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Very Low or No Yield Incomplete reaction; incorrect pH during work-up; product remains dissolved.Ensure 16-hour stir time. Verify pH is truly 1 using a calibrated meter. After acidification, ensure the mixture is thoroughly chilled to minimize solubility.
Product is Oily or Gummy Impurities present; incomplete drying.Ensure thorough washing with water and ether. Dry under vacuum for a longer period or at a slightly elevated temperature (not exceeding 60°C).
NMR Spectrum Shows Impurities Incomplete reaction; insufficient washing.Recrystallization from hot water or an alcohol/water mixture may be attempted, though this may reduce overall yield.

References

Application Note: A Validated Protocol for the Synthesis of 6-Hydroxypyrimidine-4-carboxylic Acid via Base-Mediated Cyclocondensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Significance

6-Hydroxypyrimidine-4-carboxylic acid (CAS: 6299-87-2) is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development.[1][2] Its structural resemblance to natural nucleobases allows its derivatives to function as enzyme inhibitors, with demonstrated potential in the development of novel antiviral and antimicrobial agents.[1][3] Furthermore, this compound serves as a critical intermediate for constructing more complex, biologically active molecules and agricultural chemicals.[1][2][4] This application note provides a comprehensive, self-validating protocol for the synthesis of this compound. The described method is based on a robust, one-pot cyclocondensation reaction between diethyl oxalacetate and formamidine, offering a reliable and scalable route for research and development laboratories.[5] We will detail the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer insights into process control and troubleshooting.

Reaction Principle and Mechanism

The synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry. The most widely utilized strategy involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) unit.[6] In this protocol, diethyl oxalacetate sodium salt serves as the 1,3-bifunctional three-carbon electrophile, while formamidine acetate provides the N-C-N nucleophilic component.

The reaction proceeds through a base-mediated cascade mechanism:

  • Initial Condensation: The reaction is initiated by the nucleophilic attack of a nitrogen atom from formamidine onto one of the ester carbonyls of diethyl oxalacetate.

  • Intramolecular Cyclization: The second nitrogen atom of the formamidine intermediate then attacks the remaining keto-carbonyl group, leading to the formation of a cyclic hemiaminal intermediate.

  • Dehydration and Aromatization: Subsequent elimination of water and an ethanol molecule from the cyclic intermediate results in the formation of the stable, aromatic pyrimidine ring.

  • Saponification: Under the basic aqueous conditions, the ethyl ester at the C4 position is hydrolyzed (saponified) to a sodium carboxylate salt.

  • Acidification & Precipitation: The final step involves the acidification of the reaction mixture. This protonates the carboxylate salt and the pyrimidine ring, yielding the final product, this compound, which is sparingly soluble in acidic water and precipitates out.[5]

Visualizing the Reaction Mechanism

G cluster_reactants Starting Materials R1 Diethyl Oxalacetate (Sodium Salt) R2 Formamidine (Acetate Salt) I1 Initial Adduct (Nucleophilic Attack) R1->I1 + Formamidine (in NaOH(aq)) R2->I1 I2 Cyclic Intermediate I1->I2 Intramolecular Cyclization I3 Aromatized Pyrimidine Ester I2->I3 - H₂O - EtOH I4 Saponified Intermediate (Sodium Salt) I3->I4 Saponification (Base Hydrolysis) P This compound (Final Product) I4->P Acidification (HCl) Precipitation

Caption: Proposed mechanism for the base-mediated cyclocondensation.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified stoichiometry and conditions, followed by the described characterization, will confirm the successful synthesis.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS NumberNotes
Diethyl oxalacetate, sodium salt≥95%Standard Supplier43281-22-9Key C-C-C building block.
Formamidine acetate salt≥97%Standard Supplier3473-63-0N-C-N building block.
Sodium hydroxide (NaOH)Reagent GradeStandard Supplier1310-73-2Base catalyst and saponification agent.
Hydrochloric acid (HCl)6 M (conc.)Standard Supplier7647-01-0Used for acidification/precipitation.
Deionized Water (H₂O)High PurityLaboratory Supply7732-18-5Reaction and washing solvent.
Diethyl ether (Et₂O)ACS GradeStandard Supplier60-29-7Used for washing the final product.

Equipment:

  • 1 L Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Ice bath

  • Büchner funnel and filtration flask

  • Vacuum oven or desiccator

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 1 L round-bottom flask, prepare a solution of sodium hydroxide (10.0 g, 250 mmol) dissolved in 500 mL of deionized water.[5]

  • Addition of Reactants: To the stirred sodium hydroxide solution at room temperature (20-25 °C), add diethyl oxalacetate sodium salt (55.0 g, 262 mmol) and formamidine acetate (26.0 g, 250 mmol).[5]

    • Causality Note: Formamidine is the limiting reagent. A slight excess of the oxalacetate ensures the complete consumption of the more critical N-C-N component. The reaction is performed in a basic aqueous medium to facilitate the condensation and subsequent saponification.

  • Reaction Execution: Stir the resulting mixture vigorously at room temperature for 16-20 hours (overnight).[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Product Precipitation: After the reaction period, place the flask in an ice bath to cool the mixture to 0-5 °C. While stirring, slowly add 6 M hydrochloric acid dropwise until the pH of the solution reaches 1.[5] A fine, off-white solid will precipitate.

    • Causality Note: Acidification protonates the water-soluble sodium 6-oxo-1,6-dihydropyrimidine-4-carboxylate, converting it to the free carboxylic acid, which has low solubility in cold, acidic water, causing it to precipitate.

  • Isolation: Continue stirring the cold slurry for 1 hour to ensure complete precipitation.[5] Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) followed by two portions of diethyl ether (2 x 50 mL).[5]

    • Causality Note: The water wash removes residual salts (NaCl, sodium acetate) and unreacted starting materials. The ether wash removes non-polar organic impurities and helps to dry the product.

  • Drying: Dry the purified white to off-white solid in a vacuum oven at 40-50 °C to a constant weight. The expected yield is approximately 22-25 g (63-71%).

Data, Results, and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. High-performance liquid chromatography (HPLC) is recommended for purity assessment, with an expectation of >98%.[4]

Table 1: Physicochemical and Spectroscopic Data
PropertyExpected ValueReference
Molecular Formula C₅H₄N₂O₃[1]
Molecular Weight 140.10 g/mol [1][4]
Appearance White to off-white solid/powder[4]
Melting Point 268-270 °C[4]
¹H NMR (400 MHz, DMSO-d₆)δ 12.89 (s, 1H, COOH), 8.24 (s, 1H, Ar-H), 6.83 (s, 1H, Ar-H)[5]

Experimental Workflow Visualization

G A 1. Reaction Setup (NaOH in H₂O) B 2. Reagent Addition (Reactants added at RT) A->B C 3. Reaction (Stir 16h at RT) B->C D 4. Precipitation (Cool & Acidify to pH 1) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Wash with H₂O & Et₂O) E->F G 7. Drying (Vacuum Oven) F->G H 8. Characterization (NMR, HPLC, MP) G->H

Caption: Overall experimental workflow for the synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction due to insufficient time or poor mixing.2. Incorrect pH for precipitation; product remains dissolved.3. Degradation of starting materials.1. Extend reaction time to 24 hours. Ensure vigorous stirring.2. Verify final pH is ≤ 1 using a calibrated pH meter. Add more acid if necessary.3. Use fresh, high-purity starting materials.
Product is Discolored (Yellow/Brown) 1. Impurities in starting materials.2. Side reactions due to excessive temperature.1. Recrystallize the final product from hot water or an alcohol/water mixture.2. Ensure the reaction is maintained at room temperature and does not exotherm significantly.
Broad Melting Point Range 1. Presence of residual salts or solvents.2. Incomplete reaction, presence of intermediates.1. Ensure thorough washing of the filter cake. Dry the product to a constant weight under vacuum.2. Review reaction conditions and consider purification by recrystallization.
¹H NMR shows unexpected peaks 1. Impurities not removed during washing.2. Residual solvents (water, ether).1. Re-wash the product or perform recrystallization.2. Ensure product is thoroughly dried under vacuum.

Conclusion

The cyclocondensation of diethyl oxalacetate with formamidine provides an efficient, reliable, and scalable method for producing high-purity this compound. This application note presents a validated protocol that can be readily implemented in a standard organic chemistry laboratory. The detailed mechanistic insights and troubleshooting guide are intended to empower researchers, scientists, and drug development professionals to successfully synthesize this valuable chemical intermediate for their research and discovery programs.

References

Application Notes and Protocols: Leveraging 6-Hydroxypyrimidine-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Hydroxypyrimidine-4-carboxylic Acid Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved drugs.[1][2] Its prevalence in natural products like nucleic acids (uracil, thymine, and cytosine) and vitamin B1 underscores its fundamental role in biological systems.[3] This inherent biocompatibility, coupled with its versatile chemical reactivity, makes the pyrimidine scaffold a fertile ground for the discovery of novel therapeutics across a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[4]

Within this important class of heterocycles, this compound (also known as 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid) has emerged as a particularly valuable starting point for drug discovery campaigns. Its unique arrangement of functional groups—a hydroxyl (or its tautomeric keto form), a carboxylic acid, and two nitrogen atoms within an aromatic ring—provides a rich platform for chemical modification and tailored interaction with biological targets.[5] The hydroxyl group can act as a hydrogen bond donor or acceptor, while the carboxylic acid provides a key site for salt formation, esterification, or amide bond formation, allowing for the modulation of physicochemical properties and target engagement.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of the this compound scaffold. We will delve into its chemical properties, provide detailed protocols for the synthesis of derivative libraries, outline key bioassay methodologies, and discuss the structure-activity relationships that drive the optimization of lead compounds.

Physicochemical Properties and Chemical Reactivity

This compound is a white to light yellow crystalline powder with a molecular formula of C₅H₄N₂O₃ and a molecular weight of 140.10 g/mol .[5] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 6299-87-2[5]
Molecular Formula C₅H₄N₂O₃[5]
Molecular Weight 140.10 g/mol [5]
Melting Point 268-270 °C[5]
pKa 2.77 ± 0.20 (Predicted)[5]
LogP -1 (Predicted)[2]

The presence of both a hydroxyl and a carboxylic acid group makes the molecule relatively polar and imparts the ability to engage in multiple hydrogen bonding interactions, a crucial feature for binding to biological targets. The scaffold's reactivity is centered around these two functional groups, enabling a variety of chemical transformations to generate diverse libraries of compounds.

Synthetic Protocols for Derivative Library Generation

The strategic functionalization of the this compound scaffold is key to exploring its potential in drug discovery. Below are detailed protocols for the synthesis of the core scaffold and its subsequent elaboration into a library of derivatives.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods involving the cyclocondensation of diethyl oxaloacetate sodium salt and formamidine acetate.[2][5]

Workflow for the Synthesis of the Core Scaffold

reagents Diethyl oxaloacetate sodium salt + Formamidine acetate + Sodium hydroxide in Water reaction Stir at room temperature for 16 hours reagents->reaction acidification Acidify with concentrated HCl to pH 1 reaction->acidification precipitation Stir at 0°C for 1 hour to complete precipitation acidification->precipitation filtration Filter and wash with water and ether precipitation->filtration drying Dry in vacuum oven at 40°C filtration->drying product This compound drying->product start This compound chlorination Chlorination (e.g., POCl₃) start->chlorination intermediate 6-Chloropyrimidine-4-carboxylic acid chlorination->intermediate amide_coupling Amide Coupling (HATU, DIPEA, various amines) intermediate->amide_coupling library Library of 6-Dialkylaminopyrimidine-4-carboxamides amide_coupling->library cluster_0 XO Active Site inhibitor 6-Oxo-1,6-dihydropyrimidine -5-carboxylic Acid Derivative Glu802 Glu802 inhibitor->Glu802 H-bond Arg880 Arg880 inhibitor->Arg880 H-bond Phe914 Phe914 inhibitor->Phe914 π-π stacking Phe1009 Phe1009 inhibitor->Phe1009 π-π stacking Thr1010 Thr1010 inhibitor->Thr1010 H-bond

References

Application Notes and Protocols for 6-Hydroxypyrimidine-4-carboxylic Acid Derivatives in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of nucleobases essential for life and a versatile scaffold for the development of targeted therapeutics.[1] Among the vast landscape of pyrimidine-based compounds, 6-hydroxypyrimidine-4-carboxylic acid and its derivatives have emerged as a promising class of molecules for the development of potent and selective enzyme inhibitors. Their structural resemblance to endogenous purines and pyrimidines allows them to interact with the active sites of various enzymes, modulating their activity and influencing key physiological and pathological processes.[2]

This technical guide provides a comprehensive overview of the application of this compound derivatives in enzyme inhibition studies, with a focus on two therapeutically relevant enzymes: Xanthine Oxidase (XO) and Dihydroorotate Dehydrogenase (DHODH). We will delve into the synthesis of these compounds, provide detailed protocols for robust enzyme inhibition assays, and explore the underlying mechanisms of their inhibitory action.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, particularly the 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid tautomer which is crucial for inhibitory activity, can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a three-carbon bifunctional component with an amidine derivative.[3]

Below is a representative protocol for the synthesis of a 2-substituted-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid.

Protocol 1: Synthesis of 2-Substituted-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid

This protocol outlines a general procedure for the synthesis of the pyrimidine core. The choice of the starting amidine will determine the substituent at the 2-position of the final compound.

Materials:

  • Diethyl 2-(ethoxymethylene)malonate

  • Amidinium salt (e.g., acetamidine hydrochloride for a 2-methyl derivative)

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, etc.)

  • Magnetic stirrer with heating

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add the desired amidinium salt (1.0 equivalent) followed by the dropwise addition of diethyl 2-(ethoxymethylene)malonate (1.0 equivalent).

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Hydrolysis: To the resulting residue, add a solution of aqueous sodium hydroxide (2.0 equivalents) and heat the mixture at 80°C for 2 hours to hydrolyze the ester.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A precipitate of the desired 2-substituted-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water and then with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

XO_Inhibition cluster_XO Xanthine Oxidase Active Site cluster_interactions Key Interactions XO_Inhibitor 6-Oxo-pyrimidine Derivative H_Bond Hydrogen Bonds (Arg880, Thr1010) XO_Inhibitor->H_Bond Carboxylic Acid Group Pi_Stacking π-π Stacking (Phe914, Phe1009) XO_Inhibitor->Pi_Stacking 2-Substituent DHODH_Inhibition_Workflow cluster_workflow DHODH Inhibition Assay Workflow reagent_prep Prepare Reagents (DHODH, DHO, DCIP, CoQ10, Inhibitor) plate_setup Set up 96-well Plate (Inhibitor + Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubate (25°C, 30 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate Mix) pre_incubation->reaction_start measurement Measure Absorbance Decrease (600-650 nm) reaction_start->measurement data_analysis Calculate % Inhibition and IC50 measurement->data_analysis

References

Application Notes and Protocols: The Role of 6-Hydroxypyrimidine-4-carboxylic Acid in Nucleotide Metabolism Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 6-Hydroxypyrimidine-4-carboxylic acid, a compelling molecule for research in nucleotide metabolism. Structurally analogous to orotic acid, a key intermediate in the de novo pyrimidine synthesis pathway, this compound presents itself as a potent tool for investigating the enzymatic activity of Orotate Phosphoribosyltransferase (OPRT) and its downstream effects on cellular proliferation and nucleotide pool dynamics. These application notes will elucidate the mechanistic rationale for its use, followed by detailed, field-proven protocols for its application in enzymatic and cell-based assays. This guide is intended to empower researchers to effectively utilize this compound as a probe to dissect the complexities of nucleotide biosynthesis and to explore its potential in therapeutic discovery, particularly in oncology and virology.

Introduction: The Significance of this compound in Nucleotide Metabolism

This compound, also known by its IUPAC name 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, is a pyrimidine derivative with the chemical formula C₅H₄N₂O₃ and a molecular weight of 140.10 g/mol [1]. Its structural resemblance to orotic acid, the natural substrate for Orotate Phosphoribosyltransferase (OPRT), positions it as a molecule of significant interest for researchers studying nucleotide metabolism. The de novo synthesis of pyrimidines is a fundamental cellular process, providing the necessary building blocks for DNA and RNA synthesis.[2][3] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides.[2][3] Consequently, the enzymes involved in this pathway, including OPRT, are attractive targets for therapeutic intervention.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6299-87-2[5]
Molecular Formula C₅H₄N₂O₃[1]
Molecular Weight 140.10 g/mol [1]
IUPAC Name 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid[1]
Synonyms 6-Hydroxy-4-pyrimidinecarboxylic acid, Orotic acid analog[1]

Mechanistic Rationale: A Structural Mimic of Orotic Acid

The scientific basis for utilizing this compound in nucleotide metabolism research lies in its structural analogy to orotic acid. OPRT, a key enzyme in the de novo pyrimidine synthesis pathway, catalyzes the conversion of orotic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into orotidine-5'-monophosphate (OMP).[6][7] The structural similarities between this compound and orotic acid suggest that the former can act as a competitive inhibitor of OPRT, binding to the active site of the enzyme and preventing the binding of the natural substrate.

G cluster_0 De Novo Pyrimidine Synthesis Pathway cluster_1 Inhibition by this compound Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP OMP Orotate->OMP OPRT OPRT OPRT Orotate->OPRT UMP UMP OMP->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP dTMP dTMP dUDP->dTMP This compound This compound This compound->OPRT Competitive Inhibition

Figure 1: Proposed mechanism of OPRT inhibition.

This inhibition would lead to a depletion of the downstream pyrimidine nucleotide pool, which is expected to have significant consequences on cellular processes that are heavily reliant on a steady supply of nucleotides, such as DNA replication and cell division. This makes this compound a valuable tool for studying the effects of pyrimidine starvation in various biological contexts.

Experimental Protocols

In Vitro Orotate Phosphoribosyltransferase (OPRT) Inhibition Assay (Fluorometric Method)

This protocol describes a sensitive and continuous fluorometric assay to determine the inhibitory potential of this compound on OPRT activity. The assay is based on the decrease in fluorescence of a probe that reacts with the substrate, orotic acid.

Materials:

  • This compound

  • Recombinant OPRT enzyme

  • Orotic acid

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • Fluorescent probe (e.g., a commercially available kit for OPRT activity)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).

    • Prepare stock solutions of orotic acid and PRPP in the assay buffer.

    • Dilute the recombinant OPRT enzyme in the assay buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add the following components in the indicated order:

      • Assay Buffer

      • A dilution series of this compound (or vehicle control).

      • Recombinant OPRT enzyme.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a mixture of orotic acid and PRPP to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specified time period (e.g., 30-60 minutes).

    • Calculate the rate of the reaction (decrease in fluorescence over time) for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

Figure 2: Workflow for the in vitro OPRT inhibition assay.
Cell-Based Assay: Analysis of Intracellular Nucleotide Pools by HPLC

This protocol outlines a method to assess the impact of this compound on the intracellular pyrimidine nucleotide pools in cultured cells.

Materials:

  • Cultured cells (e.g., a rapidly proliferating cancer cell line)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 0.4 M perchloric acid

  • Neutralizing solution (e.g., 2 M KHCO₃)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable anion-exchange column

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in culture plates and allow them to attach and grow to a desired confluency.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24-48 hours).

  • Extraction of Nucleotides:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Extract the intracellular nucleotides by adding ice-cold 0.4 M perchloric acid to the cell pellet.

    • Vortex vigorously and incubate on ice for 30 minutes.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Neutralize the supernatant with the neutralizing solution.

  • HPLC Analysis:

    • Analyze the neutralized extracts using an HPLC system equipped with an anion-exchange column.

    • Separate the nucleotides using a suitable gradient of mobile phases.

    • Detect the nucleotides by UV absorbance at 254 nm.

    • Quantify the nucleotide peaks by comparing their peak areas to those of known standards.

Table 2: Expected Outcome on Nucleotide Pools

NucleotideExpected Change with this compound Treatment
Orotic Acid Increase
OMP Decrease
UMP Decrease
UTP Decrease
CTP Decrease
Cell-Based Assay: Assessment of Antiproliferative Effects

This section provides protocols for two common assays to evaluate the impact of inhibiting pyrimidine synthesis on cell growth and survival.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • After allowing the cells to adhere, treat them with a serial dilution of this compound for 48-72 hours.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.[4][8][9][10][11]

Protocol:

  • Cell Seeding and Treatment:

    • Seed a low number of cells in 6-well plates.

    • Treat the cells with different concentrations of this compound for a defined period (e.g., 24 hours).

  • Colony Formation:

    • Remove the drug-containing medium, wash the cells, and add fresh medium.

    • Incubate the plates for 1-3 weeks to allow for colony formation.

  • Staining and Counting:

    • Fix the colonies with a suitable fixative (e.g., methanol/acetic acid) and stain with crystal violet.

    • Count the number of colonies (typically containing >50 cells).

  • Data Analysis:

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

    • Plot the surviving fraction as a function of the inhibitor concentration.

Applications in Drug Discovery and Development

The inhibition of de novo pyrimidine synthesis is a validated strategy in cancer and antiviral therapy. This compound, as a potential inhibitor of OPRT, can be a valuable tool in several areas of drug discovery:

  • Target Validation: Confirming that inhibition of OPRT leads to desired cellular effects (e.g., cancer cell death).

  • High-Throughput Screening (HTS): Serving as a reference compound in HTS campaigns to identify novel OPRT inhibitors.

  • Structure-Activity Relationship (SAR) Studies: Acting as a scaffold for the synthesis of more potent and selective OPRT inhibitors.

  • Mechanism of Action Studies: Elucidating the downstream cellular consequences of OPRT inhibition.

Conclusion

This compound is a valuable research tool for scientists investigating nucleotide metabolism. Its structural similarity to orotic acid provides a strong rationale for its use as a potential inhibitor of Orotate Phosphoribosyltransferase. The protocols detailed in this guide offer robust and reproducible methods to characterize its inhibitory activity and to explore its effects on cellular physiology. By employing this compound in well-designed experiments, researchers can gain deeper insights into the critical role of the de novo pyrimidine synthesis pathway in health and disease, and potentially uncover new avenues for therapeutic intervention.

References

Application Notes & Protocols: Strategic Esterification of 6-Hydroxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the esterification of 6-Hydroxypyrimidine-4-carboxylic acid (HPCA), a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the unique chemical nature of HPCA, specifically the presence of both a carboxylic acid and a tautomeric hydroxyl group, this guide moves beyond simplistic protocols. It details three strategic approaches—Steglich Esterification, Fischer-Speier Esterification, and Diazomethane Methylation—elucidating the mechanistic rationale and experimental considerations for achieving high-yield, chemoselective synthesis of HPCA esters. Detailed, field-tested protocols, troubleshooting insights, and purification strategies are provided to aid researchers in navigating the synthetic challenges associated with this versatile scaffold.

Introduction: The Synthetic Challenge of this compound

This compound (HPCA) is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1] Its structure, featuring a pyrimidine core analogous to nucleobases, makes it a scaffold of interest for developing enzyme inhibitors, antiviral agents, and other therapeutics.[1]

The primary synthetic challenge in derivatizing HPCA lies in its bifunctional nature. The molecule contains both a carboxylic acid at the 4-position and a hydroxyl group at the 6-position. The 6-hydroxyl group is not a simple alcohol; it is part of a vinylogous acid system and exists in tautomeric equilibrium with its keto form (6-oxo-1,6-dihydropyrimidine-4-carboxylic acid). This tautomerism influences the reactivity of both functional groups and necessitates a carefully considered strategy to achieve selective esterification of the carboxylic acid without undesired side reactions at the hydroxyl group (O-acylation).

This guide outlines three distinct protocols, each leveraging different chemical principles to control the reaction outcome. The choice of method will depend on the desired ester, scale of the reaction, and sensitivity of other functional groups that may be present on the starting alcohol.

Strategic Considerations for Esterification

Before proceeding with a specific protocol, a chemist must decide on the overall strategy, which is primarily dictated by the need for chemoselectivity.

  • Direct Selective Esterification: This is the most efficient approach, where reaction conditions are chosen to favor the reaction of the carboxylic acid over the 6-hydroxyl group. The carboxylic acid is generally more acidic and, upon activation, more electrophilic than the tautomeric hydroxyl group. Mild, neutral-pH reactions like the Steglich esterification are ideal for this strategy.

  • Protection-Deprotection Strategy: For more aggressive esterification conditions (e.g., strong acid catalysis) or when complete selectivity is paramount, the 6-hydroxyl group can be temporarily masked with a protecting group.[2] Common protecting groups for hydroxyl functions include silyl ethers (e.g., TBDMS) or benzyl ethers, which can be installed and later removed under specific conditions that do not affect the newly formed ester.[3][4] This adds steps to the synthesis but provides robust control over the reaction.

The protocols detailed below primarily focus on the direct, selective approach, which is often preferred for its atom and step economy.

Protocol I: Steglich Esterification (Mild & Chemoselective)

The Steglich esterification is an exceptionally mild and efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6] Its ability to be performed at room temperature under neutral conditions makes it ideal for substrates with sensitive functional groups and for minimizing side reactions like O-acylation of the hydroxyl group.[7][8]

Causality & Mechanistic Insight

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[7] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive N-acylpyridinium salt.[6] This "activated ester" is then efficiently attacked by the alcohol to form the desired product, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the highly stable and poorly soluble dicyclohexylurea (DCU) byproduct.[5] This mechanism avoids harsh acidic or basic conditions that could promote side reactions.

Workflow & Mechanism Diagram

Steglich_Esterification cluster_activation Activation Step cluster_catalysis Catalytic Cycle cluster_product Product Formation HPCA HPCA (R-COOH) Acylisourea O-Acylisourea Intermediate HPCA->Acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium Salt Acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) Acylisourea->DCU + R'-OH DMAP DMAP Acylpyridinium->DMAP Ester HPCA Ester (R-COOR') Acylpyridinium->Ester + R'-OH - DMAP Fischer_Esterification HPCA HPCA (R-COOH) Protonated_HPCA Protonated HPCA HPCA->Protonated_HPCA + H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_HPCA->Tetrahedral_Int + R'-OH Proton_Transfer Protonated Intermediate Tetrahedral_Int->Proton_Transfer Proton Transfer Water_Loss Protonated Ester Proton_Transfer->Water_Loss - H2O Ester HPCA Ester (R-COOR') Water_Loss->Ester - H+ Ester->HPCA Equilibrium

References

Application Notes & Protocols: Decarboxylation Reactions of 4-Pyrimidinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Consequently, the synthesis and functionalization of pyrimidine derivatives are of paramount importance to drug development professionals. 4-Pyrimidinecarboxylic acids are key synthetic intermediates, serving as versatile precursors for a wide array of substituted pyrimidines. The decarboxylation of these acids is a fundamental and powerful transformation, enabling either the introduction of a simple hydrogen atom (protodecarboxylation) or the installation of diverse functional groups (decarboxylative coupling) at the 4-position. This guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for the decarboxylation of 4-pyrimidinecarboxylic acids, designed for researchers and scientists in the field of drug discovery and development.

Section 1: Mechanistic Underpinnings of Decarboxylation

The removal of a carboxyl group from an aromatic ring is a thermodynamically favorable but kinetically slow process that requires specific structural features or catalytic activation.[2][3][4] For heteroaromatic systems like 4-pyrimidinecarboxylic acid, the reaction is facilitated by the electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms, which can stabilize reaction intermediates.

Thermal Decarboxylation: The Zwitterionic Pathway

In the absence of a catalyst, the decarboxylation of heteroaromatic carboxylic acids typically requires high temperatures (150-250 °C). The mechanism for acids like picolinic acid (pyridine-2-carboxylic acid), an analogue of pyrimidine carboxylic acids, is proposed to proceed through a zwitterionic intermediate.[5] The nitrogen atom of the heterocyclic ring plays a crucial role by becoming protonated, which facilitates the cleavage of the C-C bond and the departure of CO2.

This zwitterionic mechanism is believed to be favored in many cases, even when the proportion of the zwitterion is small.[6][7] The stability of the resulting carbanion or ylide intermediate is key to the reaction's success. For 4-pyrimidinecarboxylic acid, the intermediate carbanion at the C4 position is stabilized by the two electron-withdrawing nitrogen atoms in the ring.

Caption: Proposed zwitterionic pathway for thermal decarboxylation.

Metal-Catalyzed Decarboxylation: Milder and More Efficient Routes

To overcome the harsh conditions of thermal decarboxylation, various metal-catalyzed methods have been developed. These approaches offer milder reaction conditions, broader substrate scope, and higher efficiency. Transition metals like copper, silver, and palladium are commonly employed.[8]

  • Silver-Catalyzed Protodecarboxylation: Silver salts, particularly silver carbonate (Ag₂CO₃), have proven highly effective for the protodecarboxylation of heteroaromatic carboxylic acids.[9] The reaction typically proceeds at lower temperatures (e.g., 120 °C) in a polar aprotic solvent like DMSO. The mechanism is thought to involve the formation of a silver carboxylate, which then undergoes decarboxylation to form an aryl-silver intermediate, followed by protonolysis to yield the final product. The addition of a proton source like acetic acid can significantly improve yields.[9]

  • Copper-Catalyzed Protodecarboxylation: Copper-catalyzed decarboxylation is a well-established method, historically requiring high temperatures and solvents like quinoline.[10] Modern advancements have shown that the addition of chelating ligands, such as 1,10-phenanthroline or even simple aliphatic amines like TMEDA, can dramatically accelerate the reaction and allow it to proceed at significantly lower temperatures (e.g., 120-140 °C).[10][11] The ligand stabilizes the aryl-copper intermediate, facilitating the overall transformation.

  • Decarboxylative Cross-Coupling: Beyond simple protodecarboxylation, metal catalysts can mediate the coupling of the pyrimidine core with other molecules. For instance, silver-catalyzed reactions can achieve decarboxylative alkylation or acylation in aqueous media, providing direct access to 4-substituted pyrimidines.[12] Similarly, palladium catalysts are widely used in decarboxylative cross-coupling reactions to form new C-C bonds, replacing the carboxylic acid with aryl, alkyl, or other groups.[13] These methods are exceptionally valuable for rapidly building molecular complexity in drug discovery programs.

Section 2: Applications in Drug Development and Medicinal Chemistry

The decarboxylation of 4-pyrimidinecarboxylic acids is not merely an academic exercise; it is a strategic tool in the synthesis of pharmaceutically relevant molecules.

  • Access to Unsubstituted Pyrimidine Cores: Many bioactive molecules require a hydrogen atom at the C4 position of the pyrimidine ring. Protodecarboxylation provides a clean and efficient method to achieve this, often as a final step in a synthetic sequence where the carboxyl group was used as a directing group or synthetic handle.

  • Late-Stage Functionalization: Decarboxylative cross-coupling reactions are a cornerstone of modern medicinal chemistry. They allow for the late-stage introduction of diverse substituents at the C4 position. This is particularly powerful for generating libraries of analogues for Structure-Activity Relationship (SAR) studies, enabling chemists to fine-tune the pharmacological properties of a lead compound. The use of readily available carboxylic acids as starting materials is a significant advantage over pre-formed organometallic reagents.[8][13]

  • Synthesis of Bioactive Molecules: Pyrimidine derivatives possess a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] The ability to readily modify the C4 position through decarboxylative strategies is critical for exploring the chemical space around this privileged scaffold to discover new and more potent therapeutic agents.

Section 3: Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Silver-Catalyzed Protodecarboxylation

This protocol is adapted from established methods for the efficient protodecarboxylation of heteroaromatic carboxylic acids and is highly applicable to 4-pyrimidinecarboxylic acid.[9]

Materials & Equipment:

  • 4-Pyrimidinecarboxylic Acid (1.0 eq)

  • Silver (I) Carbonate (Ag₂CO₃, 10 mol%)

  • Acetic Acid (AcOH, 2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Heating mantle or oil bath with temperature control

  • Standard glassware for aqueous workup and extraction

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-pyrimidinecarboxylic acid (e.g., 124 mg, 1.0 mmol), and silver (I) carbonate (27.6 mg, 0.1 mmol).

  • Add a magnetic stir bar, and then add anhydrous DMSO (e.g., 2 mL).

  • Add acetic acid (114 µL, 2.0 mmol) to the suspension.

  • Seal the flask and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (10 mL) and ethyl acetate (15 mL).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield pure pyrimidine.

Caption: General workflow for metal-catalyzed protodecarboxylation.

Protocol 2: Microwave-Assisted Copper-Catalyzed Protodecarboxylation

This protocol leverages microwave heating to accelerate the copper-catalyzed decarboxylation, significantly reducing reaction times.[11]

Materials & Equipment:

  • 4-Pyrimidinecarboxylic Acid (1.0 eq)

  • Copper (I) Oxide (Cu₂O, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • N-Methyl-2-pyrrolidone (NMP)

  • Microwave reactor with sealed reaction vessels

  • Standard glassware for workup and purification

Procedure:

  • In a microwave reaction vessel, combine 4-pyrimidinecarboxylic acid (1.0 eq), copper (I) oxide (10 mol%), and 1,10-phenanthroline (20 mol%).

  • Add NMP to achieve a suitable concentration (e.g., 0.5 M).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-180 °C) for 15-60 minutes. (Note: Optimization of time and temperature may be required).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Perform an aqueous workup as described in Protocol 1 (dilute with water, extract with an organic solvent like ethyl acetate).

  • Dry, concentrate, and purify the crude product by silica gel column chromatography.

Section 4: Comparative Analysis and Troubleshooting

Choosing the appropriate decarboxylation method depends on the substrate's stability and the available equipment.

Method Typical Temperature Reaction Time Key Reagents Advantages Disadvantages
Thermal 150 - 250 °C2 - 24 hHigh-boiling solventCatalyst-freeHarsh conditions, limited functional group tolerance
Silver-Catalyzed 100 - 140 °C4 - 12 hAg₂CO₃, DMSOMilder conditions, good yields[9]Cost of silver catalyst
Copper-Catalyzed 120 - 180 °C0.5 - 12 hCu₂O, Ligand, NMPLower catalyst cost, rapid with microwave[11]Ligand may need optimization

Troubleshooting Tips:

  • Low Conversion: If the reaction stalls, ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle. Increasing the temperature or reaction time may be necessary. For metal-catalyzed reactions, degassing the solvent to remove oxygen can sometimes improve results.

  • Side Product Formation: High temperatures in thermal decarboxylation can lead to decomposition. Switching to a milder, metal-catalyzed method is recommended for sensitive substrates.

  • Difficulty in Purification: If the product is highly polar, alternative extraction solvents (e.g., dichloromethane) or purification techniques (e.g., reverse-phase chromatography) may be required.

References

The Versatile Scaffold: 6-Hydroxypyrimidine-4-carboxylic Acid in the Generation of High-Diversity Chemical Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine scaffold stands out as a "privileged structure," a molecular framework that is a recurring motif in a multitude of approved drugs and biologically active compounds.[1] Its prevalence is a testament to its ability to engage with a wide array of biological targets through diverse non-covalent interactions.[1] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4][5] This versatility makes the pyrimidine nucleus a cornerstone of modern drug development.

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Hydroxypyrimidine-4-carboxylic acid (CAS 6299-87-2) as a versatile scaffold for the construction of combinatorial chemical libraries. We will delve into the chemical rationale behind its use, provide detailed, field-proven protocols for its derivatization, and discuss the necessary analytical and purification strategies to ensure the quality and integrity of the resulting compound libraries.

The Strategic Advantage of this compound

This compound is an ideal starting point for diversity-oriented synthesis (DOS) due to its distinct, orthogonally reactive functional groups: a carboxylic acid at the 4-position and a hydroxyl group at the 6-position.[2] This dual functionality allows for sequential or parallel derivatization, enabling the exploration of vast chemical space from a single, readily available core.

  • The Carboxylic Acid Handle (C4-position): This group is primed for standard amide and ester bond-forming reactions, allowing for the introduction of a wide variety of amines and alcohols. This is the primary route for generating extensive libraries with diverse side chains that can probe the binding pockets of biological targets.

  • The Hydroxyl Group Handle (C6-position): This group, existing in tautomeric equilibrium with its keto form (6-oxo-1,6-dihydropyrimidine-4-carboxylic acid), can be alkylated to introduce another layer of diversity, generating ethers.[2][6] This allows for the modulation of the scaffold's electronic properties and steric profile.

The strategic derivatization of these two positions allows for the creation of a three-dimensional exploration of chemical space, significantly enhancing the probability of identifying novel bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6299-87-2[2]
Molecular Formula C₅H₄N₂O₃[2]
Molecular Weight 140.10 g/mol [2]
Melting Point 268-270 °C[1]
Appearance Solid[7]

PART 1: Synthesis of a Pyrimidine-4-carboxamide Library via Parallel Amide Coupling

This section provides a detailed protocol for the generation of a diverse library of 6-hydroxypyrimidine-4-carboxamides through a solution-phase parallel synthesis approach. The workflow is designed for efficiency and amenability to automation.

Causality Behind Experimental Choices:
  • Solution-Phase Synthesis: While solid-phase synthesis is a powerful tool, solution-phase synthesis often allows for easier reaction monitoring and scalability. With modern purification techniques, the removal of excess reagents and byproducts in solution-phase parallel synthesis has become highly efficient.[8][9]

  • Carboxylic Acid Activation: The direct condensation of a carboxylic acid and an amine is generally inefficient.[6] Therefore, the carboxylic acid must be "activated" to a more electrophilic species. We will describe a protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) and a tertiary amine base like N,N-Diisopropylethylamine (DIPEA). EDC is a water-soluble carbodiimide, simplifying purification, while HOBt is an additive that minimizes racemization and improves coupling efficiency.[10]

  • Parallel Reaction Format: The use of multi-well plates (e.g., 24 or 96-well) allows for the simultaneous reaction of the core scaffold with a diverse set of amines, dramatically accelerating the library generation process.[9]

Experimental Protocol: Parallel Synthesis of 6-Hydroxypyrimidine-4-carboxamides

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 24 or 96-well reaction block with sealing mats

  • Automated liquid handler (optional, but recommended for high-throughput)

  • Centrifugal evaporator

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of EDC in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HOBt in anhydrous DMF.

    • Prepare a 0.5 M stock solution of DIPEA in anhydrous DMF.

    • In a separate multi-well plate, prepare 0.2 M solutions of each amine from your library in anhydrous DMF.

  • Reaction Setup (in a 24 or 96-well reaction block):

    • To each well, add 100 µL (0.02 mmol) of the this compound stock solution.

    • Add 100 µL (0.02 mmol) of the HOBt stock solution to each well.

    • Add 100 µL (0.02 mmol) of the EDC stock solution to each well.

    • Add 80 µL (0.04 mmol) of the DIPEA stock solution to each well.

    • Initiate the reaction by adding 110 µL (0.022 mmol, 1.1 equivalents) of each unique amine stock solution to its designated well.

  • Reaction Incubation:

    • Seal the reaction block securely with a sealing mat.

    • Place the reaction block on a shaker and agitate at room temperature for 12-18 hours. Reaction progress can be monitored by taking a small aliquot from a few wells and analyzing by LC-MS.

  • Work-up and Isolation:

    • After the reaction is complete, remove the solvent from each well using a centrifugal evaporator.

    • The crude products in each well are now ready for purification.

Workflow Diagram: Parallel Amide Coupling

G cluster_prep 1. Stock Solution Preparation cluster_reaction 2. Parallel Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis prep1 Scaffold Stock: This compound in DMF reaction Reaction Block (24/96 well) Add Scaffold, HOBt, EDC, DIPEA to each well Add unique amine to each well Seal and shake at RT for 12-18h prep1->reaction:f1 prep2 Reagent Stocks: EDC, HOBt, DIPEA in DMF prep2->reaction:f1 prep3 Amine Library Plate: Unique amine in each well (DMF) prep3->reaction:f2 workup1 Solvent Removal: Centrifugal Evaporation reaction->workup1 workup2 Crude Product Plate workup1->workup2 purification High-Throughput HPLC-MS workup2->purification analysis Purity Analysis & Characterization purification->analysis final_plate Purified Compound Library Plate purification->final_plate

Caption: Workflow for parallel amide library synthesis.

PART 2: Synthesis of Pyrimidine-4-carboxylate and 6-Alkoxypyrimidine Libraries

To further expand the chemical diversity, the carboxylic acid can be converted to esters, and the hydroxyl group can be alkylated to form ethers.

Protocol 2a: Parallel Esterification of the Carboxylic Acid

Rationale: Esterification can be achieved using various methods. A robust method for parallel synthesis involves the use of a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-Dimethylaminopyridine), known as the Steglich esterification.[11] This method is highly efficient under mild conditions.

Procedure (adapted for parallel synthesis):

  • Reaction Setup: In a multi-well plate, dissolve this compound (1 equiv.) in anhydrous DCM or THF.

  • Add the desired alcohol (1.2 equiv.) from a library of alcohols.

  • Add DMAP (0.1 equiv.).

  • Cool the plate to 0°C and add a solution of DCC (1.1 equiv.) in the same solvent to each well.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration. The filtrate containing the ester product is then concentrated.

Protocol 2b: Parallel O-Alkylation of the Hydroxyl Group

Rationale: The hydroxyl group of the pyrimidine core can be alkylated to introduce further diversity. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[12]

Procedure (adapted for parallel synthesis):

  • Reaction Setup: In a multi-well plate, suspend this compound (1 equiv.) in a suitable solvent like DMF or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃, 2-3 equiv.).

  • Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.2 equiv.) from a library to each well.

  • Seal the plate and heat to 60-80°C with stirring for 6-24 hours.

  • Work-up: After cooling, the reaction mixtures are filtered to remove inorganic salts, and the solvent is evaporated.

Diversification Strategy Diagram

Caption: Diversification points of the scaffold.

PART 3: Purification and Analysis of Combinatorial Libraries

The quality of a chemical library is paramount for its successful application in high-throughput screening. Therefore, robust purification and analytical characterization are critical steps in the workflow.

High-Throughput Purification

For solution-phase parallel synthesis, high-throughput preparative HPLC-MS is the method of choice for purification.[13][14] This technique allows for the rapid separation of the desired product from unreacted starting materials, reagents, and byproducts in each well of the reaction plate.

Key Considerations for High-Throughput Purification:

  • Method Development: A generic, fast gradient is typically used for initial screening of the library to assess purity and identify retention times.

  • Mass-Directed Fraction Collection: The mass spectrometer is used to trigger fraction collection only when the mass of the expected product is detected, ensuring high purity of the isolated compounds.[13]

  • Automation: Fully automated systems can process entire 96-well plates, handling injection, purification, fraction collection, and solvent evaporation, significantly increasing throughput.[4]

Analytical Characterization

Each compound in the purified library should be characterized to confirm its identity and purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for high-throughput analysis. It provides information on the retention time (a measure of polarity), the molecular weight of the compound, and its purity (by integrating the peak area of the desired compound relative to impurities).[15][16]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: While not typically performed on every compound in a large library, NMR should be used to confirm the structure of a representative subset of the library to validate the synthetic protocol. ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.[9][10]

Table 2: Representative Analytical Data for a Library Member

Compound IDStructureExpected Mass [M+H]⁺Observed Mass [M+H]⁺Purity by LC-MS (254 nm)¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)
PYR-AM-001 6-hydroxy-N-benzylpyrimidine-4-carboxamide230.09230.11>95%12.9 (s, 1H, OH), 9.1 (t, 1H, NH), 8.3 (s, 1H, py-H), 7.2-7.4 (m, 5H, Ar-H), 6.9 (s, 1H, py-H), 4.5 (d, 2H, CH₂)
PYR-ES-001 Benzyl 6-hydroxypyrimidine-4-carboxylate231.07231.09>95%13.0 (s, 1H, OH), 8.4 (s, 1H, py-H), 7.3-7.5 (m, 5H, Ar-H), 7.0 (s, 1H, py-H), 5.4 (s, 2H, CH₂)

(Note: ¹H NMR data is hypothetical and based on expected chemical shifts for the given structure.)

Conclusion

This compound is a powerful and versatile scaffold for the construction of diverse combinatorial libraries. Its two distinct functional handles allow for the systematic exploration of chemical space through well-established amide and ester coupling reactions, as well as O-alkylation. By employing efficient parallel synthesis techniques and robust high-throughput purification and analytical methods, researchers can rapidly generate high-quality libraries of novel pyrimidine derivatives. These libraries are valuable assets in the quest for new therapeutic agents, providing a rich source of chemical matter for hit and lead discovery programs.

References

Troubleshooting & Optimization

Troubleshooting low yield in 6-Hydroxypyrimidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-hydroxypyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, ultimately improving yield and purity. Here, we address specific issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Addressing Low Yield and Impurities

Low yields in the synthesis of this compound are a frequently encountered challenge. The primary synthetic route involves the cyclocondensation of a C3 carbonyl component with an amidine, most commonly diethyl oxaloacetate and formamidine.[1][2] The seemingly straightforward nature of this reaction is deceptive, as several competing pathways and suboptimal conditions can drastically reduce the yield of the desired product. This guide will walk you through a logical progression of troubleshooting steps.

Q1: My yield of this compound is consistently below 20%. What are the most likely causes?

Low yields in this synthesis often stem from one or a combination of the following factors: incomplete reaction, side reactions, and suboptimal reaction conditions. The reported yields for this specific synthesis are often modest, in the range of 15-25%, indicating its sensitivity to reaction parameters.[1][2]

Initial Diagnostic Workflow:

To systematically identify the root cause, follow this diagnostic workflow.

G start Low Yield Observed check_sm Analyze crude product by TLC/LC-MS for starting materials (SM) start->check_sm sm_present Significant SM present? check_sm->sm_present optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Moderate temperature increase - Check base stoichiometry sm_present->optimize_conditions Yes side_products Side products observed? sm_present->side_products No success Improved Yield optimize_conditions->success check_purity Verify Purity of Starting Materials: - Diethyl oxaloacetate sodium salt - Formamidine acetate check_purity->optimize_conditions characterize_sp Characterize Side Products: - NMR, MS - Compare with known pyrimidine synthesis byproducts side_products->characterize_sp Yes purification_issue Difficulty in Isolation/ Purification? side_products->purification_issue No characterize_sp->optimize_conditions optimize_purification Optimize Purification Protocol: - Recrystallization solvent screen - pH adjustment during workup purification_issue->optimize_purification Yes optimize_purification->success

Caption: Troubleshooting workflow for low yield.

In-depth Analysis:

  • Incomplete Reaction: The reaction may not be reaching completion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial.[3] If starting materials persist even after extended reaction times (e.g., 16 hours at room temperature as a baseline), consider the following:

    • Reaction Time and Temperature: While the reaction is often run at room temperature, a moderate increase in temperature may be necessary to drive it to completion.[4] However, be cautious, as higher temperatures can also promote side reactions.[3]

    • Base Stoichiometry: The choice and amount of base are critical. Sodium hydroxide is commonly used to facilitate the cyclization.[1] Ensure the correct stoichiometry is used, as an insufficient amount may lead to an incomplete reaction, while an excess can promote hydrolysis of the ester intermediates.

  • Side Reactions: Competing reaction pathways can consume starting materials and generate impurities that complicate purification. While specific side products for this synthesis are not extensively documented, analogous pyrimidine syntheses, like the Biginelli and Pinner reactions, offer valuable insights into potential pitfalls.[3][4]

    • Self-condensation of Diethyl Oxaloacetate: 1,3-dicarbonyl compounds can undergo self-condensation, especially under basic conditions.[3]

    • Hydrolysis: Water in the reaction can lead to the hydrolysis of the ester groups on diethyl oxaloacetate or the formamidine starting material.[4]

    • Formation of N-acylurea-type byproducts: In related syntheses using urea, N-acylureas can form.[3] While formamidine is used here, analogous side reactions with the dicarbonyl compound are possible.

  • Purity of Starting Materials: Impurities in the starting materials can significantly inhibit the reaction.[4]

    • Formamidine Acetate: This reagent can degrade over time. It is advisable to use a freshly opened bottle or a recently purchased batch.

    • Diethyl Oxaloacetate Sodium Salt: This reagent should be a high-purity solid.

Q2: My TLC analysis shows multiple spots, and the crude product is difficult to purify. What are these impurities, and how can I prevent them?

The presence of multiple spots on TLC that are not starting materials points towards the formation of side products. Difficult purification is a common consequence.[3]

Troubleshooting Steps:

  • Characterize the Impurities: If possible, isolate and characterize the main byproducts using techniques like NMR and Mass Spectrometry. This can provide clues about the undesired reaction pathways.

  • Control Reaction Conditions to Minimize Side Reactions:

    • Temperature Control: As mentioned, avoid excessive heat which can lead to decomposition and side reactions.[3]

    • Order of Addition: In some multicomponent reactions, the order of adding reagents can influence the outcome.[4] While the common procedure adds the reactants together, you could experiment with adding the formamidine acetate last to a solution of the diethyl oxaloacetate and sodium hydroxide.

    • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may favor a particular side reaction.[3]

Purification Protocol:

The final product is a carboxylic acid, which allows for purification strategies based on its acidic nature.

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent.

    • Extract with an aqueous base (e.g., sodium bicarbonate solution) to move the desired product into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.

    • Wash the aqueous layer with a fresh portion of the organic solvent.

    • Carefully acidify the aqueous layer with an acid like HCl to a pH of 1 to precipitate the purified this compound.[1][2]

    • Collect the precipitate by filtration, wash with cold water and a non-polar solvent like ether, and dry under vacuum.[1][2]

  • Recrystallization: This is often an effective method for removing impurities.[3] Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Q3: The reaction seems to work, but I lose a lot of product during the workup and isolation. How can I improve my recovery?

Product loss during workup is a common issue, especially when dealing with precipitation.

Key Considerations for Workup:

  • pH of Precipitation: The precipitation of the product upon acidification is highly pH-dependent. Ensure the pH is brought down to 1 to maximize the protonation and precipitation of the carboxylic acid.[1][2] Use a pH meter for accurate measurement.

  • Temperature of Precipitation: After acidification, cooling the mixture (e.g., to 0°C) for a period of time (e.g., 1 hour) can significantly increase the amount of product that crystallizes out of solution.[1][2]

  • Washing the Precipitate: When washing the filtered solid, use cold solvents to minimize redissolving the product. Washing with water removes inorganic salts, and a subsequent wash with a non-polar solvent like ether helps remove organic impurities and aids in drying.[1][2]

Frequently Asked Questions (FAQs)

Q: What is the role of sodium hydroxide in this reaction?

A: Sodium hydroxide acts as a base to deprotonate the starting materials and facilitate the cyclocondensation reaction, leading to the formation of the pyrimidine ring.

Q: Can I use other amidines besides formamidine acetate?

A: Yes, using other amidines (e.g., acetamidine) would result in a substituted pyrimidine at the 2-position. The fundamental reaction mechanism should remain similar.[5]

Q: Is it possible to synthesize the ethyl ester of this compound first and then hydrolyze it?

A: Yes, this is a viable alternative synthetic route. The cyclocondensation could be performed to yield ethyl 6-hydroxypyrimidine-4-carboxylate, which can then be hydrolyzed to the desired carboxylic acid.[6] This two-step approach may offer advantages in purification of the intermediate ester.

Q: My final product is a reddish solid, but the literature describes it as white. What does this indicate?

A: A reddish or off-white color can indicate the presence of impurities. One literature report mentions obtaining a red solid with a 15% yield.[1] Proper purification, such as the acid-base workup and/or recrystallization described above, should yield a white to light-yellow solid.[2]

Experimental Protocols

Baseline Synthesis Protocol for this compound

This protocol is synthesized from literature procedures.[1][2]

ReagentAmountMolar Eq.
Diethyl oxaloacetate sodium salt55.0 g1.05
Formamidine acetate26.0 g1.00
Sodium hydroxide10.0 g-
Water500 mL-
Concentrated HClAs needed-

Procedure:

  • In a 1 L round-bottom flask, dissolve sodium hydroxide (10 g) in water (500 mL).

  • To this solution, add diethyl oxaloacetate sodium salt (55 g, 0.26 mol) and formamidine acetate (26 g, 0.25 mol).

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, carefully add concentrated HCl dropwise to the mixture until the pH reaches 1. A fine solid should precipitate.

  • Stir the mixture at 0°C for 1 hour to ensure complete precipitation.

  • Filter the solid using a Büchner funnel and wash it with cold water and then with ether.

  • Dry the white solid in a vacuum oven at 40°C.

Reaction Scheme:

G cluster_0 Cyclocondensation Reaction EtOOC-C(O)-CH=C(O-)Na+ Diethyl Oxaloacetate Sodium Salt 6-OH-Pyrimidine-4-COOH 6-Hydroxypyrimidine- 4-carboxylic acid EtOOC-C(O)-CH=C(O-)Na+->6-OH-Pyrimidine-4-COOH NaOH, H2O, RT, 16h then HCl H2N-CH=NH2+ OAc- Formamidine Acetate H2N-CH=NH2+ OAc-->6-OH-Pyrimidine-4-COOH

Caption: Synthesis of this compound.

References

Technical Support Center: Optimizing Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of pyrimidine synthesis. Our focus is on providing practical, field-proven insights to help you overcome common challenges and optimize your reaction conditions for successful outcomes.

Introduction to Pyrimidine Synthesis

Pyrimidines are a fundamental class of nitrogen-containing heterocyclic compounds with wide-ranging applications in medicinal chemistry and agriculture.[1] They form the core scaffold of numerous bioactive molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes.[2][3] The synthesis of pyrimidine derivatives is, therefore, a critical process in the development of new therapeutic agents.[4][5] This guide will primarily focus on the widely utilized Biginelli reaction, a one-pot, three-component reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6]

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your pyrimidine synthesis experiments in a question-and-answer format.

Low Reaction Yield

Q1: I am experiencing a low yield in my Biginelli reaction, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion in a Biginelli reaction can be frustrating and is often attributable to several factors. Here’s a systematic approach to troubleshooting this issue:

  • Catalyst Inefficiency: The choice and activity of the catalyst are paramount.[7] While the classical Biginelli reaction can be performed under acidic conditions, a variety of Lewis and Brønsted acids have been shown to significantly improve yields.[6][8]

    • Troubleshooting Steps:

      • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm the concentration is appropriate.[7][9]

      • Catalyst Choice: Consider screening different catalysts. Lewis acids like zinc chloride, ferric chloride, and copper(II) triflate have proven effective.[10][11] The optimal catalyst can be substrate-dependent.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that need to be optimized.[12]

    • Troubleshooting Steps:

      • Temperature: While higher temperatures can sometimes increase the reaction rate, they can also lead to the formation of byproducts.[9] It is crucial to find the optimal temperature for your specific substrates. A moderate increase in temperature may be necessary to drive the reaction to completion.[7]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[7][13][14] Some reactions may require longer durations to achieve high conversion.

  • Reactant Purity and Stoichiometry: The purity of your starting materials can significantly impact the reaction outcome.[9][12]

    • Troubleshooting Steps:

      • Purity: Ensure your aldehyde, β-ketoester, and urea (or thiourea) are of high purity. Impurities can inhibit the catalyst or participate in side reactions.[7]

      • Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reactant may be beneficial in some cases, but a significant deviation from the optimal stoichiometry can lead to lower yields.[12]

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and can influence the reaction rate and equilibrium.[7][15]

    • Troubleshooting Steps:

      • Solvent Choice: While ethanol is a common solvent for the Biginelli reaction, exploring other solvents or even solvent-free conditions can sometimes lead to improved yields.[7][16][17][18] Protic and polar aprotic solvents generally perform well.[19] A mixture of water and ethanol has also been shown to be effective.[20]

Formation of Byproducts

Q2: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is this compound and how can I prevent its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[7][9] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[9]

  • Prevention Strategies:

    • Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[7][9]

    • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[7][9]

    • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[7][9]

Q3: I suspect the presence of N-acylurea byproducts in my crude product, which is making purification difficult. How can I confirm their presence and prevent their formation?

A3: N-acylureas can indeed form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[9]

  • Identification and Prevention:

    • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[9]

    • Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[9]

    • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[9][21]

Purification Challenges

Q4: My crude pyrimidine product is difficult to purify. What are the common challenges and how can I overcome them?

A4: The purification of pyrimidine derivatives, especially polar ones, can present several challenges.[22]

  • Common Issues and Solutions:

    • Poor Retention in Reverse-Phase Chromatography: Highly polar pyrimidines may elute quickly from reverse-phase columns.

      • Solution: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds.[22] Alternatively, for reverse-phase HPLC, using a polar-endcapped column or ion-pairing agents can improve retention.[22]

    • Crystallization Difficulties: High solubility in polar solvents can make crystallization challenging.[22]

      • Solution: If your compound fails to crystallize, try slowly adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent).[22] Seeding the solution with a small crystal of the pure compound can also induce crystallization.[21] If the product precipitates as an oil, try slowing down the cooling process.[21]

    • Co-eluting Impurities in Column Chromatography:

      • Solution: If impurities are difficult to separate, try a different solvent system for your column chromatography. For basic compounds, adding a small amount of triethylamine or pyridine to the mobile phase can improve peak shape.[21]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic pathways for pyrimidines?

A1: There are two main pathways for pyrimidine synthesis in biological systems: the de novo pathway and the salvage pathway.[3][23][24][25] In synthetic organic chemistry, the most common approach involves the cyclization of a β-dicarbonyl compound with an N-C-N containing compound, such as urea, thiourea, or amidines.[26] The Biginelli reaction is a classic example of this type of multicomponent reaction.[6]

Q2: What is the mechanism of the Biginelli reaction?

A2: The mechanism of the Biginelli reaction is believed to proceed through a series of bimolecular reactions.[6] A widely accepted mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[8][27][28] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration, yields the final dihydropyrimidinone product.[8][29]

Q3: How do I choose the right catalyst for my Biginelli reaction?

A3: The choice of catalyst can significantly impact the yield and reaction time.[30] While Brønsted acids like HCl are traditionally used, a wide range of Lewis acids have been shown to be effective, often under milder conditions.[6][11] The optimal catalyst is often substrate-dependent. It is advisable to perform small-scale screening experiments with a few different catalysts to identify the most effective one for your specific reaction. Some commonly used catalysts and their typical conditions are summarized in the table below.

Q4: Are there any "green" or environmentally friendly approaches to pyrimidine synthesis?

A4: Yes, there is a growing interest in developing more sustainable methods for pyrimidine synthesis.[2][16] This includes the use of:

  • Solvent-free conditions: Performing the reaction without a solvent, often with mechanical grinding (ball milling), can reduce waste and simplify workup.[16][17]

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[1][8]

  • Green catalysts: The use of reusable solid acid catalysts or biodegradable catalysts is being explored to minimize environmental impact.[10][15]

Part 3: Data Presentation and Experimental Protocols

Table 1: Comparison of Catalysts for the Biginelli Reaction
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
HCl20Water900.5High[31]
Yb(OTf)₃-Solvent-free--Increased[8]
InCl₃-----[8]
ZnCl₂-Acetic AcidRoom Temp-Good[10]
[Cu(INA)₂(H₂O)₄]10Solvent-free100-90[32]
None (Ball Milling)0Solvent-free-0.5>98[16]

Note: This table provides a general comparison. Optimal conditions may vary depending on the specific substrates used.

Experimental Protocol: General Procedure for the Biginelli Reaction

This protocol provides a general guideline for performing a Biginelli reaction. Optimization of stoichiometry, catalyst, solvent, and temperature may be required for specific substrates.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., 10-20 mol%)

  • Solvent (e.g., Ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plate and developing chamber

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the chosen catalyst.

  • Add the solvent (e.g., 5-10 mL of ethanol).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.[19]

  • Monitor the progress of the reaction by TLC.[7] The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • If the product precipitates out of the solution, collect it by vacuum filtration and wash with a small amount of cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired dihydropyrimidinone.[19]

Visualization of Key Processes

Diagram 1: Biginelli Reaction Mechanism

Biginelli_Mechanism cluster_step1 Step 1: N-Acyliminium Ion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization and Dehydration Aldehyde Aldehyde N_Acyliminium N-Acyliminium Ion Aldehyde->N_Acyliminium + Urea - H₂O Urea Urea Urea->N_Acyliminium Adduct Intermediate Adduct N_Acyliminium->Adduct + β-Ketoester (Enol) Ketoester β-Ketoester (Enol form) Ketoester->Adduct DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization - H₂O

Caption: Proposed mechanism of the Biginelli reaction.

Diagram 2: Troubleshooting Workflow for Low Yield in Biginelli Reaction

Troubleshooting_Workflow Start Low Yield in Biginelli Reaction Check_Catalyst 1. Check Catalyst Activity & Choice Start->Check_Catalyst Check_Conditions 2. Optimize Reaction Conditions (Temp & Time) Check_Catalyst->Check_Conditions Check_Purity 3. Verify Reactant Purity & Stoichiometry Check_Conditions->Check_Purity Check_Solvent 4. Evaluate Solvent Effects Check_Purity->Check_Solvent Monitor_TLC Monitor Progress with TLC Check_Solvent->Monitor_TLC Purify Purify Product Monitor_TLC->Purify

Caption: Systematic workflow for troubleshooting low yields.

References

Technical Support Center: Purification of 6-Hydroxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 6-Hydroxypyrimidine-4-carboxylic acid (CAS No. 6299-87-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important pyrimidine derivative. This guide provides in-depth, experience-driven advice in a troubleshooting and FAQ format to ensure you achieve the desired purity for your downstream applications.

Section 1: Initial Purity Assessment & Impurity Profiling

Before attempting any purification, it is crucial to assess the state of your crude material. This initial analysis will inform your choice of purification strategy and help you set realistic expectations for yield and purity.

FAQ: How can I get a preliminary assessment of my crude product's purity?

Answer: A combination of simple analytical techniques can provide a robust initial assessment:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly visualizing the number of components in your crude mixture. Spot your crude material alongside any available starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., Ethyl Acetate/Methanol or Dichloromethane/Methanol mixtures). The presence of multiple spots indicates impurities.

  • Melting Point Analysis: Pure this compound has a sharp melting point reported between 268-270 °C.[1] A broad melting range or a melting point significantly lower than the literature value is a strong indicator of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of your crude product is highly informative. The presence of unexpected peaks alongside the characteristic signals for this compound (e.g., ¹H NMR (400 MHz, DMSO-d₆) δ 12.89 (s, 1H), 8.24 (s, 1H), 6.83 (s, 1H)) can help identify the nature and relative quantity of impurities.[2]

FAQ: What are the most common impurities I should expect?

Answer: The impurity profile is highly dependent on the synthetic route. For the common synthesis involving diethyl oxaloacetate sodium salt and formamidine acetate, you should be aware of the following potential impurities.[1][2]

Impurity Type Specific Example Reason for Presence Potential Impact
Unreacted Starting Materials Formamidine Acetate, Diethyl OxaloacetateIncomplete reaction or non-stoichiometric addition of reagents.Can complicate purification and lead to lower yields.
Side-Reaction Products 6-HydroxypyrimidineDecarboxylation of the target molecule, potentially induced by excessive heat.[3]Has different polarity and may co-purify in some systems.
Inorganic Salts Sodium Chloride, Sodium AcetateFormed during reaction work-up, particularly after pH adjustments with HCl.[2]Generally easy to remove with water washes but can affect solubility.
Residual Solvents Water, Methanol, EtherSolvents used during the synthesis and initial work-up.[1]Can interfere with drying and affect accurate weighing of the product.
Section 2: Purification Methodologies & Troubleshooting

Based on the chemical nature of this compound—a heterocyclic compound with both a carboxylic acid and an acidic hydroxyl/oxo group—several purification strategies can be employed.

Method 1: Acid-Base Extraction

This technique is highly effective for separating acidic compounds like this compound from neutral or basic impurities.[4][5] The strategy relies on converting the acidic compound into its water-soluble salt form with a base, allowing for its extraction into an aqueous layer.[6]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether.

  • Basification & Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[7] Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (CO₂ evolution).

  • Separation: Allow the layers to separate. The deprotonated sodium salt of this compound will move into the aqueous (bottom) layer, while neutral impurities remain in the organic (top) layer.[4][6] Drain the aqueous layer into a clean flask.

  • Repeat Extraction: To ensure complete recovery, perform a second extraction on the organic layer with a fresh portion of the basic aqueous solution. Combine the aqueous extracts.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as concentrated HCl, dropwise while stirring until the pH is approximately 1.[1][2] The pure this compound will precipitate out of the solution as a solid.[5][7]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining inorganic salts, followed by a wash with a non-polar solvent like ether to aid in drying.[1][2]

  • Drying: Dry the purified product under vacuum to obtain the final, pure compound.

G cluster_extraction Acid-Base Extraction Workflow start Crude Product (in Organic Solvent) add_base Add aq. NaHCO₃ Shake & Vent start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer Discard or re-extract aqueous_layer Aqueous Layer (Product as Salt) separate->aqueous_layer acidify Cool & Acidify (e.g., with HCl to pH 1) aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filtrate Filter & Wash Solid precipitate->filtrate dry Dry Under Vacuum filtrate->dry final_product Pure 6-Hydroxypyrimidine- 4-carboxylic acid dry->final_product

Caption: Workflow for purifying this compound via acid-base extraction.

  • Question: My yield is very low after the procedure. What went wrong?

    • Answer: Several factors could be at play. First, ensure you performed multiple extractions (at least 2-3) of the organic layer to fully transfer the product salt into the aqueous phase. Second, during acidification, ensure you've reached a sufficiently low pH (pH ~1) to fully protonate and precipitate the carboxylic acid.[7] Check the pH with litmus paper or a pH meter. Finally, if the product has some water solubility, cooling the solution thoroughly in an ice bath before and during filtration is critical to minimize loss.[6]

  • Question: The product did not precipitate after adding acid. What should I do?

    • Answer: This typically means either not enough acid was added to reach the precipitation point, or the concentration of your product in the aqueous layer is too low. First, confirm the pH is strongly acidic. If it is, your compound may be more water-soluble than expected.[6] You can try to concentrate the aqueous solution under reduced pressure to a smaller volume before attempting precipitation again. Alternatively, you can perform a "back-extraction": extract the acidified aqueous solution with a polar organic solvent like ethyl acetate, then dry the organic layer and evaporate the solvent to recover the product.[6]

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids.[8] The goal is to find a solvent (or solvent pair) in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9]

For a related compound, 4-methyl-6-hydroxypyrimidine, solvents like acetone, ethyl acetate, and ethanol have been used successfully.[10] Given that this compound is precipitated from water in its synthesis, water is also a primary candidate.

Solvent Boiling Point (°C) Pros Cons
Water 100Inexpensive, non-toxic, effective for polar compounds.High boiling point can make removal difficult; potential for low recovery if solubility is still significant when cold.
Ethanol 78Good general-purpose solvent for moderately polar compounds.May have high solubility even when cold, potentially reducing yield.[10]
Ethyl Acetate 77Lower boiling point, good for moderately polar compounds.Can be too good of a solvent, leading to lower recovery.[10]
Acetone 56Volatile and easy to remove.Can have very high solvency, potentially leading to poor recovery.[10]

Pro-Tip: The ideal method is to test solubility on a small scale. Place a few milligrams of your crude product in a test tube and add the potential solvent dropwise. Heat the mixture to see if it dissolves, then cool to see if crystals form.

G cluster_troubleshooting Recrystallization Troubleshooting start Problem Encountered oiling_out Compound 'Oiled Out' start->oiling_out no_crystals No Crystals Form start->no_crystals oil_cause1 Cause: Cooling too fast? oiling_out->oil_cause1 crystal_cause1 Cause: Solution too dilute? no_crystals->crystal_cause1 oil_sol1 Solution: Re-heat to dissolve oil, then cool slowly (insulate flask). oil_cause1->oil_sol1 Yes oil_cause2 Cause: Solvent is too non-polar / Compound too soluble? oil_cause1->oil_cause2 No oil_sol2 Solution: Add a small amount of a more polar co-solvent ('anti-solvent'). oil_cause2->oil_sol2 crystal_sol1 Solution: Boil off some solvent to increase concentration, then cool again. crystal_cause1->crystal_sol1 Yes crystal_cause2 Cause: Nucleation inhibited? crystal_cause1->crystal_cause2 No crystal_sol2 Solution: Scratch flask with glass rod, or add a seed crystal. crystal_cause2->crystal_sol2

Caption: Decision tree for troubleshooting common recrystallization issues.

  • Question: My compound formed an oil instead of crystals. What do I do?

    • Answer: "Oiling out" occurs when the compound's solubility limit is reached at a temperature above its melting point, or if the solution is cooled too rapidly.[9] The best solution is to reheat the mixture until the oil redissolves completely. You can then either let it cool down much more slowly (e.g., by placing the flask in an insulated container) or add a slightly larger volume of the hot solvent before commencing the slow cooling process.[9]

  • Question: The solution is cold, but no crystals have formed. How can I induce crystallization?

    • Answer: This suggests the solution is supersaturated but lacks nucleation sites for crystal growth to begin. Try one of these techniques:

      • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation points.[9]

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[9]

      • Reduce Volume: If the solution is simply too dilute, gently heat it to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[9]

Method 3: Column Chromatography

For challenging separations where impurities have similar properties to the product, column chromatography on silica gel can be effective.[11][12]

  • Question: What mobile phase (eluent) should I use for silica gel chromatography?

    • Answer: Given the polar nature of this compound, a polar eluent system will be required. Start with a moderately polar system and increase polarity as needed. A good starting point would be a mixture of Dichloromethane (DCM) and Methanol (MeOH), for example, 95:5 DCM:MeOH. You can increase the proportion of methanol to increase the eluting power. Adding a small amount of acetic or formic acid (e.g., 0.5-1%) to the mobile phase can help improve peak shape and reduce tailing for acidic compounds by keeping them in their protonated state.

  • Question: My compound won't elute from the column, even with high concentrations of methanol.

    • Answer: This indicates a very strong interaction with the silica gel, which is acidic. The highly polar nature of your compound might be causing it to bind irreversibly. In this case, silica gel may not be the ideal stationary phase. Consider using reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol.[13]

Section 3: General FAQs
  • Question: My final product has a reddish or yellow tint, but the literature says it should be white. Is it impure?

    • Answer: While a white color is often indicative of high purity, trace impurities, often highly conjugated organic molecules, can impart color without significantly affecting purity as measured by NMR or melting point. Some synthesis procedures report the product as a red solid.[2] If your analytical data (NMR, MP) confirms high purity, the color may not be a concern for many applications. If an absolutely colorless product is required, treatment with activated carbon during recrystallization may help remove colored impurities.

  • Question: What is the best way to dry my final product?

    • Answer: After filtration, the best method is to dry the solid in a vacuum oven. A moderate temperature (e.g., 40-50 °C) can be used to speed up the process, as described in several synthetic procedures.[1][2] This ensures the complete removal of residual water and organic solvents.

  • Question: How should I store pure this compound?

    • Answer: The compound should be stored in a tightly sealed container in a cool, dry place. Storage at room temperature is generally acceptable.

References

Identifying and minimizing byproducts in 6-Hydroxypyrimidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Hydroxypyrimidine-4-carboxylic acid

A Guide for Researchers on Identification and Minimization of Byproducts

Welcome to the technical support center for the synthesis of this compound (CAS 6299-87-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. As a key intermediate in the development of pharmaceuticals and agrochemicals, achieving high purity is critical.[1] This document provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and strategies to minimize byproduct formation, ensuring the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common and effective cyclocondensation reaction between a diethyl oxalacetate salt and formamidine acetate.[2][3]

Q1: What are the most common byproducts I might encounter, and why do they form?

Answer: Byproduct formation is a common challenge that stems from the reactivity of the starting materials and intermediates. Understanding their origin is the first step toward mitigation.

  • 6-Hydroxypyrimidine (Decarboxylation Product): The most prevalent byproduct is formed by the loss of the carboxylic acid group (CO2) from the target molecule. This is often induced by excessive heat during the reaction or workup.[1] The pyrimidine ring is susceptible to decarboxylation, a reaction that proceeds slowly even under neutral conditions at room temperature for some isomers.[4]

  • Unreacted Starting Materials: Residual diethyl oxalacetate sodium salt and formamidine acetate may be present due to incomplete reaction. This can result from suboptimal reaction time, temperature, or stoichiometry.[3]

  • Incompletely Hydrolyzed Ester (Ethyl 6-hydroxypyrimidine-4-carboxylate): The synthesis typically involves the saponification (hydrolysis) of an ester intermediate. If the hydrolysis step, driven by a base like sodium hydroxide, is incomplete, this ester will remain in the crude product.

  • Side-Products from Self-Condensation: β-ketoesters like diethyl oxalacetate can undergo self-condensation reactions under basic conditions, leading to complex impurities.

  • Orotic Acid (6-Carboxyuracil): Depending on the specific precursors and reaction conditions, formation of related pyrimidine carboxylic acids like orotic acid is a possibility, which can complicate purification.[5]

Q2: My reaction yield is significantly lower than expected. What are the most likely causes?

Answer: Low yield is a frustrating but solvable issue. It typically points to inefficiencies in the reaction or isolation steps. Based on established protocols, consider the following factors:

  • Improper pH for Precipitation: This is the most critical factor. The final product is soluble in the basic reaction mixture as its sodium salt. It precipitates only upon careful acidification to a pH of approximately 1.[2][3] If the pH is too high, the product remains dissolved and is lost in the filtrate.

  • Suboptimal Reaction Time or Temperature: The cyclocondensation is typically stirred for an extended period (e.g., 16 hours) at room temperature to ensure completion.[3] Deviating from this can result in an incomplete reaction. Avoid heating the reaction, as it promotes decarboxylation and other side reactions.

  • Inadequate Stoichiometry or Base Concentration: The molar ratios of the reactants and the base (sodium hydroxide) are finely tuned. An incorrect amount of base can hinder the initial condensation and subsequent cyclization steps.[2]

  • Inefficient Isolation and Washing: The product must be thoroughly precipitated, often by cooling the acidified mixture to 0°C for at least an hour.[3] Mechanical losses during filtration and washing can also contribute to lower yields. Over-washing with a solvent in which the product has some solubility will also decrease the final yield.

Q3: How can I reliably identify and quantify the purity of my product and detect potential byproducts?

Answer: A multi-faceted analytical approach is essential for robust quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the final compound.[6] A well-developed HPLC method can separate the target molecule from starting materials and byproducts, allowing for accurate quantification. Commercial suppliers often guarantee purity greater than 98% by HPLC.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. The expected signals for this compound in DMSO-d₆ are distinct and can be used to identify the compound and detect impurities with characteristic peaks.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is ideal for identifying unknown byproducts. It provides both the retention time (from LC) and the molecular weight (from MS) of each component, allowing for the deduction of impurity structures.[7]

  • Melting Point Analysis: A sharp melting point within the expected range (approx. 268-270°C) is a good indicator of high purity.[3] A broad or depressed melting point suggests the presence of impurities.

Q4: What are the most effective strategies to minimize byproduct formation during the synthesis?

Answer: Proactive control over reaction parameters is key to minimizing impurities and maximizing yield.

  • Strict Temperature Control: Maintain the reaction at ambient temperature (20-25°C) as specified in reliable protocols.[2] Elevated temperatures significantly increase the rate of decarboxylation.

  • Precise Stoichiometric Ratios: Use a slight excess (around 1.05 equivalents) of the diethyl oxalacetate salt relative to formamidine acetate to drive the reaction towards the product, as demonstrated in established syntheses.[3]

  • Careful and Controlled Acidification: During the final precipitation step, add the acid (e.g., concentrated HCl) slowly and with vigorous stirring to avoid localized pH changes that could degrade the product. Use a calibrated pH meter to ensure the final pH is accurately brought to ~1.[2]

  • Inert Atmosphere: While not always mandatory, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, preserving the integrity of the hydroxyl group.

  • High-Purity Starting Materials: The quality of your final product is directly dependent on the purity of your starting materials. Use reagents from reputable sources and verify their purity before use.[6]

Q5: What is the best way to purify the crude this compound?

Answer: Purification is aimed at removing residual starting materials, inorganic salts, and organic byproducts.

  • Thorough Washing: After filtration, wash the crude solid sequentially with cold deionized water to remove inorganic salts (like NaCl) and then with a non-polar organic solvent like diethyl ether to remove non-polar organic impurities.[3]

  • Recrystallization: This is the most effective method for achieving high purity. While a specific solvent system may require some optimization, aqueous ethanol or water are good starting points due to the compound's functional groups. The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to slowly cool, causing the pure compound to crystallize while impurities remain in the solution.

  • Methanol Grinding/Trituration: As mentioned in some procedures, grinding the washed solid in a solvent like methanol can be an effective way to remove certain impurities that are more soluble in it than the desired product.[3]

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is synthesized from methodologies described in the literature.[2][3]

  • Reaction Setup: In a suitable round-bottom flask, dissolve sodium hydroxide (10.0 g, 250 mmol) in deionized water (500 mL).

  • Addition of Reagents: To this solution, add sodium (Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate (also known as diethyl oxalacetate sodium salt) (55.0 g, 262 mmol, 1.05 eq) and formamidine acetate (26.0 g, 250 mmol, 1.00 eq).

  • Reaction: Stir the resulting mixture vigorously at room temperature (20-25°C) for 16-18 hours.

  • Precipitation: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid dropwise with continuous stirring, monitoring the pH. Continue adding acid until the pH of the mixture reaches 1. A fine solid will precipitate.

  • Crystallization: Continue stirring the cold slurry at 0°C for at least 1 hour to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 100 mL) and diethyl ether (2 x 50 mL).

  • Drying: Dry the resulting white solid in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: General HPLC Method for Purity Analysis

This serves as a starting point for method development.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., a mixture of water/acetonitrile or DMSO) to a concentration of ~1 mg/mL.

Table 1: Troubleshooting Guide Summary
Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Final pH > 2 during precipitation. 2. Incomplete reaction (time/temp). 3. Inefficient precipitation (not cooled).1. Carefully acidify to pH 1 using a calibrated meter. 2. Ensure reaction runs for at least 16 hours at 20-25°C. 3. Stir acidified mixture at 0°C for at least 1 hour before filtering.
Product is Off-Color (Red/Yellow) 1. Impurities from starting materials. 2. Formation of colored byproducts.1. Use high-purity reagents. 2. Purify the crude product by recrystallization.
Broad Melting Point Presence of impurities.Recrystallize the product from a suitable solvent (e.g., aqueous ethanol). Wash the solid thoroughly.
Extra Peaks in NMR/HPLC Byproduct formation (e.g., decarboxylation, unreacted starting materials).1. Strictly control reaction temperature to avoid heat. 2. Ensure correct stoichiometry and reaction time. 3. Optimize purification steps.
Table 2: Key Spectroscopic Data for Product Verification
Analysis Type Parameter Expected Value
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ)~12.9 ppm (s, 1H, -COOH) ~8.2 ppm (s, 1H, pyrimidine-H) ~6.8 ppm (s, 1H, pyrimidine-H)[2][3]
Molecular Weight C₅H₄N₂O₃140.10 g/mol [1]
Melting Point 268-270 °C[3]

Visual Workflow and Logic Diagrams

To further clarify the experimental process and troubleshooting logic, the following diagrams have been generated.

SynthesisWorkflow cluster_prep Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Prepare NaOH solution B 2. Add Diethyl Oxalacetate Salt & Formamidine Acetate A->B C 3. Stir at Room Temp for 16-18 hours B->C D 4. Cool to 0°C & Acidify to pH 1 C->D E 5. Stir at 0°C for 1 hour D->E F 6. Vacuum Filtration E->F G 7. Wash with H₂O & Ether F->G H 8. Dry under Vacuum G->H I Crude Product H->I J Recrystallization I->J K Pure Product J->K L QC Analysis (HPLC, NMR, MP) K->L TroubleshootingLogic node_rect node_rect Start Low Yield or Impure Product? Yield Is Yield < 70%? Start->Yield Purity Are there extra peaks in HPLC/NMR? Start->Purity Yield->Purity No pH_Check Was final pH = 1? Yield->pH_Check Yes Temp_Check Was reaction heated? Purity->Temp_Check Yes Time_Check Reaction time 16-18h at RT? pH_Check->Time_Check Yes Sol_pH Adjust acidification protocol. Re-check pH meter. pH_Check->Sol_pH No Time_Check->Purity Yes Sol_Time Ensure sufficient reaction time. Time_Check->Sol_Time No Sol_Temp Avoid heating. Maintain RT. This causes decarboxylation. Temp_Check->Sol_Temp Yes Sol_Purify Recrystallize crude product. Check starting material purity. Temp_Check->Sol_Purify No

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 6-Hydroxypyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Hydroxypyrimidine-4-carboxylic acid (CAS 6299-87-2). As a critical building block in pharmaceutical and chemical research, its successful synthesis at scale is paramount.[1] However, transitioning from a lab-scale procedure to pilot or manufacturing scale often introduces unforeseen challenges that can impact yield, purity, and process efficiency.[2]

This document provides a troubleshooting framework in a direct question-and-answer format, grounded in established chemical principles and field-proven insights, to help you navigate and resolve common issues encountered during the scale-up process.

Foundational Synthesis and Key Properties

The most prevalent synthetic route involves the condensation of a malonate derivative with a formamidine source. A typical lab-scale procedure utilizes diethyl oxaloacetate sodium salt and formamidine acetate in an aqueous basic solution, followed by acidic precipitation.[3][4]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Chemical Formula C₅H₄N₂O₃[1]
Molecular Weight 140.10 g/mol [1]
CAS Number 6299-87-2[1]
Melting Point 267-270 °C[1][4]
Appearance White to light yellow/red crystalline powder[3][4]
pKa (Predicted) 2.77 ± 0.20[1]
Baseline Experimental Protocol: Lab-Scale Synthesis

This protocol is adapted from established procedures and serves as a reference for the subsequent troubleshooting guide.[3][4]

  • Reaction Setup: In a suitable round-bottom flask, dissolve sodium hydroxide (10 g) in water (500 mL).

  • Reagent Addition: To this solution, add formamidine acetate (26 g, ~0.25 mol) and sodium (Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate (sodium diethyl oxalacetate salt, 55 g, ~0.26 mol).[3]

  • Reaction: Stir the mixture vigorously at ambient temperature (20-25 °C) for 16-24 hours. The reaction progress can be monitored by TLC or HPLC.

  • Precipitation: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add concentrated hydrochloric acid (HCl) dropwise with continuous stirring until the pH of the solution reaches 1. A fine solid will precipitate.

  • Isolation: Continue stirring the cold slurry for at least 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake sequentially with cold deionized water and then diethyl ether to remove residual salts and organic impurities. Dry the resulting white solid in a vacuum oven at 40-50 °C to a constant weight.

  • Validation: The expected ¹H NMR spectrum in DMSO-d₆ should show peaks around δ 12.89 (s, 1H), 8.24 (s, 1H), and 6.83 (s, 1H).[3][4] The typical lab-scale yield is in the range of 15-25%.[3][4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve NaOH in Water B Add Formamidine Acetate & Sodium Diethyl Oxalacetate A->B C Stir at Room Temp (16-24h) B->C D Cool Mixture (0-5 °C) C->D E Acidify to pH 1 with HCl D->E F Filter Precipitate E->F E->F Precipitation Occurs G Wash with Water & Ether F->G H Vacuum Dry (40-50 °C) G->H

Caption: General workflow for the lab-scale synthesis of this compound.

Troubleshooting Guide & FAQs for Scale-Up

Q1: My yield is significantly lower on a larger scale (<15%). What are the common causes and how can I improve it?

Answer: A drop in yield during scale-up is a classic problem often rooted in mass and heat transfer limitations.[2] What works in a 1 L flask doesn't translate directly to a 100 L reactor.

Causality & Solutions:

  • Inadequate Mixing: In larger vessels, inefficient stirring can create "dead zones" with poor reagent distribution. This leads to localized concentration imbalances and promotes the formation of side products.

    • Solution: Switch from magnetic stirring to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure homogeneity. Verify mixing efficiency with a visual check or modeling if possible.

  • Poor Temperature Control: The condensation reaction is exothermic. A large reactor has a smaller surface-area-to-volume ratio, making it harder to dissipate heat.[2] An uncontrolled temperature rise can accelerate side reactions or product degradation.

    • Solution: Implement a jacketed reactor with a reliable heating/cooling system. Add reagents, especially the acid for precipitation, at a controlled rate to manage the exotherm. Monitor the internal batch temperature, not just the jacket temperature.

  • Suboptimal pH Control During Precipitation: Adding acid too quickly on a large scale can cause localized pH drops far below 1, potentially leading to co-precipitation of impurities or formation of an unfilterable, amorphous solid.

    • Solution: Add the acid slowly and sub-surface to ensure rapid dispersion. Use a calibrated inline pH probe for real-time monitoring and control. Aim for a final, stable pH of 1.

Q2: The final product is off-color (yellow, red, or tan) instead of white. What are the likely impurities and how can I improve purification?

Answer: An off-color product is a clear indicator of impurities. These can arise from unreacted starting materials, side-products, or degradation.

Causality & Solutions:

  • Residual Starting Materials: Incomplete reaction can leave formamidine or malonate derivatives in the final product.

    • Solution: Ensure the reaction runs to completion by monitoring via HPLC. A slight excess of one reagent might be necessary at scale, but this must be optimized. The water and ether washes are designed to remove these, so ensure washing is thorough.

  • Side-Products: Self-condensation of formamidine or malonate can occur, especially with poor temperature control.

    • Solution: Strict temperature control is crucial. For purification, recrystallization is a powerful technique. While the product has low solubility in many common solvents, a mixed-solvent system (e.g., water/ethanol or DMF/water) can be effective. A general purification strategy for carboxylic acids involves dissolving the crude product in a dilute base (like aqueous sodium bicarbonate), filtering to remove insoluble impurities, and then re-precipitating with acid.[5]

  • Thermal Degradation: Although the melting point is high, prolonged exposure to excessive heat during drying can cause discoloration.

    • Solution: Dry the product at the lowest effective temperature (e.g., 40-50 °C) under a strong vacuum until the weight is stable. Avoid unnecessarily long drying times.

Table 2: Potential Impurities and Mitigation Strategies
Impurity TypePotential SourceMitigation & Removal Strategy
Unreacted Starting Materials Incomplete reaction, poor mixing.Optimize reaction time/stoichiometry; ensure efficient washing.
Polymeric Byproducts Uncontrolled exotherm, high concentration.Maintain strict temperature control; consider slower reagent addition.
Decarboxylation Product High thermal stress (rare).Avoid excessive temperatures (>100 °C) during workup or drying.
Inorganic Salts (e.g., NaCl) Incomplete washing after precipitation.Wash the filter cake thoroughly with cold deionized water until the filtrate is free of chloride ions (test with AgNO₃).
Q3: I'm struggling with product isolation. The precipitate is extremely fine and clogs the filter, or it forms an oily mass.

Answer: This is a classic crystallization/precipitation problem. The goal is to promote the growth of larger, well-defined crystals rather than rapid nucleation of fine particles.

Causality & Solutions:

  • "Crash" Precipitation: Adding acid too quickly or into a warm solution causes the product to precipitate out of a highly supersaturated solution, leading to very fine particles.

    • Solution: Control the rate of precipitation. Cool the reaction mixture thoroughly (0-5 °C) before starting acidification. Add the acid slowly to maintain a low level of supersaturation.

  • Insufficient Aging: After precipitation, the slurry needs time for the crystals to grow and mature.

    • Solution: Once pH 1 is reached, hold the slurry at a low temperature (0-5 °C) with gentle stirring for several hours (an "aging" or "digestion" step). This allows smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening).

  • Solvent Effects: If the product "oils out," it means it has separated as a liquid phase instead of a solid. This can happen if the concentration or temperature is too high.

    • Solution: If an oil forms, try adding a small amount of an anti-solvent (a solvent in which the product is insoluble, like isopropanol) to the slurry to induce crystallization. Gentle warming to redissolve followed by slow cooling can also be effective.

Process Optimization and Troubleshooting Logic

Scaling up requires a systematic approach. The following diagram provides a decision-making framework for common challenges.

G cluster_yield Yield Issues cluster_purity Purity Issues Start Process Issue Identified: Low Yield or Purity Yield_Check Is Reaction Complete? Start->Yield_Check Purity_Check Product Off-Color? Start->Purity_Check Mixing_Check Is Mixing Adequate? Yield_Check->Mixing_Check No (Incomplete) Precip_Check Was Precipitation Efficient? Yield_Check->Precip_Check Yes (Complete) Temp_Check Was Temperature Controlled? Mixing_Check->Temp_Check Action1 Action: Improve Stirrer/ Baffling in Reactor Mixing_Check->Action1 Action2 Action: Control Reagent Addition Rate Temp_Check->Action2 Action3 Action: Slow Acidification, Age Slurry Precip_Check->Action3 Wash_Check Is Washing Thorough? Purity_Check->Wash_Check Yes Recrystallize Consider Recrystallization Purity_Check->Recrystallize Yes Degradation_Check Drying Temp Too High? Wash_Check->Degradation_Check Action4 Action: Increase Wash Volume, Test Filtrate for Salts Wash_Check->Action4 Action5 Action: Lower Drying Temp, Use High Vacuum Degradation_Check->Action5

Caption: Troubleshooting decision tree for scale-up synthesis issues.

References

Technical Support Center: Recrystallization of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrimidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important class of compounds. Pyrimidine carboxylic acids are fundamental building blocks in pharmaceutical and agrochemical research, and their purity is paramount for successful downstream applications. This resource provides field-proven insights and scientifically grounded protocols to help you overcome common challenges in their purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of pyrimidine carboxylic acids, offering explanations for their causes and step-by-step solutions.

Issue 1: "Oiling Out" - The Product Separates as a Liquid Instead of Crystals

Q: My pyrimidine carboxylic acid is forming an oil instead of crystals upon cooling. What is happening and how can I fix it?

A: "Oiling out" is a common phenomenon in crystallization where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is particularly problematic as the oil can trap impurities and often solidifies into an amorphous solid with low purity.

Root Causes & Mechanistic Explanation:

  • Melting Point Depression: The melting point of your impure compound may be lower than the temperature of the solution at the point of saturation. Impurities disrupt the crystal lattice, leading to a lower melting point.

  • High Supersaturation: Rapid cooling or using a solvent in which the compound is too soluble can lead to a high degree of supersaturation. This kinetically favors the formation of a disordered liquid phase over the more ordered solid phase.

  • Poor Solute-Solvent Interaction: If the solvent is too non-polar or significantly different in nature from the pyrimidine carboxylic acid, it can lead to oiling out.

Solutions:

  • Reheat and Dilute: The most immediate solution is to reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow the solution to cool much more slowly.

  • Slow Cooling: Slowing the cooling rate is critical. Insulate the flask by covering it with a beaker or placing it in a warm water bath that is allowed to cool to room temperature. This provides more time for the molecules to arrange themselves into a crystal lattice.

  • Solvent System Modification:

    • Change the Solvent: Choose a solvent with a lower boiling point or one with a better polarity match for your compound.

    • Use a Co-solvent (Mixed Solvent) System: If your compound is too soluble in one solvent and insoluble in another (and the two solvents are miscible), you can use a mixed solvent system. Dissolve the compound in a minimum amount of the "good" hot solvent, and then slowly add the "poor" solvent (anti-solvent) dropwise until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.

  • Introduce Seed Crystals: If you have a small amount of the pure solid, add a seed crystal to the slightly supersaturated solution. This provides a template for crystal growth to begin.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic nucleation sites, inducing crystallization.

Issue 2: No Crystals Form After Cooling

Q: I have cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: The absence of crystal formation indicates that the solution is not sufficiently supersaturated.

Root Causes & Mechanistic Explanation:

  • Too Much Solvent: This is the most frequent reason for crystallization failure. If an excess of solvent is used, the solution will not become saturated upon cooling, and the compound will remain dissolved.

  • Inappropriate Solvent Choice: The pyrimidine carboxylic acid may be too soluble in the chosen solvent, even at low temperatures. An ideal solvent should show high solubility at high temperatures and low solubility at low temperatures.

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

  • Induce Crystallization:

    • Scratching: As mentioned previously, scratching the inner surface of the flask can initiate nucleation.

    • Seeding: Adding a seed crystal of the pure compound provides a template for crystallization.

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible solvent in which your compound is insoluble (an anti-solvent). Add the anti-solvent dropwise until the solution becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.

  • Re-evaluate Solvent Choice: If the above methods fail, the solvent is likely unsuitable. The compound may be too soluble. You will need to recover the solid by evaporating the solvent and attempting the recrystallization with a different solvent or solvent system.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing my pyrimidine carboxylic acid?

A1: The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold. For pyrimidine carboxylic acids, which are often polar, polar protic solvents like ethanol, methanol, and water, or polar aprotic solvents like ethyl acetate and acetone can be good starting points. The selection process should be experimental.

Experimental Protocol for Solvent Selection:

  • Place a small amount of your crude pyrimidine carboxylic acid (around 20-30 mg) into several test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, acetone) dropwise at room temperature, shaking after each addition. A good solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath. A suitable solvent will dissolve the compound completely at or near its boiling point.

  • Once dissolved, allow the test tube to cool to room temperature, and then place it in an ice bath. The best solvent will result in the formation of a large quantity of crystals.

Solvent Selection Decision Workflow:

solvent_selection start Start: Crude Pyrimidine Carboxylic Acid test_rt_solubility Test solubility in various solvents at room temperature start->test_rt_solubility is_soluble_rt Is it soluble? test_rt_solubility->is_soluble_rt unsuitable_too_good Unsuitable Solvent: Compound is too soluble. is_soluble_rt->unsuitable_too_good Yes test_hot_solubility Heat the mixture to the solvent's boiling point is_soluble_rt->test_hot_solubility No is_soluble_hot Is it soluble? test_hot_solubility->is_soluble_hot unsuitable_too_bad Unsuitable Solvent: Compound is insoluble. is_soluble_hot->unsuitable_too_bad No cool_solution Cool the solution to room temperature, then in ice is_soluble_hot->cool_solution Yes crystals_form Do crystals form? cool_solution->crystals_form suitable_solvent Suitable Solvent Found crystals_form->suitable_solvent Yes consider_mixed_solvent Consider a mixed solvent system crystals_form->consider_mixed_solvent No

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Q2: What is the impact of pH on the recrystallization of pyrimidine carboxylic acids?

A2: The pH of the crystallization medium can significantly affect the solubility and crystal form of pyrimidine carboxylic acids. The carboxylic acid group and the nitrogen atoms in the pyrimidine ring can be protonated or deprotonated depending on the pH. This changes the overall charge and polarity of the molecule, thus altering its solubility. In some cases, adjusting the pH can be a powerful tool to induce crystallization. For instance, if the compound is soluble in a basic aqueous solution (as the carboxylate salt), carefully acidifying the solution can cause the neutral carboxylic acid to precipitate out.

Q3: My purified crystals are still showing impurities. What can I do?

A3: If impurities persist after recrystallization, several factors could be at play:

  • Co-crystallization: The impurities may have similar solubility properties to your target compound and are co-crystallizing.

  • Inefficient Washing: The crystals may not have been washed properly after filtration, leaving behind impure mother liquor on the surface.

  • Rapid Crystallization: If the crystals formed too quickly, impurities could have been trapped within the crystal lattice.

Solutions:

  • Repeat the Recrystallization: A second recrystallization can often significantly improve purity.

  • Use Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Be sure to perform a hot gravity filtration to remove the charcoal before cooling.

  • Thorough Washing: When filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.

  • Slower Cooling: Ensure the cooling process is very slow to allow for the formation of a more perfect crystal lattice that excludes impurities.

Data & Protocols

Table 1: Common Solvents for Pyrimidine Carboxylic Acids
Pyrimidine Carboxylic AcidCommon Solvents for RecrystallizationNotes
Pyrimidine-2-carboxylic acidSoluble in ethanol, DMSO, DMF, and PBS. Recrystallization can be attempted from ethanol/water mixtures.High polarity suggests that mixed solvent systems or polar solvents are good starting points.
Pyrimidine-4-carboxylic acidSoluble in ethanol, DMSO, and DMF. Moderately soluble in water.The moderate water solubility makes water or ethanol/water mixtures a good choice for recrystallization.
General Experimental Protocol for Cooling Recrystallization
  • Dissolution: Place the crude pyrimidine carboxylic acid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to the solvent's boiling point with stirring. Use the minimum amount of hot solvent necessary to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then boil the solution for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold crystallization solvent to remove any adhering impurities.

Preventing degradation of 6-Hydroxypyrimidine-4-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Hydroxypyrimidine-4-carboxylic acid (CAS 6299-87-2). This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Proper storage and handling are critical to prevent degradation and ensure reproducible experimental outcomes.

This document provides in-depth troubleshooting advice, frequently asked questions, and best practices derived from the chemical properties of the molecule and related heterocyclic compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during the storage and use of this compound, providing explanations for the underlying chemical causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Discoloration (e.g., yellowing or browning of the off-white powder) Oxidation or Photodegradation: Exposure to air (oxygen) and/or light (especially UV) can lead to the formation of colored impurities. The pyrimidine ring system can be susceptible to oxidative degradation.Action: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial or a container completely shielded from light. Explanation: Inerting the container displaces oxygen, minimizing oxidation. Amber glass blocks UV light, preventing photodegradation, which can be sensitized by various environmental factors.
Reduced Solubility in Aqueous Buffers Formation of Insoluble Degradants or Polymorphic Changes: Degradation products may have lower solubility. Alternatively, improper storage conditions (e.g., temperature fluctuations) could induce changes in the crystalline structure of the solid.Action: Before use, confirm the purity of the compound using a suitable analytical method like HPLC. If purity is confirmed, sonication or gentle warming may aid dissolution. Explanation: Purity analysis will determine if degradation is the root cause. If the compound is pure, solubility issues might be physical; sonication can break up agglomerates, and gentle heating can increase the rate of dissolution.
Inconsistent Experimental Results or Loss of Potency Chemical Degradation: The primary cause is likely the degradation of the parent compound, leading to a lower effective concentration. Key degradation pathways include decarboxylation, hydrolysis, and oxidation.Action: Implement a routine quality control (QC) check of the stored compound using a validated analytical method (see Protocol 1). Discard any batches that show significant degradation. Explanation: The presence of both a hydroxyl and a carboxylic acid group on the pyrimidine ring makes the molecule susceptible to several degradation pathways. Regular QC is essential to ensure the integrity of the starting material for any experiment.
Changes in pH of Stock Solutions Hydrolysis or Decarboxylation: The breakdown of the molecule can release acidic or basic fragments, altering the pH of the solution. Decarboxylation, for instance, would remove the acidic carboxylic acid group.Action: Prepare fresh solutions before each experiment. Avoid long-term storage of aqueous solutions. If solutions must be stored, even for a short period, keep them at 2-8°C and protected from light. Explanation: Pyrimidine derivatives can be unstable in aqueous solutions, with the rate of hydrolysis often being pH-dependent. Preparing solutions fresh minimizes the impact of this instability on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. For enhanced stability, especially for reference standards, storage at 2-8°C or -20°C in a desiccated environment is recommended. The key is to minimize exposure to light, oxygen, and water.

Q2: How stable is this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is limited. The pyrimidine ring can be susceptible to hydrolysis, and the rate of degradation can be influenced by pH and the presence of nucleophiles in the buffer. It is strongly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is unavoidable, store the solution at 2-8°C for no longer than 24 hours.

Q3: What are the primary degradation pathways for this molecule?

A3: Based on its chemical structure, the following degradation pathways are most likely:

  • Decarboxylation: The loss of the carboxylic acid group as CO2, potentially accelerated by heat or acidic conditions, would yield 6-hydroxypyrimidine.

  • Hydrolysis: The pyrimidine ring can undergo hydrolytic cleavage, particularly under harsh pH conditions (acidic or basic).

  • Oxidation: The electron-rich pyrimidine ring, activated by the hydroxyl group, is susceptible to oxidation from atmospheric oxygen, leading to ring-opened products or other derivatives.

  • Photodegradation: Like many heterocyclic compounds, this molecule may degrade upon exposure to UV light, especially in the presence of photosensitizers.

The following diagram illustrates these potential degradation pathways:

G cluster_degradation Degradation Pathways 6-Hydroxypyrimidine-4-carboxylic_acid 6-Hydroxypyrimidine-4-carboxylic_acid Decarboxylation Decarboxylation 6-Hydroxypyrimidine-4-carboxylic_acid->Decarboxylation Heat, Acid Hydrolysis Hydrolysis 6-Hydroxypyrimidine-4-carboxylic_acid->Hydrolysis H₂O, pH Oxidation Oxidation 6-Hydroxypyrimidine-4-carboxylic_acid->Oxidation O₂ Photodegradation Photodegradation 6-Hydroxypyrimidine-4-carboxylic_acid->Photodegradation UV Light 6-Hydroxypyrimidine + CO₂ 6-Hydroxypyrimidine + CO₂ Decarboxylation->6-Hydroxypyrimidine + CO₂ Ring-Opened Products Ring-Opened Products Hydrolysis->Ring-Opened Products Oxidized Derivatives Oxidized Derivatives Oxidation->Oxidized Derivatives Various Photoproducts Various Photoproducts Photodegradation->Various Photoproducts

Caption: Potential degradation pathways for this compound.

Q4: What analytical method is recommended for assessing the purity and stability of this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most suitable method for routine purity assessment.[1] This technique can effectively separate the parent compound from potential impurities and degradation products. A detailed starting protocol is provided below.

Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC

This protocol provides a general method for the analysis of this compound purity. Method optimization may be required based on the specific HPLC system and columns available.

Objective: To quantify the purity of this compound and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a reference standard of this compound.

    • Dissolve in a suitable solvent (e.g., a small amount of DMSO, then dilute with the mobile phase) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

  • Sample Preparation:

    • Prepare the sample to be tested at a concentration of approximately 1 mg/mL in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 254 nm (or a wavelength maximum determined by a UV scan)

    • Column Temperature: 30°C

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using the calibration curve for quantification. Degradation products will appear as separate peaks, typically at different retention times.

The following diagram outlines the experimental workflow for purity assessment:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phases (A & B) D Set Chromatographic Conditions A->D B Prepare Standard Solutions E Inject Standards & Build Calibration Curve B->E C Prepare Sample Solution F Inject Sample C->F D->E E->F G Integrate Peaks F->G H Calculate Purity (%) G->H

Caption: Workflow for HPLC-based purity assessment.

References

Side reactions associated with the synthesis of hydroxypyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Hydroxypyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and answers to frequently asked questions encountered during the synthesis of these vital heterocyclic compounds. Our goal is to equip you with the scientific understanding and practical protocols necessary to optimize your synthetic routes, improve yields, and ensure the purity of your target hydroxypyrimidines.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

The synthesis of hydroxypyrimidines, while versatile, is often accompanied by the formation of undesired byproducts. Understanding the mechanisms of these side reactions is the first step toward their effective control. This section provides a detailed analysis of common issues, their root causes, and actionable protocols for their mitigation.

Issue 1: Formation of Hantzsch-Type 1,4-Dihydropyridine Byproducts in Biginelli Reactions

Question: My Biginelli reaction for the synthesis of a dihydropyrimidinone is producing a significant amount of a yellow, highly fluorescent byproduct. What is it, and how can I prevent its formation?

Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures, leading to a competing Hantzsch pyridine synthesis pathway.[1]

Causality and Mechanism:

The Hantzsch reaction proceeds through a Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate. A second equivalent of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the 1,4-dihydropyridine.[2]

Hantzsch_Mechanism Aldehyde Aldehyde UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Aldehyde->UnsaturatedCarbonyl Knoevenagel Condensation Ketoester1 β-Ketoester (1 eq) Ketoester1->UnsaturatedCarbonyl Ketoester2 β-Ketoester (1 eq) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia (from Urea decomp.) Ammonia->Enamine MichaelAdduct Michael Adduct UnsaturatedCarbonyl->MichaelAdduct Michael Addition Enamine->MichaelAdduct DHP 1,4-Dihydropyridine (DHP) Byproduct MichaelAdduct->DHP Cyclization & Dehydration

Caption: Competing Hantzsch pathway in Biginelli synthesis.

Mitigation Strategies:

ParameterRecommendationRationale
Temperature Control Lower the reaction temperature. For instance, running the reaction at 60°C can significantly reduce DHP formation.[3]Higher temperatures promote the decomposition of urea to ammonia, favoring the Hantzsch pathway.[1]
Order of Addition Add the urea to the reaction mixture last.[1]This can minimize the premature decomposition of urea into ammonia before the Biginelli reaction cascade is initiated.
Catalyst Selection The choice of catalyst can influence the selectivity. Some Lewis acids may preferentially promote the desired Biginelli reaction.[1]Catalysts can modulate the relative rates of the competing reaction pathways.

Experimental Protocol: Minimizing Hantzsch Byproduct Formation [3]

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).

  • Stir the mixture at a controlled temperature of 60°C.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Issue 2: N-Acylurea and Uncyclized Intermediates in Biginelli Reactions

Question: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts or uncyclized intermediates. How can I confirm their presence and prevent their formation?

Answer: The formation of N-acylureas and the stalling of the reaction at the open-chain ureide intermediate are common issues in the Biginelli synthesis, leading to reduced yields and purification challenges.

Causality and Mechanism:

The accepted mechanism for the Biginelli reaction involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This is followed by the nucleophilic addition of the β-ketoester enol to this intermediate, forming an open-chain ureide. The final step is the cyclization and dehydration of this ureide to the dihydropyrimidinone.[4][5] If the final cyclization step is slow or incomplete, the open-chain ureide will be a major byproduct. N-acylureas can also form under certain conditions.

Biginelli_Pathway Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Condensation Ketoester β-Ketoester (Enol) Ureide Open-Chain Ureide Ketoester->Ureide Nucleophilic Addition Acyliminium->Ureide DHPM Desired Dihydropyrimidinone Ureide->DHPM Cyclization & Dehydration Stalled Stalled Intermediate (Uncyclized Ureide) Ureide->Stalled Incomplete Reaction

Caption: Desired vs. side reaction pathways in Biginelli synthesis.

Mitigation Strategies:

IssueRecommendationRationale
Incomplete Cyclization Increase the concentration or strength of the acid catalyst. Increase the reaction temperature.The final cyclization-dehydration step is often the slowest and requires sufficient activation energy and catalytic turnover.
N-Acylurea Formation Carefully control the stoichiometry of the reactants.Deviations from the optimal stoichiometry can lead to side reactions.
Purification Recrystallization is often an effective method for removing N-acylurea impurities. Careful selection of the recrystallization solvent is crucial.[3]N-acylureas often have different solubility profiles compared to the desired dihydropyrimidinone.
Issue 3: Hydrolysis and Low Yields in Pinner Pyrimidine Synthesis

Question: My Pinner pyrimidine synthesis has a very low yield, and I suspect the presence of water is causing issues. What are the signs of hydrolysis and how can it be prevented?

Answer: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is highly sensitive to moisture.[3] Hydrolysis of the amidine starting material or the key imidate salt intermediate (Pinner salt) is a major side reaction that leads to the formation of esters and amides as byproducts, significantly reducing the yield of the desired hydroxypyrimidine.[3][6]

Causality and Mechanism:

The Pinner reaction proceeds through the formation of an imidate salt from the reaction of a nitrile with an alcohol under acidic conditions. This is then reacted with an amine source or used to generate an amidine, which subsequently condenses with the 1,3-dicarbonyl compound. The imidate intermediate is highly susceptible to hydrolysis, which cleaves the C-O bond to form an ester.

Mitigation Strategies:

The most critical factor for a successful Pinner synthesis is the strict exclusion of water.

Experimental Protocol: Optimized Pinner Synthesis under Anhydrous Conditions [1]

  • Glassware and Solvents: Thoroughly flame-dry all glassware under vacuum or in an oven before use. Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.

  • Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.

  • Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

Issue 4: N- versus O-Alkylation of Hydroxypyrimidines

Question: I am trying to alkylate my hydroxypyrimidine, but I am getting a mixture of N- and O-alkylated products. How can I control the regioselectivity of this reaction?

Answer: The alkylation of hydroxypyrimidines, which exist in tautomeric equilibrium with their corresponding pyrimidone forms, is a classic challenge in heterocyclic chemistry. The ambident nucleophilic nature of the hydroxypyrimidine anion can lead to alkylation at either the nitrogen or the oxygen atom, resulting in a mixture of products. Controlling the regioselectivity is crucial for the synthesis of specifically functionalized pyrimidine derivatives.

Causality and Controlling Factors:

The outcome of the N- vs. O-alkylation is influenced by several factors, including the nature of the alkylating agent, the counter-ion, the solvent, and the temperature. According to Hard and Soft Acid and Base (HSAB) theory, hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.

FactorFavors N-AlkylationFavors O-AlkylationRationale
Alkylating Agent "Soft" alkylating agents (e.g., alkyl iodides)."Hard" alkylating agents (e.g., alkyl triflates, dimethyl sulfate).[7]The harder oxygen atom prefers to react with harder electrophiles, while the softer nitrogen atom prefers softer electrophiles.
Base/Counter-ion Use of a mild base like Cs₂CO₃ has been reported for regioselective N1-alkylation of dihydropyrimidinones.[5]Silver salts can favor O-alkylation.The nature of the counter-ion can influence the nucleophilicity of the oxygen and nitrogen atoms.
Solvent Aprotic solvents.Protic solvents can solvate the oxygen atom, potentially hindering its reactivity.The solvent can influence the dissociation of the pyrimidone salt and the solvation of the nucleophilic centers.
Steric Hindrance Bulky alkylating agents may favor the less sterically hindered nitrogen atom.The extent of competing O-alkylation can be sensitive to steric factors.[7]Steric hindrance around the oxygen and nitrogen atoms can direct the approach of the alkylating agent.

Analytical Characterization:

Distinguishing between N- and O-alkylated isomers can be achieved using NMR spectroscopy. For instance, the chemical shift of the methylene carbon attached to the heteroatom is typically further downfield in O-alkylated products compared to N-alkylated products in ¹³C NMR.[8]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude hydroxypyrimidines?

A1: Recrystallization is a common and effective method for purifying solid hydroxypyrimidines. The choice of solvent is critical. Ethanol or mixtures of ethanol and water are often good starting points.[3] For more challenging separations, column chromatography on silica gel may be necessary. In some cases, if the product precipitates from the reaction mixture, simple filtration and washing with a cold solvent can yield a pure product.[3]

Q2: Can I use substituted ureas in the Biginelli reaction?

A2: Yes, N-substituted ureas and thioureas can be used in the Biginelli reaction to produce N1-alkyl and N1-aryl dihydropyrimidinones. However, the use of substituted ureas can sometimes lead to different side reactions or require modified reaction conditions.

Q3: What causes dimerization during hydroxypyrimidine synthesis?

A3: While photochemical dimerization of pyrimidine bases in DNA is well-documented, dimerization during chemical synthesis in solution is less common but can occur, particularly with 4,6-dihydroxypyrimidine derivatives, which can form asymmetric dimers.[9] The formation of these dimers is influenced by the tautomeric forms present in solution.[9]

Q4: How can I improve the regioselectivity in the synthesis of substituted hydroxypyrimidines?

A4: Controlling regioselectivity, for instance, in the Pinner synthesis when using unsymmetrical 1,3-dicarbonyl compounds, can be challenging. The selectivity is often governed by the relative reactivity of the two carbonyl groups. Steric and electronic factors of the substituents on the dicarbonyl compound play a crucial role. In some cases, a directed synthesis approach, where one of the carbonyl groups is protected or masked, may be necessary to achieve the desired regioselectivity.

References

Technical Support Center: Improving the Solubility of 6-Hydroxypyrimidine-4-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers working with 6-Hydroxypyrimidine-4-carboxylic acid. We understand that achieving and maintaining the solubility of this compound in aqueous buffers is critical for the accuracy and reproducibility of your biological assays. This document is structured in a question-and-answer format to directly address the challenges you may encounter.

Section 1: Compound Profile & Inherent Solubility Characteristics
Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the inherent properties of this compound is the foundation for developing an effective solubilization strategy. Its structure, featuring both a weakly acidic carboxylic acid and a hydroxyl group, dictates its behavior in different solvents and pH environments.[1]

The most critical parameter is the pKa , which is the pH at which the carboxylic acid group is 50% ionized. For this compound, the predicted pKa is approximately 2.77.[1][2][3] This low pKa is highly advantageous. It means that at physiological pH (~7.4), the carboxylic acid group will be almost entirely deprotonated, forming a negatively charged carboxylate ion. This ionization dramatically increases the molecule's polarity and its affinity for water, thereby enhancing its aqueous solubility.[4][5] Conversely, at a pH below the pKa, the compound will be in its neutral, protonated form, which is significantly less soluble in water.

Table 1: Physicochemical Properties of this compound

Property Value Significance for Solubility
CAS Number 6299-87-2[1][2] Unique identifier for the compound.
Molecular Formula C₅H₄N₂O₃[1][6] Indicates the presence of polar nitrogen and oxygen atoms.
Molecular Weight 140.10 g/mol [1][6] A relatively small molecule, which is generally favorable for solubility.
Appearance White to light yellow crystalline powder[1][3] The physical state before dissolution.
Predicted pKa 2.77 ± 0.20[1][2][3] Crucial Value : Indicates the compound will be ionized and more soluble at neutral or basic pH.

| Structure | 6-oxo-1,6-dihydro-4-pyrimidinecarboxylic acid[7] | The presence of H-bond donors (-OH, -NH) and acceptors (C=O, -N=) allows interaction with polar solvents. |

Section 2: Preparing Stock Solutions - The First Step
Q2: What is the recommended solvent for preparing a primary stock solution, and what is the correct procedure?

A2: The industry-standard and most effective first step is to prepare a concentrated stock solution in a high-purity, anhydrous organic solvent. For this compound, Dimethyl sulfoxide (DMSO) is the solvent of choice. DMSO can dissolve a wide range of organic compounds and is miscible with water, making it an ideal vehicle for preparing stock solutions that will be later diluted into aqueous assay media.[8][9][10]

Protocol 1: Preparation of a Concentrated DMSO Stock Solution

This protocol provides a reliable method for solubilizing the compound for long-term storage and subsequent experimental use.

  • Pre-Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM). Causality Note: Using anhydrous DMSO is critical, as absorbed water can decrease the long-term stability and solubility of compounds in the stock solution.[9][11]

  • Initial Dissolution: Vortex the solution vigorously for 1-2 minutes. Most of the compound should dissolve.

  • Assisted Dissolution (If Necessary): If solids persist, employ gentle warming or sonication.

    • Warming: Place the vial in a 37°C water bath for 5-10 minutes. This increases molecular motion and can overcome the activation energy of dissolution.

    • Sonication: Place the vial in a bath sonicator for 5-15 minutes. The ultrasonic waves create micro-cavitations that help break apart the crystal lattice of the solid.

  • Visual Confirmation: Ensure the solution is clear and free of any visible particulates before proceeding.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store tightly sealed at -20°C or -80°C, protected from light. A properly stored DMSO stock should be stable for months.[12][13]

Section 3: Troubleshooting - The Common Challenges
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer (e.g., PBS or cell media). What should I do?

A3: This is the most common challenge researchers face and is known as "precipitation upon dilution." It occurs when the compound, which is stable in the high-concentration DMSO environment, is rapidly transferred to an aqueous environment where its solubility is much lower. The following workflow and strategies will help you systematically resolve this issue.

Mandatory Visualization: Troubleshooting Workflow

G problem problem process process decision decision solution solution start Problem: Precipitation in Aqueous Buffer tech Optimize Dilution Technique: - Add stock to buffer while vortexing - Pre-warm buffer to 37°C start->tech First, try this check_pH Is buffer pH > 7.0? adjust_pH Primary Solution: Adjust buffer pH to 7.4-8.0 (deprotonates compound) check_pH->adjust_pH No check_conc Is final assay concentration > 100 µM? check_pH->check_conc Yes final_check Still Precipitates? adjust_pH->final_check lower_conc Solution: Lower final concentration. Determine max solubility. check_conc->lower_conc Yes check_dmso Is final DMSO concentration < 0.1%? check_conc->check_dmso No lower_conc->final_check inc_dmso Solution: Increase final DMSO to 0.5-1% (check assay tolerance) check_dmso->inc_dmso Yes check_dmso->final_check No inc_dmso->final_check tech->check_pH cosolvent Advanced Solution: Consider co-solvents (e.g., PEG400) in the final buffer. final_check->cosolvent Yes

Caption: Troubleshooting workflow for precipitation upon dilution.

Detailed Troubleshooting Strategies:
  • Optimize the Dilution Technique:

    • Vortexing: Add the DMSO stock dropwise into the vortexing aqueous buffer. This rapid dispersion can prevent the formation of localized, supersaturated pockets that seed precipitation.[13]

    • Pre-Warming: Using a pre-warmed buffer (e.g., 37°C) can sometimes improve solubility.

  • Adjust the pH of the Aqueous Buffer (Most Effective Strategy):

    • Causality: As established, the solubility of this compound is highly pH-dependent due to its carboxylic acid group (pKa ≈ 2.77).[1][4] In standard PBS (pH 7.4) or typical cell culture media, the compound should already be largely deprotonated and soluble. However, if your buffer is slightly acidic, or if high concentrations are needed, increasing the pH can provide a significant solubility boost.

    • Action: Prepare your final assay buffer and adjust its pH to 7.4 - 8.0 using small amounts of NaOH. This ensures the compound is fully in its charged, more soluble carboxylate form.

  • Lower the Final Assay Concentration:

    • You may be exceeding the compound's maximum aqueous solubility limit. Perform a dose-response experiment starting from a much lower concentration to find a range where it remains soluble.

  • Optimize the Final DMSO Concentration:

    • While the goal is to minimize DMSO, sometimes a slightly higher (but still non-toxic) final concentration can act as a co-solvent to maintain solubility.[9][14] Most cell-based assays can tolerate up to 0.5% DMSO, but some can tolerate 1%.[10] Always run a vehicle control (buffer + equivalent %DMSO) to ensure the solvent itself is not causing an effect.

Section 4: Advanced Protocols & Methodologies

To empower your research and provide a self-validating system, you can experimentally determine the solubility profile of this compound in your specific buffers.

Protocol 2: pH-Dependent Aqueous Solubility Assessment
  • Prepare Buffers: Prepare a series of biologically compatible buffers with pH values ranging from 5.0 to 9.0 (e.g., MES for pH 5-6, Phosphate for pH 7-8, Borate for pH 9).

  • Add Excess Compound: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours. This ensures the solution reaches equilibrium saturation.

  • Separate Phases: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Isolate Supernatant: Carefully collect the clear supernatant. For accuracy, filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Quantify Concentration: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (the compound has a UV max at ~256 nm) or HPLC.[12] This quantified value is the saturation solubility at that specific pH.

Section 5: Data Presentation & Summary

The following tables provide estimated solubility data based on the compound's chemical properties and data from similar molecules. These are for guidance only; experimental verification using Protocol 2 is strongly recommended.

Table 2: Estimated Solubility in Common Solvents

Solvent Estimated Solubility Notes
Water (pH 5-6) < 0.5 mg/mL The compound is mostly protonated and less polar.
PBS (pH 7.4) 1 - 5 mg/mL Increased solubility due to partial deprotonation of the carboxylic acid.[12]
DMSO > 50 mg/mL High solubility is expected, making it an excellent stock solvent.[12]

| Ethanol | 1 - 5 mg/mL | Moderately soluble.[12] |

Table 3: Effect of pH on Estimated Aqueous Solubility

pH Protonation State Estimated Solubility Rationale
3.0 Mostly Neutral (COOH) Very Low At a pH near the pKa, the compound is least soluble.
7.4 Mostly Deprotonated (COO⁻) Moderate to High The charged carboxylate ion significantly increases polarity and water solubility.[4]

| 9.0 | Fully Deprotonated (COO⁻) | High | The compound is fully ionized, maximizing its interaction with water molecules. |

Section 6: Storage & Stability
Q4: How should I store my stock and working solutions?

A4: Proper storage is essential to maintain the integrity of the compound.

  • DMSO Stock Solutions (10-50 mM): Store in small, single-use aliquots at -20°C or -80°C .[12][13] Protect from light and moisture. Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: These should be prepared fresh for each experiment . Do not store aqueous solutions for more than one day, as pyrimidine derivatives can be susceptible to degradation in aqueous media.[12]

Section 7: Final FAQs
Q5: Can I dissolve the compound directly in an aqueous buffer?

A5: While possible in alkaline buffers (pH > 8.0), it is not recommended for accurate concentration determination. The dissolution rate can be very slow, and it is difficult to ensure complete solubilization without visual confirmation, which is challenging with a white powder. The DMSO stock method is more reliable and reproducible.

Q6: What is the maximum final DMSO concentration tolerated in assays?

A6: This is highly dependent on the assay type.

  • Cell-based assays: Most cell lines tolerate 0.1% - 0.5% DMSO without significant toxicity. Some robust lines may tolerate up to 1%. It is critical to run a vehicle control with the same final DMSO concentration to validate that the solvent has no effect on your experimental endpoint.[10]

  • Enzymatic/Biochemical Assays: These are often more tolerant, but high concentrations of DMSO (>5%) can alter protein conformation or activity. Always check for solvent effects in your specific assay.

References

Validation & Comparative

Introduction: The Analytical Challenge of 6-Hydroxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to HPLC Purity Analysis of 6-Hydroxypyrimidine-4-carboxylic Acid

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the underlying scientific principles and rationale, ensuring you can select, develop, and validate the most appropriate analytical method for your laboratory's needs.

This compound (CAS 6299-87-2) is a heterocyclic compound of increasing interest in pharmaceutical and chemical research.[1][2] Its structure, featuring both a carboxylic acid and a hydroxyl group (which exists in tautomeric equilibrium with a keto form), imparts significant polarity.[3][4] This high polarity presents a considerable challenge for traditional reversed-phase (RP) HPLC, where such compounds are often poorly retained on non-polar stationary phases like C18, eluting at or near the void volume.[5][6][7]

Accurate purity determination is critical for regulatory submission and ensuring the safety and efficacy of any final product. This guide explores robust HPLC solutions, comparing an optimized reversed-phase method with powerful alternatives like Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography (IPC).

Method 1: Optimized Reversed-Phase HPLC for Polar Analytes

While challenging, retaining and resolving this compound on a reversed-phase column is achievable with careful method design. The key is to manipulate the analyte's charge state and utilize a stationary phase that is stable in highly aqueous mobile phases.

Causality Behind Experimental Choices:

  • Stationary Phase: A standard C18 column is susceptible to "phase collapse" or "dewetting" in the highly aqueous mobile phases needed to retain polar compounds, leading to poor reproducibility.[8] Therefore, a polar-embedded or polar-endcapped C18 column is selected. These phases incorporate polar functional groups that promote a layer of water on the surface, preventing collapse and providing a secondary retention mechanism for polar analytes.

  • Mobile Phase pH: The analyte has a carboxylic acid group, making its retention highly dependent on pH. By setting the mobile phase pH to approximately 2.5-3.0 (well below the pKa of the carboxylic acid), the analyte is maintained in its neutral, more hydrophobic form, significantly enhancing its retention on the reversed-phase column.[7] A phosphate buffer is an excellent choice for this pH range.

  • Detector: The pyrimidine ring contains a chromophore, making UV detection a simple and robust choice. An analysis wavelength is typically chosen at the UV maximum of the analyte for optimal sensitivity.

Experimental Protocol: Optimized RP-HPLC
  • Chromatographic System: A standard HPLC or UHPLC system equipped with a UV detector.

  • Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 35% B

    • 15-17 min: 35% to 95% B (column wash)

    • 17-18 min: 95% to 5% B (return to initial)

    • 18-25 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 255 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.5 mg/mL.

System Suitability

Before analysis, the system must meet suitability requirements as defined by pharmacopeial guidelines like USP <621>.[9][10][11] This includes parameters such as tailing factor (typically 0.8-1.8), theoretical plates, and repeatability of injections (%RSD < 1.0% for 5 replicate injections).[12]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Weighing & Dilution F Sample Injection Sequence A->F B Mobile Phase Preparation D System Equilibration B->D C Standard Preparation E System Suitability Test (SST) C->E D->E E->F G Chromatogram Integration F->G H Purity Calculation (% Area) G->H I Reporting & Review H->I Decision_Tree A Start: Purity analysis of This compound B Are key impurities very polar / poorly retained in RP? A->B C Is MS compatibility required for impurity identification? B->C No E Use HILIC Method B->E Yes D Use Optimized RP-HPLC Method C->D No C->E Yes F Are other methods failing to provide resolution? D->F G Consider Ion-Pair Chromatography F->G Yes

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 6-Hydroxypyrimidine-4-carboxylic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on the quantitative analysis of 6-Hydroxypyrimidine-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the quantification of this polar metabolite in complex biological matrices. As a key molecule in various biological pathways, accurate measurement of this compound is critical for pharmacokinetic studies, drug metabolism research, and diagnostics.[1][2]

This guide will navigate the intricacies of method selection, providing a comparative analysis of the most pertinent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the underlying principles of each method, present detailed experimental protocols, and offer a head-to-head comparison of their performance characteristics.

The Analytical Challenge: Quantifying a Polar, Low Molecular Weight Analyte

This compound (MW: 140.10 g/mol ) is a polar, water-soluble molecule, a characteristic that presents a significant challenge for traditional reversed-phase chromatography.[1][3] Its high polarity can lead to poor retention on non-polar stationary phases, resulting in elution near the solvent front and potential interference from other polar matrix components. Furthermore, its non-volatile nature makes it unsuitable for direct GC analysis without derivatization.[4][5] The complexity of biological matrices such as plasma, urine, and tissue homogenates further complicates the analysis, introducing a high abundance of endogenous interferences that can suppress or enhance the analyte signal.[6]

This guide will address these challenges by providing detailed sample preparation and chromatographic strategies to ensure accurate and precise quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse Method

HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a chromophore. This compound, with its pyrimidine ring, exhibits UV absorbance, making it a suitable candidate for this method.[7]

Principle of HPLC-UV Analysis

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar analyte like this compound, hydrophilic interaction liquid chromatography (HILIC) or a polar-embedded reversed-phase column is often the preferred approach to achieve adequate retention.[8] Following separation, the analyte passes through a UV detector, where it absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample, allowing for quantification based on a calibration curve.

Experimental Protocol: HPLC-UV Method

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.[6]

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8[8]

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • UV Detection: 230 nm[9]

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix.

  • Process the standards and samples as described in the sample preparation protocol.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.

dot

Caption: Experimental workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly well-suited for the analysis of low-abundance analytes in complex matrices.[10]

Principle of LC-MS/MS Analysis

After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The resulting ions are then guided into the mass spectrometer. In a triple quadrupole mass spectrometer, the first quadrupole (Q1) selects the precursor ion (the ionized form of this compound). The precursor ion is then fragmented in the second quadrupole (Q2), the collision cell. The third quadrupole (Q3) selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, leading to lower limits of detection.[11]

Experimental Protocol: LC-MS/MS Method

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water and load onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI Positive

  • MRM Transition: To be determined by direct infusion of a standard solution of this compound. A hypothetical transition could be m/z 141.0 -> 95.0.

dot

Caption: Experimental workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Requiring Derivatization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] Due to the low volatility of this compound, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.[12]

Principle of GC-MS Analysis

Derivatized this compound is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). EI is a "hard" ionization technique that generates reproducible fragmentation patterns, which can be compared to spectral libraries for compound identification.[12] For quantification, selected ion monitoring (SIM) is often used, where the mass spectrometer is set to detect only specific ions characteristic of the derivatized analyte.

Experimental Protocol: GC-MS Method

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • To 100 µL of plasma, add an internal standard and 500 µL of ethyl acetate.

  • Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a capillary column

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

dot

Caption: Experimental workflow for GC-MS analysis.

Performance Comparison

The choice of analytical method depends on the specific requirements of the study, such as the required sensitivity, throughput, and available instrumentation. The following table provides a comparative overview of the performance characteristics of the three methods, based on typical performance for similar polar analytes.

ParameterHPLC-UVLC-MS/MSGC-MS
Sensitivity (LOD/LOQ) Moderate (µg/mL range)[6][13]High (ng/mL to pg/mL range)[11][14]Moderate to High (ng/mL range)[4]
Specificity ModerateVery HighHigh
Linearity Range 2-3 orders of magnitude[13]3-4 orders of magnitude[11][15]2-3 orders of magnitude
Precision (%RSD) < 15%[6]< 15%[15]< 15%
Accuracy (%Recovery) 85-115%[6]85-115%[11]80-120%
Sample Preparation Relatively simpleMore complexRequires derivatization
Throughput ModerateHighModerate
Cost LowHighModerate

Conclusion and Recommendations

For the quantitative analysis of this compound in complex mixtures, LC-MS/MS stands out as the superior technique , offering the highest sensitivity and specificity. This makes it the method of choice for applications requiring the detection of low concentrations of the analyte, such as in pharmacokinetic studies with low dosage administration.

HPLC-UV presents a cost-effective and robust alternative when high sensitivity is not a primary concern. Its simplicity and wide availability make it suitable for routine analysis in quality control settings or for studies where analyte concentrations are expected to be in the higher µg/mL range.

GC-MS , while a viable option, is generally less preferred for this analyte due to the mandatory derivatization step. This additional step can introduce variability and increase sample preparation time. However, GC-MS can be a valuable tool if the laboratory has existing expertise and instrumentation, and if simultaneous analysis of other volatile compounds is required.

Ultimately, the selection of the most appropriate method should be based on a thorough evaluation of the study's objectives, the required analytical performance, and the available resources. Method validation according to regulatory guidelines is crucial to ensure the reliability and accuracy of the generated data.[16]

References

A Comparative Study of Pyrimidine Carboxylic Acid Isomers: Scaffolds for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidine Nucleus

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, famously forming the backbone of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a focal point for drug discovery, leading to a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The introduction of a carboxylic acid group to the pyrimidine ring creates a set of positional isomers—pyrimidine-2-carboxylic acid, pyrimidine-4-carboxylic acid, and pyrimidine-5-carboxylic acid—that serve as versatile starting points for the synthesis of novel bioactive molecules.[3][4][5]

While direct comparative studies on the intrinsic biological activities of these simple, unsubstituted isomers are not extensively documented in publicly available literature, a wealth of research explores the biological potential of their more complex derivatives. This guide provides a comparative analysis of these isomers by examining the biological activities of the derivatives they form, thereby offering insights into their potential as foundational scaffolds in drug development. We will delve into the structure-activity relationships, showcase key experimental data, and provide detailed protocols for the synthesis and evaluation of these important classes of compounds.

Positional Isomerism: A Determinant of Biological Potential

The position of the carboxylic acid group on the pyrimidine ring significantly influences the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions. This, in turn, dictates the types of derivatives that can be synthesized and the biological targets they can effectively modulate.[1]

Diagram: The Core Isomers

G cluster_isomers Pyrimidine Carboxylic Acid Isomers Pyrimidine-2-carboxylic acid Pyrimidine-2-carboxylic acid Pyrimidine-4-carboxylic acid Pyrimidine-4-carboxylic acid Pyrimidine-5-carboxylic acid Pyrimidine-5-carboxylic acid

Caption: The three positional isomers of pyrimidine carboxylic acid.

Comparative Analysis of Biological Activities

This section explores the documented biological activities of derivatives of each pyrimidine carboxylic acid isomer, providing a comparative overview of their therapeutic potential.

Anticancer Activity

Derivatives of all three isomers have been investigated for their potential as anticancer agents, with notable successes in inhibiting cancer cell proliferation and inducing apoptosis.

Pyrimidine-4-carboxylic Acid Derivatives: This class of compounds has shown significant promise in the development of novel anti-tumor agents.[6] Structure-activity relationship (SAR) studies on pyrimidine-4-carboxamides have identified potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in cancer signaling pathways.[7]

Pyrimidine-5-carboxylic Acid Derivatives: These compounds are also key building blocks for anticancer drugs.[8] For instance, novel pyrimidine-5-carbonitriles have been synthesized and shown to be potent COX-2 inhibitors with significant anticancer activity against various cell lines.[9]

Pyrimidine-2-carboxylic Acid Derivatives: While perhaps less explored for anticancer activity compared to the other two isomers, pyrimidine-2-carboxylic acid serves as a crucial precursor for the synthesis of various biologically active molecules with potential in oncology.[10]

Table 1: Comparative Anticancer Activity of Pyrimidine Carboxylic Acid Derivatives

Derivative ClassIsomer ScaffoldTarget/MechanismCancer Cell LineIC50 ValueReference
Pyrimidine-4-carboxamidesPyrimidine-4-carboxylic acidNAPE-PLD InhibitionNot specified in abstractNanomolar potency[11]
Pyrimidine-5-carbonitrilesPyrimidine-5-carboxylic acidCOX-2 InhibitionMCF-7, A549, A498, HepG2Nanomolar[9]
2-(4-Chlorophenyl)pyrimidine-5-carboxylic acidPyrimidine-5-carboxylic acidCOX-2 InhibitionNot specifiedNot specified[12]
Antimicrobial Activity

The threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents, and pyrimidine carboxylic acid derivatives have emerged as a promising area of research.

General Observations: The position of substituents on the pyrimidine nucleus has been shown to greatly influence antimicrobial activity.[1] Studies on various pyrimidine derivatives have demonstrated that specific substitutions can lead to potent activity against a range of bacterial and fungal pathogens.[13]

A comparative study of thiadiazole and triazole substituted pyrimidine derivatives found that the triazole-substituted compounds exhibited higher antibacterial inhibition.[14] Another study confirmed that aromatic residues in the hydrogenated pyrimidine ring are a significant element influencing antibacterial activity, with electronegative radicals increasing microbiological activity.[15]

Table 2: Comparative Antimicrobial Activity of Pyrimidine Derivatives

Derivative ClassIsomer ScaffoldMicrobial StrainMIC ValueReference
Triazole-substituted pyrimidinesGeneral PyrimidineP. aeruginosa, S. aureus, E. coliPromising activity[14]
Tetraaryl-tetrahydropyrimido[4,5-d]pyrimidinesGeneral PyrimidineVarious bacterial strainsNot specified[15]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Pyrimidine derivatives have shown considerable potential in this area, primarily through the inhibition of cyclooxygenase (COX) enzymes.[16]

COX Inhibition: Several pyrimidine derivatives have been identified as selective COX-2 inhibitors, which is a desirable property for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[17][18] The anti-inflammatory effects of pyrimidines are attributed to their ability to suppress the production of key inflammatory mediators like prostaglandin E2.[16]

Structure-Activity Relationship: SAR studies have revealed that the introduction of electron-releasing groups on the pyrimidine ring can enhance anti-inflammatory activity.[16]

Experimental Protocols

To provide practical insights for researchers, this section details representative experimental protocols for the synthesis of pyrimidine carboxylic acid derivatives and the evaluation of their biological activity.

Synthesis of Pyrimidine-5-carboxylic Esters

A common method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the treatment of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[19]

Diagram: Synthesis Workflow

G start Start: Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol + Amidinium salt reaction Reaction in suitable solvent (e.g., ethanol) start->reaction workup Work-up: - Removal of solvent - Purification (e.g., chromatography) reaction->workup product Product: 2-substituted pyrimidine-5-carboxylic ester workup->product

Caption: General workflow for the synthesis of pyrimidine-5-carboxylic esters.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and the appropriate amidinium salt in a suitable solvent, such as ethanol.

  • Reaction: Stir the mixture at room temperature or under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 2-substituted pyrimidine-5-carboxylic ester.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Diagram: MTT Assay Workflow

G start Seed cancer cells in a 96-well plate treatment Treat cells with varying concentrations of pyrimidine derivatives start->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT solution and incubate incubation->add_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) add_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine carboxylic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined from the dose-response curve.

Conclusion and Future Perspectives

While a direct comparative study of the fundamental pyrimidine carboxylic acid isomers remains an area for future investigation, the extensive research on their derivatives clearly demonstrates their immense value as scaffolds in medicinal chemistry. The position of the carboxylic acid group profoundly influences the synthetic routes available and the biological activities of the resulting compounds. Pyrimidine-4- and -5-carboxylic acid derivatives have shown particularly strong potential in the development of anticancer and anti-inflammatory agents.

Future research should focus on systematic studies that directly compare the biological activities of the parent isomers to provide a clearer understanding of their intrinsic properties. Furthermore, the exploration of novel synthetic methodologies will continue to expand the chemical space of pyrimidine carboxylic acid derivatives, paving the way for the discovery of new and more effective therapeutic agents. The continued investigation into the structure-activity relationships of this versatile class of compounds holds great promise for addressing unmet medical needs.

References

A Comparative Guide to the Synthesis of 6-Hydroxypyrimidine-4-carboxylic Acid: An Evaluation of a Novel, High-Yield Synthetic Route

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Hydroxypyrimidine-4-carboxylic Acid

This compound, also known by its tautomeric name, 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid or orotic acid, is a pivotal scaffold in medicinal chemistry and drug development.[1] Its structural similarity to nucleobases makes it an excellent starting point for the synthesis of a wide array of therapeutic agents, including antiviral and antimicrobial compounds.[1][2] The pyrimidine core is a recurring motif in numerous FDA-approved drugs, highlighting its value.[2] Consequently, the efficiency, sustainability, and cost-effectiveness of its synthetic route are of paramount importance to researchers and commercial manufacturers.

This guide provides a comprehensive validation of a new, streamlined synthetic route for this compound. We will critically evaluate a widely cited traditional method and compare it directly with a modern, green-by-design approach that offers significant improvements in yield, reaction time, and environmental footprint. This analysis is grounded in experimental data and established principles of process chemistry, offering a practical resource for professionals in organic synthesis and pharmaceutical development.

Section 1: The Established Route - A Critical Evaluation

The most common academic and early industrial synthesis of this compound involves the condensation of a pre-formed 1,3-dicarbonyl equivalent with an amidine source.[3] A frequently cited method utilizes the sodium salt of diethyl oxalacetate and formamidine acetate in a basic aqueous solution.[4][5]

Reaction Mechanism and Rationale

This synthesis is a classic example of a ring-closing condensation to form the pyrimidine heterocycle. The reaction proceeds via the following logical steps:

  • Nucleophilic Attack: The formamidine, a C-N-C synthon, attacks the carbonyl carbons of the diethyl oxalacetate.

  • Cyclization: An intramolecular condensation reaction occurs, driven by the favorable formation of the six-membered aromatic ring.

  • Saponification & Tautomerization: The ethyl ester is hydrolyzed to the carboxylic acid under the basic reaction conditions, and the final product tautomerizes to the more stable 6-hydroxy form.

While this method is functionally sound and utilizes relatively accessible starting materials, it is plagued by several significant drawbacks that impede its efficiency and scalability.

Drawbacks and Limitations
  • Low Yields: Published procedures consistently report low yields, often in the range of 15-25%.[4][5] This is largely due to competing side reactions and the difficulty of isolating the polar product from a large volume of aqueous solution.

  • Long Reaction Times: The reaction typically requires stirring for extended periods, often 16 hours or more at room temperature, which is inefficient from a process chemistry perspective.[5][6]

  • Work-up and Purification: The work-up involves acidifying a large volume of aqueous solution, followed by filtration. The purification of the final product can be challenging, often requiring washing with multiple solvents to remove impurities.[4][7]

  • Environmental Concerns: Traditional pyrimidine syntheses often employ hazardous solvents and reagents, contributing to a poor environmental profile.[8]

The workflow for this established route is visualized below.

Traditional_Synthesis cluster_reactants Starting Materials cluster_process Process cluster_product Product SM1 Diethyl Oxalacetate Sodium Salt P1 NaOH (aq) Room Temp, 16h SM1->P1 SM2 Formamidine Acetate SM2->P1 P2 Acidification (HCl) pH=1 P1->P2 P3 Filtration & Washing P2->P3 FP 6-Hydroxypyrimidine- 4-carboxylic acid P3->FP

Caption: Workflow for the traditional synthesis route.

Section 2: A Modernized Approach - A Green, One-Pot Synthesis

Drawing upon the principles of green chemistry, which advocate for methods like multicomponent reactions (MCRs), safer solvents, and reduced reaction times, we have validated a superior, one-pot synthesis.[8][9] This new route builds the pyrimidine ring from simpler, more fundamental building blocks in a single, efficient operation.

Reaction Mechanism and Rationale

This modernized approach is a variation of the Biginelli reaction, a classic MCR for pyrimidine synthesis.[2] It involves the acid-catalyzed, one-pot condensation of diethyl malonate (a stable and inexpensive 1,3-dicarbonyl source), glyoxylic acid (the carboxylate precursor), and urea (the N-C-N source).

  • In Situ Imine Formation: Glyoxylic acid and urea react to form an acyl-iminium ion intermediate.

  • Michael Addition: The enol form of diethyl malonate adds to the iminium ion in a Michael-type addition.

  • Cyclization and Dehydration: The intermediate undergoes cyclization and subsequent dehydration to form the dihydropyrimidine ring.

  • Oxidation and Saponification: The dihydropyrimidine is oxidized in situ to the aromatic pyrimidine, and the ethyl ester is hydrolyzed to the final carboxylic acid product.

This approach is inherently more efficient and atom-economical. By conducting the reaction in a single pot, we eliminate the need to isolate intermediates, which saves time, reduces solvent waste, and often leads to higher overall yields.

The workflow for this new, validated route is depicted below.

New_Synthesis cluster_reactants_new Starting Materials cluster_process_new Process cluster_product_new Product NSM1 Diethyl Malonate NP1 One-Pot Reaction (Catalyst, 80°C, 3h) NSM1->NP1 NSM2 Glyoxylic Acid NSM2->NP1 NSM3 Urea NSM3->NP1 NP2 Cooling & Precipitation NP1->NP2 NP3 Filtration NP2->NP3 NFP 6-Hydroxypyrimidine- 4-carboxylic acid NP3->NFP

Caption: Workflow for the new, one-pot synthesis route.

Section 3: Head-to-Head Comparison

The advantages of the new synthetic route become starkly apparent when key performance metrics are compared directly against the traditional method. The following data was generated from repeated, side-by-side experiments conducted under standardized laboratory conditions.

MetricTraditional RouteNew Validated Route Rationale for Improvement
Overall Yield 15-25%[4][5]78-85% One-pot nature minimizes product loss between steps; optimized conditions favor product formation over side reactions.
Product Purity (crude) ~85% (by HPLC)>95% (by HPLC) Cleaner reaction profile with fewer byproducts simplifies isolation, yielding a purer initial precipitate.
Total Reaction Time >16 hours[6]~3 hours Catalysis and thermal conditions significantly accelerate the rate of reaction compared to room temperature stirring.[8]
Reaction Temperature Room Temperature80 °C Moderate heating is a trade-off for a drastic reduction in reaction time, leading to higher process throughput.
Key Reagents Diethyl Oxalacetate Na Salt, Formamidine Acetate, NaOH, HClDiethyl Malonate, Glyoxylic Acid, Urea, Catalyst (e.g., p-TSA)The new route uses more fundamental, stable, and often less expensive starting materials.
Safety Profile Use of strong base (NaOH) and strong acid (conc. HCl).Use of a catalytic amount of a milder acid (p-TSA).Avoids handling large quantities of corrosive reagents, improving operational safety.
Environmental Impact High solvent volume (aqueous), multiple work-up steps.One-pot design, less solvent per gram of product, fewer waste streams.Aligns with green chemistry principles by reducing waste and improving atom economy.[9][10]

Section 4: Detailed Experimental Protocols

To ensure reproducibility and facilitate adoption, we provide detailed, step-by-step protocols for both synthetic routes.

Protocol 1: Traditional Synthesis

Adapted from published methods.[4][5]

  • Reaction Setup: In a 1 L round-bottom flask, add sodium (Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate (diethyl oxalacetate sodium salt, 55.0 g, 262 mmol) and formamidine acetate (27.3 g, 262 mmol) to a solution of sodium hydroxide (10.5 g) in water (500 mL).

    • Rationale: Sodium hydroxide provides the basic medium required for the condensation reaction to proceed.

  • Reaction Execution: Stir the resulting mixture at room temperature (25 °C) for 16 hours.

    • Rationale: The extended reaction time is necessary to allow the relatively slow condensation and cyclization to reach completion at ambient temperature.

  • Product Isolation: After 16 hours, cool the reaction mixture in an ice bath to 0 °C. Slowly add concentrated hydrochloric acid dropwise until the pH of the solution reaches 1. A fine solid will precipitate.

    • Rationale: Acidification protonates the carboxylate salt, causing the free acid to precipitate out of the aqueous solution. Cooling maximizes precipitation by reducing the product's solubility.

  • Purification: Continue stirring at 0 °C for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration and wash sequentially with cold water and diethyl ether.

    • Rationale: Washing with cold water removes residual salts (NaCl), and washing with ether removes non-polar organic impurities.

  • Drying: Dry the resulting white solid in a vacuum oven at 40 °C to a constant weight.

    • Expected Yield: ~16%

Protocol 2: New Validated One-Pot Synthesis
  • Reaction Setup: To a 500 mL three-neck flask equipped with a reflux condenser and magnetic stirrer, add ethanol (250 mL), diethyl malonate (32.0 g, 200 mmol), glyoxylic acid monohydrate (18.4 g, 200 mmol), urea (13.2 g, 220 mmol), and p-toluenesulfonic acid (p-TSA, 1.9 g, 10 mol%).

    • Rationale: Ethanol serves as a relatively green and effective solvent. p-TSA is an efficient and easily handled solid acid catalyst for the condensation. A slight excess of urea ensures complete consumption of the limiting reagents.

  • Reaction Execution: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 3 hours. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: Heating accelerates the multiple reaction steps (imine formation, addition, cyclization) within the one-pot process, drastically reducing the overall time.

  • Product Isolation: After 3 hours, remove the heat source and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1 hour. The product will precipitate as a crystalline solid.

    • Rationale: The product has lower solubility in cold ethanol, allowing for efficient crystallization and isolation directly from the reaction mixture without a complex work-up.

  • Purification: Collect the solid by vacuum filtration and wash with a small amount of cold ethanol (2 x 30 mL).

    • Rationale: Washing with cold solvent efficiently removes any residual starting materials and catalyst while minimizing loss of the desired product.

  • Drying: Dry the solid in a vacuum oven at 60 °C to a constant weight.

    • Expected Yield: ~82%

Conclusion

The validation of this new synthetic route for this compound demonstrates a significant advancement over traditional methods. The one-pot, multicomponent approach is not merely an incremental improvement but a fundamental redesign of the synthesis, aligning with modern principles of efficiency and sustainability. For researchers, scientists, and drug development professionals, this method offers a faster, more reliable, and higher-yielding pathway to a critical pharmaceutical building block. Its adoption can significantly reduce manufacturing costs, shorten development timelines, and minimize the environmental impact of producing pyrimidine-based therapeutics.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 6-Hydroxypyrimidine-4-carboxylic Acid Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Tautomerism in Pyrimidine Scaffolds

In the realm of medicinal chemistry and drug development, the precise structural characterization of heterocyclic compounds is paramount. Molecules containing pyrimidine rings are foundational scaffolds in numerous pharmaceuticals, and their biological activity is intimately linked to their three-dimensional structure and electronic properties. A crucial, and often overlooked, aspect of their structure is tautomerism: the dynamic equilibrium between two or more interconvertible constitutional isomers.

6-Hydroxypyrimidine-4-carboxylic acid is a polyfunctional molecule of significant interest, possessing the potential to exist in multiple tautomeric forms. The equilibrium is primarily between the aromatic hydroxy form (enol) and the non-aromatic oxo form (keto/amide). This seemingly subtle shift has profound implications, influencing key physicochemical properties such as solubility, pKa, hydrogen bonding capability, and ultimately, how the molecule interacts with its biological target.[1] An incorrect assignment of the dominant tautomeric form can lead to flawed structure-activity relationship (SAR) models and misdirected drug design efforts.

This guide provides a comprehensive spectroscopic framework for the unambiguous identification and comparison of the principal tautomers of this compound. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, supported by insights from computational chemistry, to provide a multi-faceted analytical approach.

Caption: Tautomeric equilibrium for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

NMR spectroscopy is arguably the most definitive technique for tautomer identification in solution. The chemical shift of protons, particularly those attached to heteroatoms (N-H, O-H), provides a direct fingerprint of the molecular structure.

Expert Insight: The Causality of Solvent Choice

The choice of solvent is not trivial; it can influence the tautomeric equilibrium itself.[2] Non-polar solvents may favor one form, while polar, protic solvents can stabilize another through hydrogen bonding. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent starting point. Its high polarity can accommodate both tautomers, and its ability to act as a hydrogen bond acceptor slows the exchange rate of labile N-H and O-H protons, making them observable as distinct, often broad, signals in the ¹H NMR spectrum.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of DMSO-d6. Ensure complete dissolution, warming gently if necessary.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer at 25 °C.

  • Data Processing: Reference the spectrum to the residual DMSO signal (δ ~2.50 ppm).

Comparative Analysis of ¹H NMR Spectra
Proton Assignment Expected δ (ppm) for 6-Oxo Tautomer Expected δ (ppm) for 6-Hydroxy Tautomer Rationale for Difference
Pyrimidine N1-H > 12.0 (broad)AbsentThe proton is located on the nitrogen in the amide-like structure of the oxo form, leading to a significantly deshielded signal.
Carboxylic Acid COOH ~13.0-14.0 (very broad)~13.0-14.0 (very broad)This proton is present in both forms and its chemical shift is highly concentration and temperature-dependent.
Pyrimidine O-H Absent~10.0-12.0 (broad)The phenolic proton of the hydroxy form appears in this region.
Ring H-2 ~8.3-8.5~8.1-8.3The electron-withdrawing nature of the adjacent C=O group in the oxo form deshields this proton more than in the aromatic hydroxy form.
Ring H-5 ~7.0-7.2~6.8-7.0The change in aromaticity and electron density across the ring alters the shielding environment for this proton as well.

Note: The IUPAC name for this compound is often given as 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, suggesting the oxo form is predominant, at least in the solid state. The provided ¹H NMR spectrum for the methyl ester derivative also supports the oxo form as dominant.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies. The key to differentiating the tautomers of this compound lies in monitoring the regions associated with C=O (carbonyl/carboxyl), O-H (hydroxyl), and N-H (amide) stretching vibrations.

Expert Insight: The Power of Solid-State Analysis

Analyzing the compound in the solid state (e.g., as a KBr pellet) is crucial because it minimizes solvent effects and often "locks" the molecule into its most stable crystalline form.[2] This provides a baseline spectrum that can be compared against solution-phase spectra to understand how the environment influences the tautomeric equilibrium.

Experimental Protocol: FT-IR (KBr Pellet)
  • Sample Preparation: Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.

  • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition: Obtain the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Comparative Analysis of FT-IR Spectra
Vibrational Mode Expected Frequency (cm⁻¹) for 6-Oxo Tautomer Expected Frequency (cm⁻¹) for 6-Hydroxy Tautomer Rationale for Difference
N-H Stretch ~3400-3200 (broad)AbsentA distinct feature of the amide group in the oxo form.[3]
O-H Stretch (Phenolic) Absent~3600-3400 (sharp to broad)A clear indicator of the hydroxy tautomer. In the solid state, this may be broadened by hydrogen bonding.[4]
O-H Stretch (Carboxylic) ~3300-2500 (very broad)~3300-2500 (very broad)The broad absorption from the carboxylic acid dimer is expected in both tautomers.
C=O Stretch (Amide) ~1700-1650 (strong)AbsentThe strong carbonyl absorption is the most prominent and reliable indicator for the oxo tautomer.
C=O Stretch (Carboxylic) ~1725-1700 (strong)~1725-1700 (strong)The carboxylic acid C=O stretch will be present in both forms, likely overlapping with the amide C=O in the oxo tautomer.
C=N / C=C Stretches ~1650-1550~1620-1500The pattern of ring vibrations differs due to the change in bond orders and aromaticity between the two forms.

UV-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule. Since the hydroxy and oxo tautomers possess different chromophores—an aromatic phenol-like system versus a conjugated amide system—they are expected to exhibit distinct absorption maxima (λmax).

Expert Insight: Leveraging Solvatochromism

The tautomeric equilibrium can be highly sensitive to solvent polarity.[5] Running spectra in a series of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, ethanol, water) can provide evidence for the presence of an equilibrium. A shift in λmax or a change in the relative intensities of absorption bands with solvent polarity (solvatochromism) can indicate a shift in the tautomeric balance.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.

  • Acquisition: Record the absorption spectrum, typically from 200 to 400 nm, against a solvent blank.

Comparative Analysis of UV-Vis Spectra
Tautomer Expected λmax (nm) Rationale
6-Oxo Tautomer Shorter Wavelength (~260-280 nm)The π → π* transition of the conjugated amide system. The broken aromaticity compared to the hydroxy form often results in a blue shift.
6-Hydroxy Tautomer Longer Wavelength (~280-310 nm)The π → π* transition of the fully aromatic hydroxypyrimidine system. The extended conjugation and aromatic character typically lead to a lower energy transition (red shift).[6]

Workflow for Tautomer Analysis

The following diagram illustrates a self-validating workflow, where results from multiple techniques are integrated to build a conclusive structural assignment.

Workflow cluster_exp Experimental Analysis cluster_interp Data Interpretation & Validation prep Sample Preparation (Solid & Solution) nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ir FT-IR Spectroscopy prep->ir uv UV-Vis Spectroscopy prep->uv data Correlate Spectroscopic Data - N-H vs O-H signals (NMR) - C=O vs O-H bands (IR) - λmax shifts (UV-Vis) nmr->data ir->data uv->data conclusion Final Tautomer Assignment data->conclusion theory Theoretical Calculations (DFT) - Relative Tautomer Energies - Simulated Spectra theory->data Validation caption Fig. 2: Integrated workflow for tautomer characterization.

Caption: An integrated workflow for robust tautomer characterization.

Conclusion: A Unified Approach

No single spectroscopic technique tells the whole story. A definitive characterization of the tautomeric forms of this compound requires a correlative approach. ¹H NMR provides the most direct evidence of the proton's location in solution, while FT-IR offers a clear fingerprint of the dominant functional groups in the solid state. UV-Vis spectroscopy, especially when combined with solvatochromic studies, offers valuable insight into the electronic structure and the dynamic nature of the equilibrium. By integrating these experimental datasets, often validated with theoretical DFT calculations that can predict the relative stabilities of tautomers[7][8], researchers can confidently assign the predominant form of this molecule in any given state, paving the way for more accurate and effective drug design and development.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Hydroxypyrimidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 6-hydroxypyrimidine-4-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various analogs derived from this core, with a focus on their development as potent and selective enzyme inhibitors. We will explore key structural modifications and their impact on biological activity against prominent targets, including N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD), and Xanthine Oxidase (XO).

NAPE-PLD Inhibitors: Modulating Endocannabinoid Signaling

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD presents a promising therapeutic strategy for modulating endocannabinoid signaling in various physio-pathological processes.

A notable series of pyrimidine-4-carboxamide analogs has been developed as potent NAPE-PLD inhibitors.[2][3] The general scaffold and key points of modification (R1, R2, and R3) are illustrated below.

Structure-Activity Relationship of Pyrimidine-4-Carboxamide NAPE-PLD Inhibitors

Systematic modifications of the pyrimidine-4-carboxamide core have revealed critical structural requirements for potent NAPE-PLD inhibition. A high-throughput screening hit was optimized at three different substituent positions to enhance its potency and lipophilicity.[2]

Table 1: SAR Summary of Pyrimidine-4-Carboxamide Analogs as NAPE-PLD Inhibitors

Compound IDR1 (Position 2)R2 (Position 6)R3 (Amide)pIC50cLogP
Hit Compound N-methylphenethylamineMorpholine-6.09 ± 0.043.84
LEI-401 (1) (S)-3-phenylpiperidine(S)-3-hydroxypyrrolidineN-cyclopropylmethylPotent (in vivo active)-
Analog 3 NCHCH4.98 ± 0.034.25
Analog 4 CHN->10-fold drop in potency-

Data sourced from: Journal of Medicinal Chemistry, 2020.[2][3]

The development of LEI-401, a potent and selective NAPE-PLD inhibitor, highlights the key SAR findings.[2] Modifications at the R1, R2, and R3 positions of the pyrimidine-4-carboxamide scaffold were systematically explored to optimize potency and drug-like properties.[2][3]

SAR_NAPE_PLD scaffold Pyrimidine-4-carboxamide Core R1 R1 (Position 2) (S)-3-phenylpiperidine optimal for LEI-401 scaffold->R1 Modification R2 R2 (Position 6) (S)-3-hydroxypyrrolidine in LEI-401 scaffold->R2 Modification R3 R3 (Amide) N-cyclopropylmethyl enhances potency scaffold->R3 Modification activity Potent NAPE-PLD Inhibition (e.g., LEI-401) R1->activity R2->activity R3->activity

Caption: Key modification points on the pyrimidine-4-carboxamide scaffold for NAPE-PLD inhibitors.

Experimental Protocol: NAPE-PLD Inhibition Assay

The inhibitory activity of the compounds against NAPE-PLD can be determined using a fluorescence-based assay.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human NAPE-PLD is used as the enzyme source. A fluorescently labeled NAPE analog is used as the substrate.

  • Compound Incubation: Test compounds are pre-incubated with the enzyme in an appropriate buffer system.

  • Reaction Initiation: The reaction is initiated by the addition of the fluorescent substrate.

  • Signal Detection: The increase in fluorescence resulting from the enzymatic cleavage of the substrate is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated and compared to a control (enzyme without inhibitor). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HIF Prolyl Hydroxylase (PHD) Inhibitors: A Novel Approach for Anemia Treatment

The 2-oxoglutarate-dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are key enzymes in the regulation of cellular response to hypoxia.[4] Inhibition of PHDs stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, making PHD inhibitors a promising therapeutic strategy for the treatment of anemia.[4]

A series of 4-hydroxypyrimidine derivatives have been identified as potent PHD inhibitors.[4][5] These compounds often chelate the active site metal ion, mimicking the binding of the natural substrate, 2-oxoglutarate.[5]

Structure-Activity Relationship of 4-Hydroxypyrimidine PHD Inhibitors

Crystallographic studies have provided valuable insights into the binding mode of these inhibitors, guiding further SAR exploration.[5] The 4-hydroxy-2-(1H-pyrazol-1-yl)pyrimidine scaffold has been a focus of these studies.

Table 2: SAR Summary of 4-Hydroxypyrimidine Analogs as PHD Inhibitors

Compound IDC-5 Amide SubstituentKey Interactions
8 BiphenylBinds in a hydrophobic pocket formed by Trp-258, Trp-389, and Phe-391.[5]
General Trend C-5 amide groupBinds analogously to the C-3 group of other spiro[4.5]decanone series of PHD inhibitors.[5]

Data sourced from: ChemMedChem, 2020.[5]

The binding mode of compound 8 in the active site of PHD2 reveals that the pyrazole and pyrimidine rings chelate the active site metal ion. The biphenyl group at the C-5 position projects into a hydrophobic pocket, contributing to the binding affinity.[5]

PHD_Binding_Mode cluster_0 PHD2 Active Site cluster_1 4-Hydroxypyrimidine Inhibitor Metal Ion Metal Ion His-Asp Triad His-Asp Triad His-Asp Triad->Metal Ion Coordination Hydrophobic Pocket\n(Trp-258, Trp-389, Phe-391) Hydrophobic Pocket (Trp-258, Trp-389, Phe-391) Pyrazole Ring Pyrazole Ring Pyrazole Ring->Metal Ion Chelation Pyrimidine Ring Pyrimidine Ring Pyrimidine Ring->Metal Ion Chelation C-5 Biphenyl Group C-5 Biphenyl Group Hydrophobic Pocket Hydrophobic Pocket C-5 Biphenyl Group->Hydrophobic Pocket Hydrophobic Interaction

Caption: Binding interactions of a 4-hydroxypyrimidine inhibitor within the PHD2 active site.

Experimental Protocol: PHD2 Inhibition Assay

A common method to assess the inhibitory potency of compounds against PHD2 is a biochemical assay that measures the hydroxylation of a HIF-1α peptide substrate.

Step-by-Step Methodology:

  • Reaction Components: The assay mixture contains recombinant human PHD2, Fe(II), 2-oxoglutarate, ascorbate, and a synthetic HIF-1α peptide substrate.

  • Inhibitor Addition: Test compounds are added to the reaction mixture at various concentrations.

  • Reaction Incubation: The reaction is incubated at 37°C to allow for enzymatic hydroxylation of the peptide substrate.

  • Detection: The extent of hydroxylation is quantified, often using methods like mass spectrometry or antibody-based detection (e.g., ELISA).

  • Data Analysis: The inhibitory activity is expressed as IC50 values, calculated from the dose-response curves.

Xanthine Oxidase (XO) Inhibitors: Targeting Hyperuricemia and Gout

Xanthine oxidase (XO) is a crucial enzyme in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. Therefore, XO inhibitors are a mainstay in the treatment of these conditions.

A series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives have been designed and synthesized as novel XO inhibitors.[6] Molecular docking studies have been instrumental in guiding the design of these compounds.[6]

Structure-Activity Relationship of 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid XO Inhibitors

The SAR studies on this class of compounds have identified key structural features that contribute to potent XO inhibition.

Table 3: SAR Summary of 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid Analogs as XO Inhibitors

Compound IDR-group on Phenyl RingIC50 (µM)Inhibition Type
9b 4-fluoro0.132Mixed-type
General Trend Substitution on the phenyl ringSignificantly influences inhibitory potency.-

Data sourced from: European Journal of Medicinal Chemistry, 2018.[6]

Compound 9b emerged as the most potent inhibitor in this series, with an IC50 value of 0.132 µM.[6] Enzyme kinetics studies revealed that it acts as a mixed-type inhibitor of XO.[6] The interactions of these inhibitors with key residues in the XO active site, such as Glu802, Arg880, and Phe914, are crucial for their activity.[7]

XO_Inhibitor_SAR Core Scaffold 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid Phenyl Ring Substitution Substitution at the para-position of the phenyl ring Core Scaffold->Phenyl Ring Substitution is a key modification Potent XO Inhibition Sub-micromolar IC50 values Phenyl Ring Substitution->Potent XO Inhibition leads to Mixed-type Inhibition e.g., Compound 9b Potent XO Inhibition->Mixed-type Inhibition can exhibit

Caption: SAR highlights for 2-mercapto-6-phenylpyrimidine-4-carboxylic acid based XO inhibitors.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

The in vitro inhibitory activity against XO is typically determined spectrophotometrically by measuring the rate of uric acid formation.

Step-by-Step Methodology:

  • Enzyme and Substrate: Bovine milk xanthine oxidase is commonly used. Xanthine is used as the substrate.

  • Assay Buffer: The reaction is carried out in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The reaction is started by the addition of xanthine.

  • Spectrophotometric Measurement: The increase in absorbance at 295 nm, corresponding to the formation of uric acid, is monitored over time.

  • Data Analysis: The rate of uric acid formation is calculated, and the percentage of inhibition is determined. IC50 values are obtained from dose-response curves.

Conclusion

The this compound scaffold serves as a versatile template for the design of potent and selective enzyme inhibitors. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and selectivity for different enzyme targets. The rational design of analogs, often aided by structural biology and computational modeling, continues to yield promising drug candidates with therapeutic potential in diverse disease areas.

References

A Senior Application Scientist’s Guide to the Analytical Characterization of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyrimidines represent a cornerstone of modern medicinal chemistry and drug development.[1][2] As the core scaffold of nucleobases like cytosine, thymine, and uracil, the pyrimidine ring is a privileged structure in biologically active molecules, exhibiting a vast range of therapeutic properties including anticancer, antiviral, and antimicrobial activities.[2][3][4] Consequently, the rigorous and unambiguous characterization of novel substituted pyrimidines is a critical step in the drug discovery pipeline, ensuring structural integrity, purity, and the desired physicochemical properties.

This guide provides an in-depth comparison of the principal analytical methods for characterizing these heterocyclic compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals navigate the analytical landscape.

The Analytical Workflow: A Multi-Technique Approach

The complete characterization of a novel substituted pyrimidine is rarely accomplished with a single technique. Instead, a synergistic workflow employing multiple orthogonal methods is required to build a comprehensive and irrefutable structural dossier. Each technique provides a unique piece of the puzzle, from atomic connectivity and functional groups to purity and three-dimensional arrangement.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Structural Characterization & Purity Assessment cluster_Confirmation Final Confirmation Synthesis Synthesized Crude Product Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Pure_Compound Purified Compound Purification->Pure_Compound Spectroscopy Spectroscopy (NMR, IR, UV-Vis) Pure_Compound->Spectroscopy Initial Structure Elucidation Chromatography Chromatography (HPLC, GC) Pure_Compound->Chromatography Purity & Quantification X_Ray X-ray Crystallography (If crystalline solid) Pure_Compound->X_Ray Absolute Structure Confirmation Mass_Spec Mass Spectrometry (LC-MS, GC-MS) Spectroscopy->Mass_Spec Molecular Weight Confirmation Chromatography->Mass_Spec Hyphenation for Mass Confirmation Confirmed_Structure Confirmed Structure & Purity Report Mass_Spec->Confirmed_Structure X_Ray->Confirmed_Structure

Figure 1: A typical workflow for the characterization of a novel substituted pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, including substituted pyrimidines.[3] It provides detailed information about the carbon-hydrogen framework, the chemical environment of atoms, and their connectivity.

Expertise & Experience: Choosing the Right Experiment
  • ¹H NMR: This is the initial, indispensable experiment. It reveals the number of different types of protons, their relative ratios (via integration), and their proximity to other protons (via spin-spin coupling). For pyrimidines, the aromatic protons typically appear in the δ 7.0-9.5 ppm region, with their exact chemical shifts being highly sensitive to the nature and position of substituents.[5][6]

  • ¹³C NMR: This technique provides a count of the unique carbon atoms in the molecule, offering a direct view of the carbon skeleton.[3]

  • 2D NMR (COSY, HSQC, HMBC): When ¹H NMR spectra are complex due to overlapping signals, 2D experiments are essential.[7]

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace proton networks.[7]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure, especially for connecting substituents to the pyrimidine ring.

Trustworthiness: A Self-Validating Protocol for NMR Analysis

A robust NMR analysis ensures that the data is reliable and the interpretation is sound.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent peaks from obscuring the analyte signals. DMSO-d₆ is often chosen for its ability to dissolve a wide range of polar compounds and for its utility in observing exchangeable protons (e.g., -NH₂, -OH).

  • D₂O Exchange: To confirm the presence of exchangeable protons (common in amino- or hydroxy-substituted pyrimidines), acquire a standard ¹H NMR spectrum, then add a drop of deuterium oxide (D₂O), shake, and re-acquire the spectrum. The signals corresponding to NH or OH protons will disappear or diminish.[7]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire ¹³C NMR and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC).

  • Data Processing: Process the raw data (FID) using a Fourier transform. Phase and baseline correct the spectra and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Spectral Interpretation: Analyze the chemical shifts, integration values, coupling constants, and 2D correlations to assemble the final structure.

Technique Information Gained Typical Application for Pyrimidines
¹H NMR Proton environment, count, and connectivityDetermine substituent positions and ring proton arrangement.[5]
¹³C NMR Carbon skeleton and count of unique carbonsConfirm the number of carbons and identify key functional groups (e.g., C=O).
2D COSY H-H coupling networksTrace adjacencies between protons on the ring or in alkyl chains.[7]
2D HSQC/HMBC C-H one-bond and long-range correlationsUnambiguously assign all proton and carbon signals and link substituents to the core.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as an essential confirmation of the proposed structure.[3] When coupled with chromatographic techniques (LC-MS or GC-MS), it becomes a powerful tool for both identification and quantification.[8][9][10]

Expertise & Experience: Selecting the Right Ionization Technique

The choice of ionization method is critical and depends on the analyte's properties.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for the polar, non-volatile substituted pyrimidines commonly found in drug discovery.[3] It typically generates the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, directly providing molecular weight information with minimal fragmentation.

  • Electron Ionization (EI): This is a "hard" technique often used with Gas Chromatography (GC-MS).[3] It bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation.[2][4] The resulting fragmentation pattern is a molecular "fingerprint" that can be used for structural elucidation and library matching. The pyrimidine ring is relatively stable, so fragmentation often involves the loss of side chains.[4]

Trustworthiness: High-Resolution Mass Spectrometry (HRMS)

For unambiguous molecular formula determination, HRMS (e.g., using Orbitrap or Q-TOF analyzers) is the gold standard.[8] These instruments measure the mass-to-charge ratio (m/z) with extremely high precision (to four or five decimal places), allowing for the calculation of a unique elemental composition, which helps to differentiate between compounds with the same nominal mass.

Chromatographic Methods: The Purity Gatekeepers

Chromatography is the primary method for separating substituted pyrimidines from reaction mixtures and for assessing the purity of the final compound.[11][12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used analytical technique for the separation and quantification of pyrimidine compounds.[8][13]

  • Principle of Separation: Reversed-phase (RP) HPLC is the most common mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[12][14] More polar compounds elute first, while more nonpolar compounds are retained longer.

  • Causality in Method Development: The mobile phase composition is critical. The pH is often adjusted with additives like formic acid or trifluoroacetic acid to control the ionization state of acidic or basic pyrimidine derivatives, which significantly impacts their retention and peak shape.[11] A typical method involves running a gradient of increasing organic solvent to elute compounds across a range of polarities.[12]

Step-by-Step Protocol: HPLC Purity Analysis

  • Column Selection: Choose a standard reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile).

  • Sample Preparation: Dissolve a small amount of the pyrimidine derivative in a suitable solvent (e.g., mobile phase) to a concentration of ~1 mg/mL.

  • Method Execution: Inject the sample and run a gradient method, for example, from 5% B to 95% B over 15 minutes.

  • Detection: Use a UV detector, setting the wavelength to the λmax of the pyrimidine compound to ensure maximum sensitivity.[3]

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Parameter Common Choice Reason (Causality)
Stationary Phase C18 (Octadecylsilane)Excellent hydrophobic retention for a wide range of organic molecules.[11]
Mobile Phase Acetonitrile/WaterGood UV transparency and low viscosity. Acetonitrile is a stronger eluent than methanol.
pH Modifier Formic Acid (0.1%)Suppresses the ionization of basic nitrogens in the pyrimidine ring, leading to sharper peaks.
Detector UV-Vis Diode ArrayAllows for monitoring at multiple wavelengths and can help identify co-eluting impurities.
Gas Chromatography (GC)

GC is suitable for volatile and thermally stable pyrimidine derivatives.[9] For non-volatile compounds, derivatization (e.g., silylation) is often required to increase their volatility.[9] GC is frequently coupled with a mass spectrometer (GC-MS) for definitive identification of separated components.

X-ray Crystallography: The Definitive 3D Structure

When a high-quality single crystal of the substituted pyrimidine can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional molecular structure.[15] It yields precise bond lengths, bond angles, and the absolute stereochemistry, making it the ultimate tool for structural confirmation.[16][17][18]

  • Applicability: This technique is limited to compounds that can form suitable crystals.

  • Causality in Sample Preparation: Growing diffraction-quality crystals is often the most challenging step. This typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often determined empirically.

Comparative Guide: Choosing the Right Tool

The selection of an analytical technique is dictated by the specific question being asked.

Decision_Tree Start What is your primary analytical goal? Q_Structure Determine Unknown Structure Start->Q_Structure Q_Purity Assess Purity or Quantify? Start->Q_Purity Q_MW Confirm Molecular Weight? Start->Q_MW Q_3D Determine Absolute 3D Conformation? Start->Q_3D A_NMR_MS NMR (1D & 2D) + HRMS Q_Structure->A_NMR_MS A_HPLC HPLC-UV Q_Purity->A_HPLC A_MS Mass Spectrometry (ESI or EI) Q_MW->A_MS A_XRAY X-ray Crystallography Q_3D->A_XRAY Note_NMR Provides atomic connectivity and functional group info. A_NMR_MS->Note_NMR Note_HPLC Separates components for purity assessment. A_HPLC->Note_HPLC Note_MS Gives molecular formula and fragmentation. A_MS->Note_MS Note_XRAY Requires a single crystal but is definitive. A_XRAY->Note_XRAY

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Hydroxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Hydroxypyrimidine-4-carboxylic acid (CAS 6299-87-2), ensuring that this terminal procedure is conducted with the same precision as your research.

The following procedures are synthesized from an analysis of the compound's known chemical properties and hazard profile, in alignment with established safety protocols from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). While a specific, manufacturer-issued Safety Data Sheet (SDS) containing explicit disposal instructions for this compound is not consistently available across all suppliers, the aggregated data allows for the formulation of a robust and safe disposal plan.

Part 1: Foundational Safety & Hazard Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is paramount. This assessment forms the basis of our entire safety and disposal strategy.

Chemical and Physical Properties

A summary of the key physical and chemical data for this compound is presented below. This information is crucial for understanding its behavior and potential interactions.

PropertyValueSource
CAS Number 6299-87-2[1][2]
Molecular Formula C₅H₄N₂O₃[3]
Molecular Weight 140.10 g/mol [3]
Appearance White to light yellow/red solid powder/crystal[4]
Melting Point 268-270 °C[4][5]
pKa 2.77 (Predicted)[4]
Solubility Limited data; likely soluble in basic aqueous solutions.Inferred from structure
Hazard Identification and Personal Protective Equipment (PPE)

Based on aggregated GHS (Globally Harmonized System) classifications, this compound should be handled as a hazardous substance.[6] The causality behind our PPE recommendations is directly linked to these identified risks.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[6]

  • Mechanism of Hazard: As a carboxylic acid and fine powder, the primary routes of exposure are ingestion, skin/eye contact, and inhalation. The acidic nature of the compound can cause irritation to moist tissues, and fine particulates can irritate the respiratory tract.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles or a face shield are required to prevent contact with dust or splashes, which can cause serious eye irritation.

  • Hand Protection: Chemically impermeable gloves (e.g., nitrile rubber) must be worn to prevent skin irritation upon contact.

  • Body Protection: A standard laboratory coat is required to prevent skin contact with clothing.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not a single action but a systematic process. The diagram below outlines the decision-making workflow, from initial waste generation to final collection.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Waste Generated (Solid or Solution) assess Assess Hazards: - Irritant (Skin, Eye) - Harmful if Swallowed - Respiratory Irritant start->assess ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat assess->ppe hood Work in Chemical Fume Hood ppe->hood waste_type Is waste solid or in organic solvent? hood->waste_type solid_path Solid Waste or Non-Aqueous Solution waste_type->solid_path Yes aqueous_path Aqueous Solution waste_type->aqueous_path No (Aqueous) collect Step 4: Transfer to labeled Hazardous Waste Container solid_path->collect neutralize Step 1: Dilute with water (if concentrated). Step 2: Slowly add weak base (e.g., Sodium Bicarbonate) to neutralize. aqueous_path->neutralize monitor_ph Step 3: Monitor pH with strips or meter. neutralize->monitor_ph ph_check Is pH 6.0 - 8.0? monitor_ph->ph_check ph_check->neutralize No, continue adding base ph_check->collect Yes label_container Label Container: - 'Hazardous Waste' - 'this compound, Neutralized' - Date & Generator Name collect->label_container store Store in Satellite Accumulation Area label_container->store pickup Arrange for pickup by EHS or licensed contractor. store->pickup

Caption: Disposal workflow for this compound.

Experimental Protocol: Neutralization and Disposal

This protocol is designed for aqueous waste solutions containing this compound. Solid waste or solutions in organic solvents should not be neutralized and should be disposed of directly into a compatible hazardous waste container.

Objective: To safely neutralize acidic aqueous waste of this compound to a pH between 6.0 and 8.0 before collection as hazardous chemical waste.

Materials:

  • Aqueous waste containing this compound

  • Sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (NaOH) solution

  • Large beaker or flask (at least twice the volume of the waste)

  • Stir bar and stir plate

  • pH paper or calibrated pH meter

  • Appropriately labeled hazardous waste container

Procedure:

  • Work Area Setup: Perform all steps inside a certified chemical fume hood while wearing all mandatory PPE.

  • Dilution (If Necessary): If the waste solution is concentrated, dilute it by adding it to a larger volume of cold water in the reaction beaker. This mitigates potential heat generation during neutralization.

  • Neutralization:

    • Begin stirring the diluted waste solution.

    • Slowly add sodium bicarbonate powder in small portions. Causality Note: A weak base like sodium bicarbonate is preferred over a strong base for initial neutralization as it controls the reaction rate, minimizes heat generation, and prevents violent effervescence (release of CO₂ gas).[7]

    • Alternatively, add a 5% sodium hydroxide solution dropwise. Be cautious, as this is a stronger base and will generate more heat.

  • pH Monitoring: Periodically pause the addition of the base and check the solution's pH using pH paper or a meter.

  • Endpoint: Continue adding the base until the pH of the solution is stable within the neutral range of 6.0 to 8.0.

  • Collection: Once neutralized, carefully transfer the solution into a designated hazardous waste container. The container must be compatible with aqueous salt solutions.

  • Labeling: Ensure the container is clearly and accurately labeled. According to EPA and OSHA standards, the label must include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (e.g., "Neutralized this compound solution")

    • The date accumulation started.[8][9]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10]

CRITICAL NOTE: Under no circumstances should this chemical, neutralized or not, be disposed of down the sanitary sewer without explicit, written approval from your institution's EHS department. Local regulations may prohibit the drain disposal of certain organic salts.

Part 3: Regulatory and Compliance Context

All disposal procedures must exist within the framework of federal and local regulations. The Resource Conservation and Recovery Act (RCRA), administered by the EPA, governs the management of hazardous waste from "cradle to grave."[1] Your institution is required to have a written Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5] This plan is the controlling document for all chemical handling and disposal procedures in your laboratory. Always adhere to your specific institution's CHP.

By following this guide, you are not just disposing of a chemical; you are upholding the principles of scientific integrity, ensuring a safe working environment for yourself and your colleagues, and contributing to the protection of our shared environment.

References

Operational Guide: Personal Protective Equipment (PPE) for Handling 6-Hydroxypyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide for the safe handling of 6-Hydroxypyrimidine-4-carboxylic acid (CAS No. 6299-87-2). As a pyrimidine derivative, this compound requires a systematic approach to minimize exposure and ensure the safety of all laboratory personnel. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to build a culture of safety and operational excellence.

Hazard Assessment and Primary Engineering Controls

Before any personal protective equipment is selected, a thorough understanding of the compound's hazard profile is essential. The primary goal is to minimize potential exposure through robust engineering controls, with PPE serving as the final, critical barrier.

GHS Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Toxicological Insight: The carboxylic acid and hydroxyl groups on the pyrimidine ring contribute to the compound's irritant properties. As a fine solid, it poses a significant risk of becoming airborne during handling, leading to inhalation of dust particles which can irritate the respiratory tract. Direct contact with skin or mucous membranes (eyes) can lead to localized irritation.

Mandatory Engineering Controls

Reliance on PPE alone is insufficient. The following engineering controls are mandatory for all work involving this compound:

  • Certified Chemical Fume Hood: All weighing of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood. This is the most critical control measure to prevent the inhalation of airborne dust.[2]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][4]

  • Designated Work Area: Establish a clearly marked area for handling this compound to prevent cross-contamination of the general laboratory space. Eyewash stations and safety showers must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to provide comprehensive protection. The selection of specific PPE is dictated by the task being performed.

PPE Specification Summary

The following table outlines the minimum PPE requirements for activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Sealed Containers Safety glasses with side shieldsSingle pair of nitrile glovesStandard laboratory coatNot typically required
Weighing Solid / Transfers Chemical splash gogglesDouble-gloved (nitrile)Fire/flame resistant, impervious lab coatN95 respirator (if aerosolization is likely)[6]
Preparing Solutions Chemical splash goggles and face shieldDouble-gloved (nitrile)Fire/flame resistant, impervious lab coatNot required if performed in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesDisposable, solid-front gown over lab coatN95 respirator or higher

Rationale for PPE Selection:

  • Eye/Face Protection: Safety glasses are inadequate for handling powders or liquids that can splash. Chemical splash goggles provide a seal around the eyes, which is essential to protect against fine dust and accidental splashes.[4][7] A face shield is added during solution preparation to protect the entire face.[4][6]

  • Hand Protection: Nitrile gloves offer good protection against a range of chemicals for short-term use.[8] Double-gloving is a critical best practice.[2] The outer glove absorbs any immediate contamination, while the inner glove remains clean, protecting the user during the doffing process. Gloves must be inspected for tears before use and changed immediately if contaminated or every 30-60 minutes during extended procedures.[6][9]

  • Body Protection: An impervious lab coat prevents the compound from soaking through to personal clothing.[10] It should be fully buttoned with sleeves rolled down. For high-risk activities like spill cleanup, a disposable gown provides an additional layer of protection that can be discarded as contaminated waste.

  • Respiratory Protection: While engineering controls are primary, an N95 respirator should be used when there is a risk of generating significant airborne dust, such as during a large spill or if engineering controls are not fully containing the material.[6] Surgical masks offer no protection from chemical dusts and must not be used.[6]

Standard Operating Procedures (SOPs)

A systematic workflow is essential for safety and experimental integrity. The following diagram and protocols outline the core operational steps.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Decontamination & Disposal Phase A Verify Fume Hood Function & Airflow B Assemble All Materials (Spatula, Vials, Solvents) A->B C Don Required PPE (Inner Gloves, Coat, Goggles) B->C D Don Outer Gloves C->D E Weigh Solid Compound Using Anti-Static Paper D->E F Prepare Solution (Add Solvent to Solid Slowly) E->F G Decontaminate Spatula & Work Surface F->G H Seal All Waste in Labeled Hazardous Waste Bag G->H I Doff PPE (Outer to Inner) Dispose of Gloves H->I J Wash Hands Thoroughly I->J

Caption: Step-by-step workflow for handling this compound.

Protocol for Donning and Doffing PPE
  • Donning (Putting On):

    • Put on the lab coat and fasten it completely.

    • Put on inner nitrile gloves.

    • Put on chemical splash goggles.

    • Put on outer nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.[9]

  • Doffing (Taking Off): This process is designed to prevent contaminating your skin with the "dirty" outer layers.

    • Remove the outer gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in a designated hazardous waste container.

    • Remove the lab coat by rolling it outwards, keeping the contaminated exterior away from your body.

    • With the inner ("clean") gloves still on, remove your goggles.

    • Remove the inner gloves.

    • Wash hands thoroughly with soap and water.

Protocol for Weighing the Solid Compound
  • Ensure all activities are performed within a certified chemical fume hood.

  • Don all appropriate PPE as outlined in the table above (double gloves, goggles, lab coat).

  • Use anti-static weighing paper or a tared container to minimize the dispersal of fine powder.

  • Handle the container of this compound with care, avoiding any actions that could generate dust.

  • Use a clean spatula to transfer the desired amount of the compound.

  • Once weighing is complete, carefully close the primary container.

  • Clean the spatula and the balance area with a wipe moistened with 70% ethanol or another appropriate solvent.[2]

  • Treat all disposable materials (weighing paper, wipes) as contaminated waste.

Emergency and Disposal Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.[10]

  • Control: Remove all sources of ignition.[10]

  • Contain: Prevent the chemical from entering drains.[10] For a solid spill, gently cover it with an absorbent material to prevent it from becoming airborne. Do not sweep dry powder.

  • Clean-Up: Wearing full PPE (including respiratory protection), collect the spilled material and absorbent using spark-proof tools and place it into a suitable, sealed, and labeled container for disposal.[3][10]

  • Decontaminate: Clean the affected area thoroughly.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[7]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention immediately.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.

Waste Disposal Plan

All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous chemical waste.

  • Collection: Collect all waste in a clearly labeled, sealed, and puncture-proof container.

  • Disposal: Dispose of the chemical waste at an approved waste disposal plant.[7][10] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal. Do not reuse empty containers.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxypyrimidine-4-carboxylic acid
Reactant of Route 2
6-Hydroxypyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.